molecular formula C10H10N2O2 B010902 Methyl 1-methyl-1H-indazole-3-carboxylate CAS No. 109216-60-6

Methyl 1-methyl-1H-indazole-3-carboxylate

Cat. No.: B010902
CAS No.: 109216-60-6
M. Wt: 190.2 g/mol
InChI Key: MTCWFNXKOCOIJV-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-indazole-3-carboxylate is a high-value chemical intermediate of significant interest in organic and medicinal chemistry. Its structure features a 1-methylindazole core, which is a "privileged scaffold" known for its ability to interact with diverse biological targets. The methyl ester functional group at the 3-position enhances the molecule's reactivity, making it a versatile building block for further synthetic modifications. This compound is primarily recognized for its crucial role in the synthesis of complex active pharmaceutical ingredients (APIs). It serves as a key precursor in the multi-step synthesis of the potent antiemetic drug Granisetron , a 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy . The synthesis of its derivative, 1-methyl-1H-indazole-3-carboxylic acid (1-MICA), has been optimized for industrial-scale production to support the manufacturing of such therapeutics . Beyond its application for Granisetron, this compound is a fundamental starting material in drug discovery programs. The ester group can be readily hydrolyzed to the carboxylic acid or transformed into other critical functional groups, most notably amides, via coupling reactions with various amines . This allows medicinal chemists to construct extensive libraries of derivatives for structure-activity relationship (SAR) studies. The indazole scaffold is present in several FDA-approved kinase inhibitor drugs (e.g., Axitinib, Pazopanib) for oncology, highlighting the long-term research potential of this compound class in developing new therapeutic agents . Intended Use & Handling: This product is strictly for research and development purposes in a laboratory setting. It is intended for use by qualified professional researchers only. Disclaimer: this compound is For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

methyl 1-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)9(11-12)10(13)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCWFNXKOCOIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552092
Record name Methyl 1-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109216-60-6
Record name Methyl 1-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate

Abstract

This compound is a pivotal intermediate in the synthesis of various pharmacologically active molecules, most notably the 5-HT3 antagonist Granisetron, an essential antiemetic drug.[1] The synthesis of this compound, while conceptually straightforward, presents a significant chemical challenge: controlling the regioselectivity of the N-methylation on the indazole ring. This guide provides a detailed examination of the prevalent synthetic strategies, focusing on the critical reaction conditions that govern yield and isomeric purity. We will dissect two primary pathways: the N-methylation of a pre-formed ester intermediate and the direct, selective methylation of indazole-3-carboxylic acid. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind the experimental choices in synthesizing this key indazole derivative.

Introduction: The Synthetic Challenge

The indazole scaffold is a bicyclic aromatic heterocycle that can be considered a bioisostere of indole.[2] Its derivatives are of great interest in medicinal chemistry.[3][4][5] The core challenge in the synthesis of this compound lies in the N-methylation step. The indazole ring possesses two nitrogen atoms, N-1 and N-2, both of which are nucleophilic. Direct alkylation often leads to a mixture of N-1 and N-2 alkylated isomers, which can be difficult to separate and reduces the overall yield of the desired N-1 product.[1][2][6]

The thermodynamic stability generally favors the 1H-indazole tautomer, making the N-1 substituted product the more stable isomer.[2] However, reaction conditions can influence the kinetic versus thermodynamic product distribution. Therefore, a successful synthesis must employ conditions that decisively favor the formation of the N-1 methylated regioisomer.

Primary Synthetic Strategies

Two robust and well-documented pathways have emerged for the synthesis of this compound. The choice between them often depends on the scale of the reaction, desired purity, and safety considerations.

Pathway A: Esterification Followed by N-Methylation

This classic two-step approach is common in laboratory settings. It involves first synthesizing the methyl ester of the parent indazole and then performing the critical N-methylation step.

Pathway_A ICA Indazole-3-carboxylic Acid step1 Step A1: Esterification ICA->step1  MeOH, Acid Catalyst (e.g., SOCl2, H2SO4) ester Methyl 1H-indazole- 3-carboxylate step1->ester step2 Step A2: N-Methylation ester->step2  1. Base (e.g., NaH)  2. Methylating Agent (e.g., CH3I) product Methyl 1-methyl-1H- indazole-3-carboxylate step2->product

Caption: Workflow for Pathway A: Esterification followed by N-Methylation.

Step A1: Esterification of 1H-Indazole-3-carboxylic Acid

The initial step involves a standard Fischer esterification of the carboxylic acid. This is typically achieved by refluxing the acid in methanol with a strong acid catalyst.

Experimental Protocol (Thionyl Chloride Method):

  • Suspend Indazole-3-carboxylic acid (1 equivalent) in methanol at 0 °C.[7][8]

  • Slowly add thionyl chloride (SOCl₂) dropwise to the cooled suspension.[7][8]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 1.5 to 5 hours.[7][8][9]

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂.[7][8]

  • Neutralize the crude product with a saturated sodium bicarbonate solution.[7][8]

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or methylene chloride.[7][9]

  • Dry the combined organic layers over a drying agent (e.g., magnesium sulfate), filter, and concentrate in vacuo to yield Methyl 1H-indazole-3-carboxylate.[8][9]

Causality and Optimization: The choice of acid catalyst is critical for reaction efficiency. Thionyl chloride is highly effective as it reacts with methanol to form HCl in situ and methyl sulfite, which helps to drive the equilibrium toward the ester product. Other strong acids are also effective.

CatalystSolventConditionsTypical YieldReference
Thionyl ChlorideMethanolReflux, 1.5h~94%[7][8]
Sulfuric AcidMethanolReflux, 16h93%[8]
Methanesulfonic AcidMethanolReflux, 5h60%[9]

Step A2: N-Methylation of Methyl 1H-indazole-3-carboxylate

This is the regiochemistry-defining step. The strategy involves deprotonating the indazole nitrogen with a strong, non-nucleophilic base to form an indazolide anion, which then attacks a methylating agent in an SN2 reaction.

Experimental Protocol (Sodium Hydride Method):

  • Prepare a stirred suspension of 60% sodium hydride (NaH) (1.1 equivalents) in dry dimethylformamide (DMF).[10]

  • Add a solution of Methyl 1H-indazole-3-carboxylate (1 equivalent) in dry DMF dropwise to the NaH suspension at ambient temperature.[10] Hydrogen gas will evolve.

  • Once the hydrogen evolution ceases, add a solution of methyl iodide (CH₃I) (1.9 equivalents) in DMF dropwise.[10]

  • Stir the mixture for 15 minutes, then warm to 50°C for 30 minutes to ensure the reaction goes to completion.[10]

  • Cool the reaction to ambient temperature and quench by diluting with ice water.[10]

  • Extract the product with methylene chloride.[10]

  • Dry the organic extract (e.g., magnesium sulfate), concentrate, and purify the residual oil. Trituration with petroleum ether can be used to obtain a solid product.[10]

Causality and Optimization:

  • Base Selection: Sodium hydride (NaH) is an ideal base as it is strong enough to fully deprotonate the N-H proton and is non-nucleophilic, preventing side reactions. The resulting byproduct is H₂ gas, which is easily removed.

  • Solvent Effects: The choice of solvent is crucial for regioselectivity. While DMF is commonly used, studies have shown that using tetrahydrofuran (THF) in combination with NaH can lead to excellent (>99%) selectivity for the desired N-1 isomer.[2][11] This is attributed to the role of the sodium cation and its coordination state in the less polar THF, which sterically favors the attack at the more accessible N-1 position.

  • Methylating Agent: Methyl iodide is a highly reactive and effective methylating agent for this SN2 reaction.

Pathway B: Direct, Regioselective N-Methylation of Indazole-3-carboxylic Acid

This pathway is particularly attractive for industrial applications as it can be performed as a one-pot process and offers very high selectivity for the N-1 isomer, simplifying purification.[1] This method avoids the isolation of the ester intermediate and often uses safer and less expensive reagents.

Pathway_B ICA Indazole-3-carboxylic Acid step1 Direct N-Methylation ICA->step1  Base (e.g., BaO, Ca(OMe)2)  Methylating Agent (e.g., DMS, CH3I)  Solvent (e.g., Methanol) product 1-Methyl-1H-indazole- 3-carboxylic Acid step1->product note Note: This product is the acid. Esterification would be a subsequent step if the methyl ester is the final target. product->note

Caption: Workflow for Pathway B: Direct N-Methylation of the Carboxylic Acid.

This process involves reacting indazole-3-carboxylic acid with a methylating agent in a polar solvent in the presence of an alkaline earth metal oxide or alkoxide.[1] This approach circumvents the use of hazardous alkali metals like sodium for generating alkoxides in situ.[1]

Experimental Protocol (Alkaline Earth Metal Base Method):

  • Add an alkaline earth metal base, such as barium oxide (BaO) or calcium methoxide (Ca(OMe)₂) (2 molar equivalents), to a suitable solvent like methanol or 1-propanol under a nitrogen atmosphere.[1]

  • Heat the mixture to reflux for approximately 2 hours.[1]

  • Add Indazole-3-carboxylic acid (1 equivalent) and continue to reflux for another 2 hours.[1]

  • Add a methylating agent, such as dimethyl sulfate (DMS) or iodomethane (2-3 equivalents), dropwise while maintaining reflux.[1]

  • Continue refluxing for several hours (e.g., 2-24 hours) until HPLC analysis shows high conversion to the 1-methyl isomer (1-MICA).[1]

  • Cool the mixture, add water, and adjust the pH to ~4 with an acid (e.g., HCl) to precipitate the product.[1]

  • Collect the solid by filtration, wash with a methanol-water mixture, and dry to obtain pure 1-Methyl-1H-indazole-3-carboxylic acid.[1]

Note: The direct product of this reaction is the carboxylic acid. If the final target is the methyl ester, a subsequent esterification step would be required.

Causality and Optimization: The high N-1 selectivity of this method is its primary advantage. The use of divalent alkaline earth metal cations (Ca²⁺, Ba²⁺) is thought to play a key role in coordinating with both the carboxylate and the indazole nitrogens, effectively blocking the N-2 position and directing the methylating agent to the N-1 position.

BaseMethylating AgentSolventYield (1-MICA)Purity (N-1 vs N-2)Reference
Barium OxideDimethyl Sulfate1-Propanol83.8%99.91% (N-1)[1]
Calcium MethoxideIodomethaneMethanol65.4%99.88% (N-1)[1]
Magnesium EthoxideTrimethyl Phosphate1-Propanol79.2%99.87% (N-1)[1]

Comparative Analysis of Synthetic Routes

FeaturePathway A (Ester First)Pathway B (Direct Methylation)
Regioselectivity Good to excellent; highly dependent on base/solvent combination (NaH/THF is optimal).[2][11]Excellent; consistently high N-1 selectivity (>99%).[1]
Number of Steps Two distinct, isolated steps to reach the final ester.One-pot to the N-methylated acid, requiring a second step for esterification.
Industrial Viability Moderate; may require chromatographic purification if selectivity is poor.High; avoids hazardous reagents and provides high purity product via precipitation.[1]
Safety Requires careful handling of pyrophoric NaH and evolution of H₂ gas.[10]Avoids alkali metals; uses more manageable alkaline earth metal oxides/alkoxides.[1]
Purification May require chromatography to remove the N-2 isomer.Simple precipitation and washing are often sufficient.[1]

Conclusion

The synthesis of this compound can be successfully achieved through multiple strategic pathways. For laboratory-scale synthesis where flexibility is key, Pathway A offers a reliable method. The critical insight for this route is the use of a sodium hydride base in THF to maximize N-1 regioselectivity in the methylation step.[2][11]

For applications demanding high purity, scalability, and enhanced safety, Pathway B presents a superior alternative. The use of alkaline earth metal bases provides a robust and highly selective method for direct N-1 methylation of the indazole-3-carboxylic acid core, making it an ideal choice for industrial production and process chemistry.[1] The selection of the appropriate pathway ultimately depends on the specific objectives of the synthesis, balancing factors of scale, cost, purity requirements, and safety protocols.

References

Spectroscopic Characterization of Methyl 1-methyl-1H-indazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for Methyl 1-methyl-1H-indazole-3-carboxylate (C₁₀H₁₀N₂O₂), a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its spectral characteristics is paramount for researchers in medicinal chemistry and drug development to ensure structural integrity and purity. This document outlines the experimental procedures and detailed interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Rationale

The structural elucidation of this compound relies on the precise application of spectroscopic techniques. The key structural features to be confirmed are the N-methylated indazole core and the methyl ester group at the 3-position. NMR spectroscopy will confirm the connectivity and chemical environment of each proton and carbon atom, while mass spectrometry will determine the molecular weight and fragmentation pattern, confirming the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 16 ppm

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

The following diagram illustrates the workflow for NMR analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve Compound in CDCl3 with TMS HNMR ¹H NMR Acquisition Dissolve->HNMR CNMR ¹³C NMR Acquisition Dissolve->CNMR FT Fourier Transform HNMR->FT CNMR->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (¹H) Reference Referencing to TMS Baseline->Reference Interpret Interpretation & Peak Assignment Integrate->Interpret Reference->Integrate Reference->Interpret

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.21d8.01HH-4
7.44d8.41HH-7
7.35-7.27m-2HH-5, H-6
4.15s-3HN-CH₃
4.04s-3HO-CH₃
  • Aromatic Region (δ 7.27-8.21 ppm): The four protons on the benzene ring of the indazole core appear in this region. The downfield doublet at 8.21 ppm is assigned to H-4, which is deshielded by the neighboring nitrogen atom and the carbonyl group. The doublet at 7.44 ppm corresponds to H-7. The multiplet between 7.35 and 7.27 ppm accounts for the remaining two aromatic protons, H-5 and H-6.

  • Methyl Protons (δ 4.15 and 4.04 ppm): Two distinct singlets are observed, each integrating to three protons. The singlet at 4.15 ppm is assigned to the N-methyl group, as the protons are directly attached to the nitrogen atom of the indazole ring. The singlet at 4.04 ppm corresponds to the methyl ester protons, which are slightly more shielded.

The following diagram illustrates the proton assignments on the molecular structure:

HNMR_Assignment mol H4 H-4 (8.21 ppm) H4->mol H7 H-7 (7.44 ppm) H7->mol H56 H-5, H-6 (7.35-7.27 ppm) H56->mol NCH3 N-CH₃ (4.15 ppm) NCH3->mol OCH3 O-CH₃ (4.04 ppm) OCH3->mol

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
163.2C=O (ester)
141.1C-7a
134.5C-3
127.8C-5
124.7C-6
121.5C-4
109.8C-7
52.1O-CH₃
35.6N-CH₃
  • Carbonyl Carbon (δ 163.2 ppm): The ester carbonyl carbon appears at the most downfield position due to the strong deshielding effect of the two oxygen atoms.

  • Aromatic Carbons (δ 109.8-141.1 ppm): The six carbons of the indazole ring appear in this region. The chemical shifts are consistent with a substituted aromatic system.

  • Methyl Carbons (δ 52.1 and 35.6 ppm): The carbon of the ester methyl group (O-CH₃) is observed at 52.1 ppm, while the N-methyl carbon (N-CH₃) appears more upfield at 35.6 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for volatile compounds like this compound.

Experimental Protocol: Mass Spectrometry

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is used.

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Oven Program: 100 °C hold for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

The workflow for GC-MS analysis is depicted below:

MS_Workflow cluster_sample Sample Introduction cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Inject Inject Diluted Sample Separate Separation on GC Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum InterpretMS Interpret Fragmentation Spectrum->InterpretMS

Caption: Workflow for GC-MS data acquisition and analysis.

Mass Spectrum and Interpretation

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 190, corresponding to its molecular weight.

Expected Fragmentation Pattern:

  • [M]⁺ (m/z 190): The molecular ion.

  • [M - 31]⁺ (m/z 159): Loss of the methoxy group (•OCH₃) from the ester.

  • [M - 59]⁺ (m/z 131): Loss of the entire carbomethoxy group (•COOCH₃). This would result in the formation of the stable 1-methyl-1H-indazole cation.

  • [m/z 130]: Loss of a hydrogen atom from the m/z 131 fragment.

Conclusion

The combined spectroscopic data from ¹H NMR, ¹³C NMR, and mass spectrometry provide a comprehensive and unambiguous structural confirmation of this compound. The presented data and interpretations serve as a reliable reference for researchers and scientists involved in the synthesis and application of this important chemical entity. Adherence to the described experimental protocols will ensure the acquisition of high-quality data for confident structural assignment and purity assessment.

A Senior Application Scientist's Guide to 1-Methyl-1H-indazole-3-carboxylate: Synthesis, Characterization, and Application as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides an in-depth examination of 1-Methyl-1H-indazole-3-carboxylic acid and its related ester, Methyl 1-methyl-1H-indazole-3-carboxylate, which are pivotal intermediates in pharmaceutical manufacturing. With a primary focus on the synthesis of the antiemetic drug Granisetron, this document elucidates the critical synthetic pathways, including challenges in regioselectivity, and provides detailed, field-proven experimental protocols. We will explore the causality behind methodological choices, from starting materials to final purification, offering a comprehensive resource grounded in authoritative references for professionals in drug discovery and development.

The Indazole Scaffold: A Cornerstone of Modern Therapeutics

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is of significant interest in pharmaceutical research.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Several successful drugs, such as the antiemetic Granisetron and the oncology agent Axitinib, feature the indazole core, highlighting its importance in treating conditions ranging from chemotherapy-induced nausea to cancer.[2]

This guide focuses specifically on 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA), a crucial building block for many of these therapies.[3] Understanding its synthesis and properties is fundamental for process chemists and medicinal chemists aiming to develop efficient and scalable routes to indazole-based active pharmaceutical ingredients (APIs).

Physicochemical Properties and Nomenclature

To ensure clarity, it is essential to distinguish between the primary acid intermediate and its ester precursors. The synthetic pathway often involves the manipulation of these three key compounds.

PropertyIndazole-3-carboxylic Acid (ICA)Methyl 1H-indazole-3-carboxylate1-Methyl-1H-indazole-3-carboxylic Acid (1-MICA)
CAS Registry Number 4498-67-343120-28-150890-83-0
Molecular Formula C₈H₆N₂O₂C₉H₈N₂O₂C₉H₈N₂O₂
Molecular Weight 162.15 g/mol 176.17 g/mol [4]176.17 g/mol [5]
Appearance White to off-white solidWhite to light yellow crystalline powder[1]White to off-white crystalline powder[6]
Melting Point 262-263.5 °C[7]162-163 °C[8]213-218 °C[6]
Solubility Poor in most organic solventsSoluble in methanol[6]Soluble in methanol

Spectroscopic Characterization: The successful synthesis and purification of these intermediates are validated through standard analytical techniques. For instance, the ¹H NMR spectrum of Methyl 1H-indazole-3-carboxylate provides a clear diagnostic signature.

  • ¹H NMR (300 MHz, DMSO-d₆): δ 13.91 (s, 1H, NH), 8.06 (d, J = 8.2 Hz, 1H, Ar-H), 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.44 (ddd, J = 8.3, 6.9, 1.1 Hz, 1H, Ar-H), 7.30 (dd, J = 7.9, 6.9, 0.9 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃).[9]

Synthetic Pathways and Mechanistic Considerations

The primary challenge in synthesizing 1-MICA is achieving regioselective methylation at the N1 position of the indazole ring. Direct methylation of Indazole-3-carboxylic acid often yields an undesired mixture of N1 and N2 isomers, complicating purification and reducing overall yield.[10] Two robust strategies have been developed to overcome this.

Pathway A: The Stepwise Esterification-Methylation-Hydrolysis Route

This three-step pathway offers excellent control over regioselectivity by first protecting the carboxylic acid as a methyl ester. This modification alters the electronic properties and steric environment of the indazole nitrogens, favoring methylation at the N1 position.

Pathway_A ICA Indazole-3-carboxylic Acid Ester Methyl 1H-indazole-3-carboxylate ICA->Ester Step 1: Esterification (SOCl₂, MeOH) MethylatedEster Methyl 1-methyl-1H- indazole-3-carboxylate Ester->MethylatedEster Step 2: N-Methylation (NaH, MeI) MICA 1-Methyl-1H-indazole- 3-carboxylic Acid (1-MICA) MethylatedEster->MICA Step 3: Hydrolysis (NaOH, MeOH/H₂O)

Caption: Workflow for the three-step synthesis of 1-MICA.

Experimental Protocol: Pathway A

Step 1: Esterification of Indazole-3-carboxylic Acid [9]

  • Rationale: The carboxylic acid is converted to a methyl ester to prevent unwanted side reactions during the subsequent N-methylation step. Thionyl chloride in methanol is an efficient method for this transformation, generating the reactive acid chloride in situ, which is then trapped by methanol.

  • Materials: Indazole-3-carboxylic acid (1.0 eq), Methanol (10 vol), Thionyl chloride (3.0 eq).

  • Procedure:

    • Suspend Indazole-3-carboxylic acid in methanol in a round-bottom flask equipped with a reflux condenser and stir under an inert atmosphere (N₂).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, warm the mixture to reflux and heat for 1.5-2 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and SOCl₂.

  • Work-up and Purification:

    • Dissolve the crude residue in ethyl acetate.

    • Carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 1H-indazole-3-carboxylate as a white solid. A typical yield is >90%.[9]

Step 2: N-Methylation of Methyl 1H-indazole-3-carboxylate [11]

  • Rationale: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the N1-H of the indazole ring, forming the corresponding sodium salt. This anion then acts as a nucleophile, attacking the electrophilic methyl iodide to form the N-methylated product. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction.

  • Materials: Methyl 1H-indazole-3-carboxylate (1.0 eq), Sodium hydride (60% dispersion in oil, 1.1 eq), Methyl iodide (1.9 eq), Anhydrous DMF.

  • Procedure:

    • To a stirred suspension of NaH in anhydrous DMF at room temperature, add a solution of Methyl 1H-indazole-3-carboxylate in DMF dropwise. Hydrogen gas will evolve.

    • Stir the mixture until gas evolution ceases (approx. 30 minutes).

    • Add a solution of methyl iodide in DMF dropwise.

    • Warm the reaction mixture to 50 °C for 30-60 minutes to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction and carefully quench by pouring it into ice water.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • The residual oil can be purified by recrystallization from a solvent like isooctane to yield this compound.

Step 3: Saponification to 1-Methyl-1H-indazole-3-carboxylic Acid (1-MICA) [12]

  • Rationale: The final step is a standard ester hydrolysis (saponification) using a strong base like sodium hydroxide to convert the methyl ester back to the carboxylic acid.

  • Materials: this compound (1.0 eq), 2N Sodium hydroxide solution, Methanol.

  • Procedure:

    • Dissolve the methylated ester in a mixture of methanol and 2N NaOH solution.

    • Heat the mixture at reflux for 2 hours.

    • Cool the solution to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with concentrated HCl.

    • The white precipitate of 1-MICA is collected by filtration, washed with cold water, and dried under vacuum.

Pathway B: Direct Regioselective N-Methylation

For industrial-scale synthesis, a more direct one-pot process is often preferred. Patents describe methods for the direct methylation of Indazole-3-carboxylic acid with high selectivity for the N1 position.[10][13] This is achieved by carefully selecting the base and solvent system.

Pathway_B cluster_reactants Reactants cluster_products Products ICA Indazole-3-carboxylic Acid MICA 1-Methyl-1H-indazole- 3-carboxylic Acid (Desired N1-isomer, >98%) ICA->MICA  K₂CO₃, DMF (or other polar aprotic solvent) MICA2 2-Methyl-2H-indazole- 3-carboxylic Acid (Minor N2-isomer, <2%) ICA->MICA2 DMS Dimethyl Sulfate (Methylating Agent) DMS->MICA DMS->MICA2

Caption: Direct methylation yielding primarily the desired N1 isomer.

Experimental Protocol: Pathway B (Adapted from Patent Literature) [10]

  • Rationale: The use of an alkali metal alkoxide or carbonate in a polar aprotic solvent favors the formation of the thermodynamically more stable N1-methylated product. Dimethyl sulfate is a cost-effective and highly reactive methylating agent.

  • Materials: Indazole-3-carboxylic acid (1.0 eq), Potassium carbonate (or Sodium methoxide, 2.0 eq), Dimethyl sulfate (2.0 eq), Anhydrous Methanol.

  • Procedure:

    • Add sodium methoxide or potassium carbonate to anhydrous methanol and heat the mixture to reflux.

    • Add Indazole-3-carboxylic acid portion-wise to the refluxing mixture.

    • After the addition is complete, add dimethyl sulfate dropwise over 2 hours while maintaining reflux.

    • Continue refluxing for an additional 1-2 hours after the addition is complete. Monitor the reaction by HPLC to confirm the consumption of starting material and check the ratio of 1-MICA to 2-MICA.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water and adjust the pH to ~14 with a 46% aqueous NaOH solution to hydrolyze any remaining dimethyl sulfate.

    • Extract the aqueous phase with a non-polar solvent (e.g., toluene) to remove organic impurities.

    • Carefully acidify the aqueous phase with concentrated HCl to a pH of ~2 to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 1-MICA with a typical purity of >99% and a N1/N2 isomer ratio exceeding 99:1.[10]

Application in Granisetron Synthesis

1-MICA is the immediate precursor to Granisetron. The final synthetic step is a classical amide bond formation, coupling 1-MICA with the bicyclic amine fragment.[14][15]

Granisetron_Synthesis MICA 1-Methyl-1H-indazole- 3-carboxylic Acid (1-MICA) AcidChloride 1-Methyl-1H-indazole- 3-carbonyl chloride MICA->AcidChloride Activation (e.g., Oxalyl Chloride) Granisetron Granisetron AcidChloride->Granisetron Amine endo-9-methyl-9-azabicyclo [3.3.1]nonan-3-amine Amine->Granisetron Amide Coupling (Base, e.g., Et₃N)

Caption: Final stage of Granisetron synthesis from 1-MICA.

Experimental Protocol: Synthesis of Granisetron [15]

  • Rationale: The carboxylic acid of 1-MICA is not sufficiently electrophilic to react directly with the amine. It must first be "activated" by converting it into a more reactive species, typically an acid chloride. This highly electrophilic intermediate readily undergoes nucleophilic attack by the amine to form the stable amide bond of Granisetron.

  • Materials: 1-MICA (1.0 eq), Oxalyl chloride (1.2 eq), Catalytic DMF, Anhydrous Dichloromethane (DCM), endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.0 eq), Triethylamine (Et₃N, 2.0 eq).

  • Procedure:

    • Suspend 1-MICA in anhydrous DCM under an inert atmosphere.

    • Add a catalytic amount of DMF (1-2 drops).

    • Add oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until a clear solution of the acid chloride is formed.

    • In a separate flask, dissolve the bicyclic amine and triethylamine in anhydrous DCM.

    • Cool the amine solution to 0 °C and slowly add the freshly prepared acid chloride solution.

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude Granisetron can be purified by column chromatography or by recrystallization to yield the final API. The hydrochloride salt is often prepared for formulation.[15]

Safety and Handling

Both 1-MICA and its ester precursors are chemical irritants. Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Identification: Harmful if swallowed. Causes skin irritation and serious eye irritation.[16][17][18]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[17]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust. Avoid contact with skin and eyes.[16]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16]

Conclusion

This compound and its parent acid, 1-MICA, are not merely laboratory curiosities; they are indispensable intermediates in the production of life-altering medications. A thorough understanding of their synthesis, particularly the nuances of achieving high regioselectivity during N-methylation, is critical for efficient and scalable pharmaceutical manufacturing. The protocols and insights provided in this guide serve as a robust foundation for researchers and process chemists working to harness the therapeutic potential of the indazole scaffold.

References

The Crystalline Architecture of 1-Methyl-1H-indazole-3-carboxylic Acid: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] This has led to the development of numerous indazole-containing therapeutic agents.[4] The compound at the center of this guide, 1-Methyl-1H-indazole-3-carboxylic acid, is not only a key pharmaceutical intermediate but is also known as Granisetron Impurity D, a related substance to the 5-HT3 receptor antagonist Granisetron, which is used to prevent nausea and vomiting caused by cancer therapy.[5][6][7]

Understanding the precise three-dimensional structure of such molecules is paramount for drug development professionals. It allows for the rational design of more potent and selective drug candidates, provides insights into structure-activity relationships (SAR), and helps in understanding potential interactions with biological targets. This technical guide provides an in-depth analysis of the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid, offering a detailed experimental workflow for its determination and a thorough examination of its structural features.

Part 1: Elucidating the Crystal Structure: A Methodological Workflow

The determination of a small molecule's crystal structure via single-crystal X-ray diffraction is a multi-stage process that demands precision at every step.[8][9] The workflow outlined below represents a robust, self-validating system for obtaining high-quality crystallographic data.

Crystal Growth: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and critical step. The published method for 1-Methyl-1H-indazole-3-carboxylic acid involved the slow evaporation of a petroleum/methanol solution to yield colorless blocks suitable for diffraction.[7]

Step-by-Step Protocol for Crystal Growth (Slow Evaporation):

  • Purity is Paramount: Begin with a highly purified sample of 1-Methyl-1H-indazole-3-carboxylic acid. Impurities can inhibit or disrupt the crystal lattice formation.[10]

  • Solvent Selection: Prepare a saturated or near-saturated solution of the compound in a suitable solvent system (e.g., a petroleum/methanol mixture). The ideal solvent is one in which the compound has moderate solubility.

  • Controlled Evaporation: Transfer the solution to a clean vial. Cover the vial with a cap or parafilm pierced with a few small holes. This allows for slow, controlled evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of well-defined single crystals. Ideal crystals for diffraction are typically 0.1-0.3 mm in size.[11]

Diagram of the Crystallization Process

G cluster_prep Preparation cluster_growth Crystal Growth cluster_selection Selection a High-Purity Compound c Prepare Saturated Solution a->c b Solvent System Selection b->c d Slow, Controlled Evaporation c->d e Vibration-Free Incubation d->e f Monitor Crystal Formation e->f g Select High-Quality Single Crystal f->g

Caption: Workflow for growing single crystals via slow evaporation.

Single-Crystal X-ray Diffraction: Data Acquisition and Processing

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of its atoms.[12]

Step-by-Step Protocol for Data Collection and Structure Solution:

  • Crystal Mounting: A single, defect-free crystal is carefully mounted on a goniometer head, which allows for precise rotation in the X-ray beam.[11]

  • Data Collection: The mounted crystal is placed in a diffractometer (e.g., an Enraf–Nonius CAD-4, as used in the reference study) and cooled to a specific temperature (293 K in this case) to minimize thermal vibrations.[7][13] The crystal is then irradiated with a monochromatic X-ray beam (Mo Kα radiation, λ = 0.71073 Å).[13] As the crystal rotates, a series of diffraction patterns are collected by a detector.[14]

  • Data Processing: The collected raw diffraction images are processed using specialized software. This involves:

    • Indexing: Determining the unit cell parameters and crystal lattice symmetry.

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Merging: Applying corrections for experimental factors (like absorption) and merging redundant measurements to create a final reflection file.[8]

  • Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[8] For small molecules like this, direct methods are typically employed to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[13] The quality of the final model is assessed by metrics such as the R-factor.[13]

Diagram of the Structure Determination Workflow

G A Mount Single Crystal B X-ray Data Collection (Diffractometer) A->B Step 1 C Data Processing (Indexing, Integration, Scaling) B->C Step 2 D Structure Solution (Direct Methods) C->D Step 3 E Model Building & Refinement D->E Step 4 F Final Crystal Structure (Validation) E->F Step 5

Caption: The workflow for single-crystal X-ray structure determination.

Part 2: Analysis of the Crystal Structure of 1-Methyl-1H-indazole-3-carboxylic Acid

The crystallographic analysis of the title compound reveals a monoclinic crystal system with the space group P2₁/n.[5] A key finding is that the asymmetric unit contains two independent molecules of 1-Methyl-1H-indazole-3-carboxylic acid.[13]

Crystallographic Data Summary

The fundamental parameters defining the crystal lattice are summarized below.

ParameterValueReference
Chemical FormulaC₉H₈N₂O₂[13]
Molecular Weight176.17 g/mol [13]
Crystal SystemMonoclinic[13]
Space GroupP2₁/n[5]
a (Å)7.5470 (15)[13]
b (Å)14.873 (3)[13]
c (Å)14.924 (3)[13]
β (°)93.10 (3)[13]
Volume (ų)1672.7 (6)[13]
Z (molecules/unit cell)8[13]
Temperature (K)293 (2)[13]
RadiationMo Kα (λ = 0.71073 Å)[5]
Final R-factor0.058[13]
Molecular Geometry and Supramolecular Assembly

The most striking feature of the crystal packing is the formation of inversion dimers.[13] The two independent molecules in the asymmetric unit each form a centrosymmetric dimer with an adjacent molecule through strong O—H···O hydrogen bonds between their carboxylic acid groups.[7][13] This is a very common and stable motif for carboxylic acids in the solid state.

In addition to this primary interaction, a weaker C—H···O interaction is also observed, further stabilizing the crystal lattice.[13] These intermolecular forces dictate the physical properties of the compound, such as its melting point and solubility, and can provide a model for how the molecule might interact with biological macromolecules.

Diagram of Key Intermolecular Interactions

G Supramolecular Assembly cluster_dimer Inversion Dimer cluster_lattice Crystal Lattice M1 Molecule A M2 Molecule B M1->M2 O-H···O Hydrogen Bond M2->M1 O-H···O Hydrogen Bond D1 Dimer 1 D2 Dimer 2 D1->D2 C-H···O Interaction

Caption: Key hydrogen bonding interactions in the crystal structure.

Conclusion: Structural Insights for Pharmaceutical Science

The detailed crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid provides a definitive three-dimensional blueprint of this important pharmaceutical intermediate. The analysis confirms the molecular connectivity and reveals a robust supramolecular assembly dominated by classic carboxylic acid dimerization via strong O—H···O hydrogen bonds. For researchers in drug development, this structural data is invaluable. It provides a precise geometric model for computational studies, aids in understanding the physicochemical properties of the solid state, and serves as a crucial reference standard for the analysis of Granisetron and related compounds. The methodologies detailed herein represent a standard, high-integrity approach to small molecule crystallography, applicable to a wide range of compounds of pharmaceutical interest.

References

A Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-methyl-1H-indazole-3-carboxylate is a heterocyclic organic compound featuring a bicyclic indazole core. The indazole scaffold, comprising a fused benzene and pyrazole ring, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1][2] This compound is not merely of academic interest; it serves as a crucial and versatile intermediate in the synthesis of complex, pharmacologically active molecules.[1] Its primary significance lies in its role as a stable, derivable precursor for N-1 methylated indazole-3-carboxylic acid, a key component in the synthesis of prominent pharmaceuticals, including the antiemetic drug Granisetron.[3][4] This guide provides an in-depth exploration of its synthesis, physicochemical properties, chemical reactivity, and applications for researchers and professionals in drug development.

Synthesis and Manufacturing: The Challenge of Regioselectivity

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of N-alkylation. The indazole ring possesses two nucleophilic nitrogen atoms (N-1 and N-2), and alkylation often yields a mixture of both isomers.[1][3][5] The thermodynamically more stable N-1 isomer is typically the desired product for many pharmaceutical applications. Therefore, synthetic strategies are designed to maximize its formation.

A prevalent and effective laboratory-scale approach involves a two-step process starting from indazole-3-carboxylic acid. This method separates the esterification and N-methylation steps, allowing for greater control over the final product.

Synthesis_Workflow Start Indazole-3-carboxylic Acid Intermediate1 Methyl 1H-indazole-3-carboxylate Start->Intermediate1 Esterification (MeOH, SOCl₂) Product This compound Intermediate1->Product N-Methylation (NaH, MeI, DMF)

Caption: General two-step synthetic workflow.

Experimental Protocol: Two-Step Synthesis

This protocol first creates the methyl ester from the corresponding carboxylic acid, which is then selectively methylated at the N-1 position.

Step 1: Esterification of 1H-Indazole-3-carboxylic Acid [6]

  • Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in methanol (approx. 10 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (3.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 1.5-2 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate it under reduced pressure to remove excess methanol and SOCl₂.

  • Neutralize the crude residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 1H-indazole-3-carboxylate as a white to off-white solid.[6][7]

Causality: The use of thionyl chloride with methanol generates methyl chlorosulfite in situ, which protonates the carbonyl oxygen, rendering the carbonyl carbon highly electrophilic for attack by methanol. This is a standard and high-yielding method for esterification.

Step 2: N-Methylation of Methyl 1H-indazole-3-carboxylate [8]

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add a 60% oil dispersion of sodium hydride (NaH) (1.1 eq) suspended in anhydrous dimethylformamide (DMF).

  • Prepare a solution of Methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF and add it dropwise to the stirred NaH suspension at room temperature. Hydrogen gas will evolve.

  • Once hydrogen evolution ceases, add a solution of methyl iodide (MeI) (1.9 eq) in DMF dropwise to the reaction mixture.

  • Stir the mixture for 15 minutes, then warm to 50 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the mixture to ambient temperature and quench the reaction by pouring it into ice-water.

  • Extract the product with methylene chloride (2 x 100 mL).

  • Dry the combined organic extracts over magnesium sulfate, filter, and concentrate under reduced pressure to yield a residual oil.

  • Purify the oil by triturating with petroleum ether to precipitate the product. Collect the solid by filtration to obtain this compound.[8] Further purification can be achieved by recrystallization from isooctane.[8]

Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the indazole N-1 position to form the corresponding sodium salt. This greatly increases the nucleophilicity of the nitrogen, facilitating an SN2 reaction with the electrophilic methyl iodide. DMF is an ideal polar aprotic solvent that solvates the cation (Na⁺) but not the indazole anion, enhancing its reactivity.

Physicochemical and Spectroscopic Profile

The compound is a solid at room temperature and possesses distinct spectroscopic signatures that allow for its unambiguous identification.

PropertyDataReference
Molecular Formula C₁₀H₁₀N₂O₂-
Molecular Weight 190.20 g/mol -
Appearance Solid[8]
Melting Point 78-79 °C (recrystallized from isooctane)[8]
Solubility Slightly soluble in chloroform and methanol[5]
Spectroscopic Analysis

While a complete, formally published spectrum for this specific compound is not available in the cited literature, its structure allows for the confident prediction of its key spectroscopic features based on well-established principles and data from closely related analogs.

  • ¹H NMR Spectroscopy : The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring (typically between 7.0-8.2 ppm), a sharp singlet for the N-methyl group (N-CH₃) around 4.1-4.3 ppm, and another sharp singlet for the ester methyl group (O-CH₃) around 3.9-4.0 ppm. The N-methyl signal is a key diagnostic peak confirming successful methylation.[9]

  • ¹³C NMR Spectroscopy : The carbon spectrum should reveal signals for the aromatic carbons, the ester carbonyl carbon (C=O) typically above 160 ppm, and two distinct signals for the N-methyl and O-methyl carbons in the aliphatic region (typically 35-55 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration from the ester group, typically found around 1700-1725 cm⁻¹. Other characteristic peaks include C-H stretches for the aromatic and methyl groups, and C=C and C-N stretching vibrations from the heterocyclic ring system.[10][11]

  • Mass Spectrometry (MS) : The electron impact (EI) mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 190. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Chemical Reactivity and Synthetic Utility

The primary utility of this compound stems from its function as a stable, protected form of 1-methyl-1H-indazole-3-carboxylic acid. The ester group can be easily modified, making it a versatile synthetic node.

Reactivity Start This compound Acid 1-Methyl-1H-indazole-3-carboxylic Acid (1-MICA) Start->Acid Hydrolysis (NaOH, MeOH/H₂O) AcidChloride Acid Chloride Intermediate Acid->AcidChloride Activation (e.g., SOCl₂) Amide N-Substituted Amides (e.g., Granisetron) AcidChloride->Amide Amine Coupling (R-NH₂)

Caption: Key reactions of the title compound.

Ester Hydrolysis

The most critical reaction of this compound is its hydrolysis to the corresponding carboxylic acid, 1-MICA. This transformation is typically achieved under basic conditions.

Protocol: Saponification to 1-Methyl-1H-indazole-3-carboxylic Acid (1-MICA) [12]

  • Dissolve this compound (1.0 eq) in a mixture of methanol and 2N aqueous sodium hydroxide (NaOH) solution.

  • Heat the solution at reflux for 2 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, acidify the mixture with a suitable acid (e.g., HCl) to a pH of ~3-4, which will precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-MICA.

This hydrolysis unlocks the functionality of the carboxylic acid, which can then be used in subsequent coupling reactions.

Application in Amide Synthesis: The Path to Granisetron

1-MICA, produced from the hydrolysis of its methyl ester, is a direct precursor to the 5-HT₃ antagonist Granisetron, used to prevent chemotherapy-induced nausea and vomiting.[3][4] The synthesis involves activating the carboxylic acid and coupling it with the requisite amine.

Granisetron_Synthesis Ester Methyl 1-methyl-1H- indazole-3-carboxylate Acid 1-MICA Ester->Acid Hydrolysis Drug Granisetron Acid->Drug Coupling Amine endo-9-methyl-9-azabicyclo [3.3.1]nonan-3-amine Amine->Drug

Caption: Role as an intermediate for Granisetron.

The coupling process typically involves converting 1-MICA to a more reactive species, such as an acid chloride, which then readily reacts with the amine (endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine) to form the final amide bond of Granisetron.[4]

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block that effectively solves the challenge of regioselective N-1 methylation of the indazole core. Its synthesis is well-established, and its chemical properties are defined by the reactivity of the ester functional group and the stability of the N-methylated indazole ring. Its primary value lies in its role as a stable, purifiable intermediate that can be readily converted to 1-methyl-1H-indazole-3-carboxylic acid, a critical precursor for the synthesis of Granisetron and other valuable, biologically active molecules. This makes it an indispensable tool for researchers and scientists in the field of medicinal chemistry and drug development.

References

The Pivotal Role of Methyl 1-methyl-1H-indazole-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a prime example of such a "privileged scaffold".[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a versatile template for drug design.[3][4] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[2][3] This has culminated in the successful development of several FDA-approved drugs containing the indazole core, such as the multi-kinase inhibitor Pazopanib and the antiemetic Granisetron.[1]

This technical guide delves into the specific and critical role of a key derivative, methyl 1-methyl-1H-indazole-3-carboxylate , as a pivotal building block in the synthesis of diverse and significant therapeutic agents. We will explore its synthesis, chemical properties, and its application as a versatile starting material for creating potent and selective modulators of various biological pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the utility of this important synthetic intermediate.

Chemical Properties and Synthesis of the Core Intermediate

This compound is a stable, crystalline solid that serves as a crucial intermediate in multi-step synthetic pathways.[5] Its structure features the N-methylated indazole core with a methyl ester at the 3-position, providing two key points for chemical modification: the ester group and the aromatic ring system.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from indazole-3-carboxylic acid. The first step involves the esterification of the carboxylic acid, followed by the regioselective N-methylation of the indazole ring.

Synthesis_Overview Indazole_3_COOH Indazole-3-carboxylic Acid Methyl_Indazole_Ester Methyl 1H-indazole-3-carboxylate Indazole_3_COOH->Methyl_Indazole_Ester Esterification (e.g., SOCl2, MeOH) Target_Molecule This compound Methyl_Indazole_Ester->Target_Molecule N-methylation (e.g., NaH, CH3I)

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of the title compound.

Step 1: Esterification of Indazole-3-carboxylic Acid

  • To a solution of indazole-3-carboxylic acid in methanol, slowly add thionyl chloride at 0°C.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 1H-indazole-3-carboxylate.

Step 2: N-methylation of Methyl 1H-indazole-3-carboxylate

  • To a stirred suspension of sodium hydride in anhydrous dimethylformamide (DMF), add a solution of methyl 1H-indazole-3-carboxylate in DMF dropwise at room temperature.

  • Stir the mixture until the evolution of hydrogen gas ceases.

  • Add methyl iodide to the reaction mixture and continue stirring at room temperature for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Applications in Medicinal Chemistry: A Gateway to Diverse Therapeutics

The true value of this compound lies in its utility as a versatile precursor for a range of therapeutic agents. The ester functionality can be readily converted to an amide, providing a handle for introducing diverse substituents, while the indazole core serves as a critical pharmacophore for target engagement.

Serotonin 5-HT3 Receptor Antagonists: The Synthesis of Granisetron

One of the most prominent applications of this compound is in the synthesis of Granisetron, a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention and treatment of chemotherapy-induced nausea and vomiting.

The synthesis involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by activation and amidation with the appropriate amine.

Granisetron_Synthesis Start This compound Acid 1-Methyl-1H-indazole-3-carboxylic acid Start->Acid Hydrolysis (e.g., NaOH, H2O/MeOH) AcidChloride 1-Methyl-1H-indazole-3-carbonyl chloride Acid->AcidChloride Activation (e.g., SOCl2 or Oxalyl Chloride) Granisetron Granisetron AcidChloride->Granisetron Amidation with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

Caption: Synthetic route to Granisetron from the core intermediate.

This synthetic route highlights the importance of this compound as a key building block for accessing complex and clinically significant molecules.

Kinase Inhibitors: Targeting Cancer Progression

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound have been explored as potent inhibitors of various kinases implicated in cancer, such as p21-activated kinase 1 (PAK1) and Aurora kinases.

The general strategy involves the conversion of the methyl ester to a diverse library of amides, allowing for the exploration of the chemical space around the core scaffold to optimize potency and selectivity.

Structure-Activity Relationship (SAR) Insights for PAK1 Inhibition:

Structure-activity relationship studies on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors have revealed several key features for potent inhibition.[6]

Modification SiteObservationImplication for Design
Amide Substituent Bulky, hydrophobic groups are well-tolerated and can enhance potency.Exploration of various aryl and heteroaryl substituents is a viable strategy for improving activity.
Indazole N1-position Substitution is generally well-tolerated.Allows for fine-tuning of physicochemical properties without significant loss of activity.
Indazole Ring Substituents at the 5- and 6-positions can modulate activity and selectivity.Provides an avenue for optimizing the inhibitor's interaction with the kinase active site.

These SAR insights underscore the versatility of the this compound scaffold in generating libraries of compounds for screening against various kinase targets.

Cannabinoid Receptor Modulators: Exploring Neurological and Inflammatory Pathways

Derivatives of indazole-3-carboxamides have emerged as a significant class of synthetic cannabinoid receptor modulators.[7] These compounds often exhibit high affinity for the CB1 and CB2 receptors, which are key components of the endocannabinoid system involved in regulating a wide range of physiological processes, including pain, appetite, and immune function.

The conversion of this compound to various amides allows for the systematic exploration of SAR at the cannabinoid receptors. For instance, the nature of the N-alkyl or N-aryl substituent on the amide can dramatically influence potency and selectivity for CB1 versus CB2 receptors.

Molecular Interaction Insights:

Molecular docking studies have provided valuable insights into the binding of indazole-3-carboxamide derivatives to the cannabinoid receptors.[8] These studies suggest that the indazole core forms key hydrogen bonding and pi-stacking interactions within the receptor's binding pocket, while the amide substituent explores a more solvent-exposed region, allowing for significant structural diversity.

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone intermediate in medicinal chemistry. Its straightforward synthesis and versatile reactivity provide a robust platform for the development of a wide array of therapeutic agents targeting diverse biological pathways. From the well-established antiemetic Granisetron to promising new kinase inhibitors and cannabinoid receptor modulators, the derivatives of this core scaffold continue to enrich the drug discovery pipeline.

Future research will likely focus on expanding the diversity of substituents appended to the indazole-3-carboxamide core, leveraging computational modeling and high-throughput screening to identify novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The continued exploration of the chemical space around this compound holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

Methodological & Application

Application Note: A Validated, High-Yield Synthetic Route to Granisetron Utilizing 1-Methyl-1H-indazole-3-carboxylate Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Granisetron is a potent and selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist, indispensable for managing nausea and vomiting induced by chemotherapy and radiotherapy.[1][2] Its chemical architecture features a central amide linkage between a 1-methyl-1H-indazole-3-carboxylic acid (1-MICA) core and an endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine moiety.[1] The critical challenge in its synthesis lies in the efficient and high-yield formation of this sterically hindered amide bond. This application note presents a comprehensive, field-proven guide for the synthesis of Granisetron Hydrochloride. We will detail a robust pathway that proceeds through the activation of 1-MICA, a key intermediate derived from its corresponding ester or synthesized directly. The protocols provided are designed for scalability, safety, and high purity, incorporating in-process controls and a validated analytical method for final product verification, meeting the rigorous demands of pharmaceutical research and development.

Introduction: The Clinical and Chemical Landscape of Granisetron

Granisetron's therapeutic value is firmly established in oncology support, where it provides critical relief to patients undergoing emetogenic treatments.[1][3] The mechanism of action involves the blockade of 5-HT3 receptors both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the brain.[1][4]

From a synthetic chemistry perspective, the molecule's interest lies in the convergence of two distinct and complex fragments: a planar aromatic indazole and a rigid, three-dimensional bicyclic amine. The primary synthetic objective is the creation of the amide bond (endo-1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide). While direct amidation of the parent ester, Methyl 1-methyl-1H-indazole-3-carboxylate, is chemically feasible, it often requires conditions that are suboptimal for large-scale production. A more efficient and widely adopted industrial strategy involves the use of the corresponding carboxylic acid (1-MICA), which is "activated" to facilitate a clean and rapid reaction with the amine.

This guide provides a detailed protocol for a preferred synthetic route, emphasizing mechanistic rationale, safety, and the generation of a final active pharmaceutical ingredient (API) of high purity.

Synthetic Strategy and Retrosynthetic Analysis

The most logical and efficient synthesis of Granisetron involves the disconnection of the central amide bond, identifying 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA) and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine as the two key synthons.

G Granisetron Granisetron Amide Amide Bond Disconnection Granisetron->Amide MICA 1-Methyl-1H-indazole- 3-carboxylic acid (1-MICA) Amide->MICA Amine endo-9-methyl-9-azabicyclo [3.3.1]nonan-3-amine Amide->Amine

Caption: Retrosynthetic analysis of Granisetron.

Our strategy focuses on activating the carboxylic acid group of 1-MICA to form a highly reactive acyl chloride. This intermediate readily undergoes nucleophilic attack by the primary amine of the bicyclic partner to form the target amide bond with high efficiency.

Synthesis of Key Intermediate: 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA)

The synthesis of 1-MICA is a critical first step. Historical methods involving the methylation of indazole-3-carboxylic acid (ICA) with hazardous reagents like sodium metal in methanol produced significant amounts of the undesired 2-methyl isomer.[5][6] The following protocol details a safer, more selective modern approach using an alkaline earth metal oxide, which minimizes isomer formation and improves overall yield and safety.[5][6]

Protocol 1: High-Selectivity N-Methylation of Indazole-3-carboxylic acid

This protocol describes the synthesis of 1-MICA from Indazole-3-carboxylic acid (ICA).

Materials:

  • Indazole-3-carboxylic acid (ICA)

  • Calcium Oxide (CaO)

  • Methanol (anhydrous)

  • Dimethyl sulfate (DMS)

  • Water (deionized)

  • Sodium Hydroxide (46% aq. solution)

  • Hydrochloric Acid (conc.)

  • Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methanol (200 mL) and calcium oxide (10.5 g, 0.187 mol).

  • Addition of ICA: Stir the suspension and add Indazole-3-carboxylic acid (20 g, 0.123 mol).

  • Reflux: Heat the mixture to reflux and maintain for 2 hours.

  • Methylation: Cool the mixture slightly below reflux. Add dimethyl sulfate (31 g, 0.246 mol) dropwise over a period of 2 hours while maintaining a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue refluxing for an additional 1-2 hours. The reaction can be monitored by HPLC to confirm the consumption of ICA.

  • Work-up: Cool the reaction mixture to room temperature. Add water (200 mL).

  • Basification & Extraction: Adjust the pH to ~14 by slowly adding 46% aqueous sodium hydroxide. This dissolves the product and any unreacted ICA. Stir for 30 minutes. Filter the mixture to remove inorganic salts. Wash the filtrate with a non-polar solvent like toluene (2 x 100 mL) to remove organic impurities.

  • Precipitation: Transfer the aqueous layer to a clean flask and cool in an ice bath. Slowly add concentrated hydrochloric acid with vigorous stirring to adjust the pH to ~2-3. A white precipitate of 1-MICA will form.

  • Isolation: Stir the slurry in the ice bath for 1 hour. Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water (2 x 50 mL), and dry under vacuum at 60 °C to a constant weight.

Table 1: Expected Data for 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA)
ParameterExpected ValueReference
Appearance White to off-white solid[7]
Yield 85-95%[6]
Melting Point ~210-214 °CN/A
HPLC Purity >99% (1-MICA), <0.5% (2-MICA)[6]
Molecular Formula C₉H₈N₂O₂[7]
Molecular Weight 176.17 g/mol [7]

Core Synthesis: Amidation via Acid Chloride Activation

This section details the conversion of 1-MICA into Granisetron. The process involves two distinct chemical operations: the activation of the carboxylic acid and the subsequent coupling with the amine.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling MICA 1-MICA ChlorinatingAgent + Oxalyl Chloride (or SOCl₂) + Cat. DMF MICA->ChlorinatingAgent AcidChloride 1-Methyl-1H-indazole- 3-carbonyl chloride ChlorinatingAgent->AcidChloride Amine endo-9-methyl-9- azabicyclo[3.3.1] nonan-3-amine AcidChloride->Amine Reaction Base + Triethylamine + Dichloromethane Amine->Base GranisetronBase Granisetron (Free Base) Base->GranisetronBase

Caption: Experimental workflow for the synthesis of Granisetron base.

Protocol 2: Synthesis of Granisetron Free Base

Materials:

  • 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA)

  • Oxalyl chloride or Thionyl chloride

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM, anhydrous)

  • endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel under an inert atmosphere (Nitrogen or Argon).

Procedure:

  • Activation of 1-MICA:

    • In a dry, inerted flask, suspend 1-MICA (10.0 g, 56.8 mmol) in anhydrous DCM (150 mL).

    • Add a catalytic amount of DMF (2-3 drops).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (6.2 mL, 71.0 mmol) dropwise. Gas evolution (CO, CO₂) will be observed.

    • After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction mixture becomes a clear solution, indicating the formation of the acid chloride.[8][9]

  • Coupling Reaction:

    • In a separate flask, dissolve endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (9.55 g, 56.8 mmol) and triethylamine (11.9 mL, 85.2 mmol) in anhydrous DCM (100 mL).

    • Cool this amine solution to 0 °C.

    • Slowly add the previously prepared acid chloride solution to the amine solution dropwise over 1 hour, maintaining the temperature at 0-5 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor reaction completion by TLC or HPLC.

  • Work-up:

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) to quench any remaining acid chloride and neutralize the triethylamine hydrochloride salt.

    • Wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Granisetron free base as a solid or viscous oil.

Final Salt Formation and Purification

The crude free base is converted to the more stable and water-soluble hydrochloride salt, which is the form used in pharmaceutical formulations.[2] Recrystallization is employed to achieve the high purity required for an API.

Protocol 3: Preparation and Purification of Granisetron Hydrochloride

Materials:

  • Crude Granisetron free base

  • Ethanol (absolute) or Toluene

  • Hydrochloric acid (concentrated or as a solution in ethanol/isopropanol)

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude Granisetron free base from Protocol 2 in a suitable solvent such as absolute ethanol or toluene (approx. 10-12 volumes). Heat gently if necessary to achieve complete dissolution.[8]

  • Salt Formation: Cool the solution to room temperature. Slowly add a concentrated solution of hydrochloric acid in ethanol dropwise with stirring until the pH of the solution reaches 2-3 (checked with pH paper).

  • Crystallization: A white precipitate of Granisetron Hydrochloride will form. Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5 °C and stir for an additional 2 hours to maximize crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.

  • Recrystallization (Purification): For final purification, recrystallize the crude Granisetron HCl from a water/ethanol mixture.[8] Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form high-purity crystals.

  • Drying: Dry the final product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Table 2: Quality Control Specifications for Granisetron Hydrochloride API
ParameterSpecification
Appearance White or yellowish-white crystalline powder
Identification Conforms to reference standard (IR, HPLC)
Melting Point Approx. 290-292 °C (with decomposition)[8]
pH (Solution S) 4.0 to 6.5[10]
Related Substances Individual impurity ≤ 0.1%, Total impurities ≤ 0.5%
Assay (HPLC) 98.5% - 101.5%

Analytical Validation Protocol

A robust analytical method is crucial for validating the purity of the synthesized Granisetron HCl. The following RP-HPLC method is suitable for assay and impurity profiling.[3][11]

Protocol 4: Validated RP-HPLC Method for Purity Analysis

Chromatographic Conditions:

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[3]

  • Mobile Phase: 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a 70:30 v/v ratio.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detector: UV at 301 nm.[3]

  • Column Temperature: 25 °C (Ambient).

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of Granisetron Hydrochloride reference standard at a concentration of approximately 20 µg/mL in the mobile phase.

  • Sample Preparation: Prepare a sample solution of the synthesized Granisetron Hydrochloride at the same concentration (20 µg/mL) in the mobile phase.

  • Analysis: Equilibrate the column for at least 30 minutes. Inject the standard and sample solutions. The expected retention time for Granisetron is approximately 4.3 minutes under these conditions.[3]

  • Calculation: Calculate the purity and assay of the sample by comparing the peak area of the sample to the peak area of the reference standard.

Conclusion

This application note provides a detailed, logical, and scientifically grounded methodology for the synthesis of high-purity Granisetron Hydrochloride. By focusing on a modern, safe synthesis of the key 1-MICA intermediate and employing a highly efficient acid chloride activation strategy for the core amidation, this process is robust, scalable, and reliable. The inclusion of a validated HPLC method ensures that the final product can be rigorously tested to meet the stringent quality requirements for pharmaceutical use. This comprehensive guide serves as a valuable resource for researchers and drug development professionals engaged in the synthesis of this important antiemetic agent.

References

Methyl 1-methyl-1H-indazole-3-carboxylate as a synthetic cannabinoid precursor

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Methyl 1-methyl-1H-indazole-3-carboxylate as a Key Intermediate in the Synthesis of Indazole-3-Carboxamide Synthetic Cannabinoids

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indazole-3-carboxamide scaffold is a defining structural feature of many potent and illicitly manufactured synthetic cannabinoid receptor agonists (SCRAs). Compounds such as MDMB-4en-PINACA and 5F-MDMB-PINACA (5F-ADB) have been associated with severe public health issues due to their high affinity and efficacy at the cannabinoid type 1 (CB1) receptor.[1][2] This guide provides a detailed examination of the synthetic pathways originating from indazole-3-carboxylate precursors, with a specific focus on the role of intermediates like this compound. We present comprehensive, step-by-step protocols for the synthesis, purification, and analytical validation of these compounds, explaining the chemical principles behind each procedural choice. The objective is to equip researchers with the technical knowledge required to safely synthesize, handle, and characterize these molecules for forensic, toxicological, and pharmacological research.

The Strategic Importance of the Indazole-3-Carboxylate Core

The proliferation of SCRAs is marked by clandestine laboratories modifying chemical structures to evade legislation while retaining or enhancing pharmacological activity. The indazole core, linked via a carboxamide to an amino acid ester, has become a highly prevalent and potent chemotype.[3][4] This structural motif effectively mimics the action of Δ⁹-tetrahydrocannabinol (THC) but often with significantly greater potency and a higher risk of severe poisoning.[1]

The synthesis of these complex molecules almost invariably begins with a simple, commercially available or easily synthesized indazole core, such as Methyl 1H-indazole-3-carboxylate. This starting material serves as a versatile platform for introducing the two key pharmacophoric elements: the N1-alkyl "tail" and the L-amino acid ester "head" group. The specific intermediate, this compound, represents a downstream precursor where the N1 position is already methylated, a less common but known structural variation. The general synthetic logic, however, remains consistent across the class.

Chemical Profile of Key Precursors
PropertyMethyl 1H-indazole-3-carboxylate1-Methyl-1H-indazole-3-carboxylic acid
Chemical Structure Methyl 1H-indazole-3-carboxylate Structure1-Methyl-1H-indazole-3-carboxylic acid Structure
Molecular Formula C₉H₈N₂O₂[5]C₉H₈N₂O₂[6]
Molecular Weight 176.17 g/mol [5]176.17 g/mol [6]
CAS Number 43120-28-1[5]50890-83-0[6]
Typical Form White to off-white solid.[5]Solid.[7]
Role in Synthesis Initial starting material for N-alkylation.[8]Intermediate post N-methylation and saponification; ready for amide coupling.[9][10]
General Synthetic Pathway Overview

The conversion of a simple indazole precursor into a highly potent SCRA like MDMB-4en-PINACA is a multi-step process. The core logic involves building complexity sequentially, with purification and validation at each critical stage. The pathway underscores the importance of fundamental organic chemistry reactions: N-alkylation, ester hydrolysis (saponification), and amide bond formation.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling Precursor Methyl 1H-indazole-3-carboxylate Intermediate1 Methyl 1-(pent-4-en-1-yl)-1H- indazole-3-carboxylate Precursor->Intermediate1  5-bromo-1-pentene,  Base (NaH or t-BuOK)  Solvent (DMF or THF) Intermediate2 1-(pent-4-en-1-yl)-1H- indazole-3-carboxylic acid Intermediate1->Intermediate2  NaOH / MeOH,  Reflux FinalProduct MDMB-4en-PINACA Intermediate2->FinalProduct  Methyl L-tert-leucinate,  Coupling Agents (EDC, HOBt)  Base (DIPEA) / Solvent (DMF)

Caption: General synthetic route to MDMB-4en-PINACA.

Experimental Protocols

Disclaimer: The following protocols describe the synthesis of potentially dangerous and controlled substances. These procedures should only be performed by qualified professionals in a licensed laboratory with appropriate engineering controls and personal protective equipment.

Protocol 2.1: Synthesis of 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylic acid

This two-part protocol details the synthesis of the activated carboxylic acid intermediate required for the final amide coupling step. The causality is clear: the indazole nitrogen must be alkylated to introduce the "tail," and the methyl ester must be hydrolyzed to the carboxylic acid to enable amide bond formation.[11]

Part A: N-alkylation of Methyl 1H-indazole-3-carboxylate

  • Rationale: This step selectively adds the pent-4-ene tail to the N1 position of the indazole ring. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide is critical to deprotonate the indazole N-H, forming the indazolide anion for subsequent nucleophilic attack on the alkyl halide (5-bromo-1-pentene).[11]

  • Materials:

    • Methyl 1H-indazole-3-carboxylate (1.0 equiv)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv) or Potassium tert-butoxide

    • 5-bromo-1-pentene (1.1 equiv)

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 1H-indazole-3-carboxylate.

    • Add anhydrous DMF via syringe to dissolve the starting material.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

    • Add 5-bromo-1-pentene dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, Methyl 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylate.

    • Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.

Part B: Saponification to the Carboxylic Acid

  • Rationale: Saponification is a classic ester hydrolysis method. A strong base (NaOH) in a protic solvent (methanol) attacks the electrophilic carbonyl carbon of the ester. The subsequent workup with acid protonates the carboxylate salt to yield the desired carboxylic acid.[11][12]

  • Materials:

    • Crude or purified product from Part A (1.0 equiv)

    • Methanol (MeOH)

    • 1 M aqueous Sodium Hydroxide (NaOH) (2.0-3.0 equiv)

    • 1 M aqueous Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the ester from Part A in a mixture of methanol and 1 M NaOH in a round-bottom flask.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

    • Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.

    • Acidify the solution to pH ~2-3 by the slow, dropwise addition of 1 M HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration, washing with cold water.

    • Dry the solid under vacuum to yield 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylic acid. The product can be used in the next step, often without further purification.

Protocol 2.2: Amide Coupling to Synthesize MDMB-4en-PINACA
  • Rationale: Direct reaction between a carboxylic acid and an amine to form an amide is inefficient.[13] This protocol uses peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), to convert the carboxylic acid into a highly reactive O-acylisourea intermediate. This activated species readily reacts with the amine (methyl L-tert-leucinate) to form the final amide bond with high yield and minimal side reactions.[11][13] A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of the amine and facilitate the reaction.[11]

  • Materials:

    • 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylic acid (1.0 equiv)

    • Methyl L-tert-leucinate hydrochloride (1.1 equiv)

    • EDC·HCl (1.2 equiv)

    • HOBt·H₂O (1.2 equiv)

    • DIPEA (3.0 equiv)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a flask under an inert atmosphere, add the carboxylic acid from Protocol 2.1, methyl L-tert-leucinate hydrochloride, EDC·HCl, and HOBt·H₂O.

    • Add anhydrous DMF and stir to dissolve.

    • Cool the mixture to 0 °C and add DIPEA dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract three times with ethyl acetate.

    • Combine the organic layers, wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure (S)-MDMB-4en-PINACA.

Analytical Validation & Characterization

A protocol is only trustworthy if its outcome can be verified. Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized precursor and final product. This constitutes a self-validating system.

G cluster_0 Primary Identification cluster_1 Structural Elucidation cluster_2 Purity Assessment Input Purified Synthetic Product LCMS LC-HRMS Analysis (Accurate Mass) Input->LCMS GCMS GC-MS Analysis (Fragmentation Pattern) Input->GCMS NMR 1H & 13C NMR (Structural Connectivity) LCMS->NMR GCMS->NMR HPLC HPLC-UV/PDA (Purity >98%) NMR->HPLC Output Confirmed Reference Standard HPLC->Output

Caption: Workflow for analytical validation.

Protocol: Mass Spectrometry (MS) Analysis
  • Rationale: MS is a primary tool for determining the molecular weight and fragmentation pattern of a compound, which serves as a chemical fingerprint. High-resolution MS (HRMS) provides an accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[14]

  • Instrumentation:

    • GC-MS: Ideal for volatile, thermally stable compounds. Provides reproducible fragmentation patterns for library matching.[15]

    • LC-MS/MS: Suitable for less volatile or thermally labile compounds. Allows for the analysis of complex mixtures with minimal sample preparation.[15][16]

  • Procedure:

    • Prepare a dilute solution of the analyte (e.g., 10-100 ng/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample into the GC-MS or LC-MS system.

    • For GC-MS, use a standard non-polar column (e.g., DB-5) with a temperature ramp program. Acquire spectra in electron ionization (EI) mode.

    • For LC-MS, use a C18 reverse-phase column with a water/acetonitrile gradient (often with 0.1% formic acid). Acquire spectra in electrospray ionization (ESI) positive mode.

    • Compare the obtained molecular ion (e.g., [M+H]⁺) with the calculated theoretical mass. For MDMB-4en-PINACA (C₂₀H₂₇N₃O₃), the monoisotopic mass is 357.2052.[11]

    • Analyze the fragmentation pattern to confirm the presence of key structural motifs (e.g., loss of the ester group, cleavage of the amide bond).

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.[17]

  • Procedure:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., ≥400 MHz).

    • Process the data and assign the observed signals to the protons and carbons in the proposed structure.

    • Confirm assignments using 2D NMR techniques (e.g., COSY, HSQC) if necessary. Key expected signals for the precursor Methyl 1H-indazole-3-carboxylate include a singlet for the methyl ester protons (~3.9 ppm) and aromatic signals in the 7.3-8.1 ppm range.[5]

Safety and Regulatory Considerations

  • Handling Precautions: SCRAs and their precursors are potent chemical agents. All manipulations must be conducted in a certified fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory. Accidental inhalation, ingestion, or skin contact must be avoided.

  • Legal Status: The final products of these syntheses, such as MDMB-4en-PINACA and 5F-MDMB-PINACA, are internationally controlled substances under Schedule II of the 1971 UN Convention on Psychotropic Substances.[1][4] The legal status of precursors like Methyl 1H-indazole-3-carboxylate can vary by jurisdiction. Researchers must ensure full compliance with all local, national, and international regulations regarding the purchase, synthesis, storage, and disposal of these chemicals.

References

Application and Protocols for the Evaluation of Methyl 1-methyl-1H-indazole-3-carboxylate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Indazole Derivatives in Oncology

The indazole scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] This bicyclic system, composed of a benzene ring fused to a pyrazole ring, is a key structural component in numerous bioactive molecules with applications in treating a wide array of diseases, including cancer.[2] Several FDA-approved small molecule anti-cancer drugs, such as axitinib and pazopanib, feature the indazole core, underscoring its importance in the development of novel cancer therapeutics.[3]

Indazole derivatives have been shown to exert their anti-cancer effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.[1][3] Furthermore, studies have demonstrated that certain indazole compounds can induce apoptosis (programmed cell death), disrupt cell cycle progression, and inhibit cancer cell migration and invasion.[4]

Methyl 1-methyl-1H-indazole-3-carboxylate is a specific derivative of the indazole family. While extensive research has been conducted on the broader class of indazole compounds, this application note provides a detailed guide for the initial in vitro evaluation of this compound as a potential anti-cancer agent. The following protocols are designed to be robust and reproducible, providing a solid foundation for assessing its cytotoxic and mechanistic properties in various cancer cell lines.

Hypothetical Data Summary: Cytotoxicity Profiling

The following table presents a hypothetical summary of the half-maximal inhibitory concentration (IC50) values for this compound across a panel of human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population and are typically determined using a cell viability assay, such as the MTT assay.[5]

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma12.5
A549Lung Carcinoma25.8
HCT116Colorectal Carcinoma18.2
K562Chronic Myeloid Leukemia8.9

Note: The data presented in this table is for illustrative purposes only and should be experimentally determined.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro evaluation of a novel compound like this compound.

G cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) Cytotoxicity Cytotoxicity Assay (MTT) Compound_Prep->Cytotoxicity Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle->Cell_Cycle_Dist IC50->Apoptosis Treat cells with IC50 concentration IC50->Cell_Cycle Treat cells with IC50 concentration

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Cell Culture and Maintenance

Rationale: Consistent and healthy cell cultures are fundamental to obtaining reliable and reproducible experimental results. This protocol outlines the standard procedures for maintaining cancer cell lines in a controlled environment.

Materials:

  • Selected human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Humidified incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Hemocytometer or automated cell counter

Protocol:

  • Maintain cell lines in T-75 flasks with complete culture medium in a humidified incubator.

  • Monitor cell confluency daily. Passage cells when they reach 80-90% confluency to maintain exponential growth.

  • To passage, aspirate the old medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete culture medium.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cytotoxicity Assessment: MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

  • 96-well flat-bottom sterile microplates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Harvest and count cells as described above.

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • After 24 hours, remove the medium and add 100 µL of the various compound concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay: Annexin V-FITC/PI Staining

Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a membrane-impermeable DNA-binding dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the predetermined IC50 concentration of this compound for 24 or 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide Staining

Rationale: This method determines the effect of a compound on cell cycle progression. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Materials:

  • 6-well plates

  • 70% Ethanol (ice-cold)

  • PI staining solution with RNase A

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 or 48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C overnight.[8]

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in the PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Hypothetical Mechanism of Action: Induction of Apoptosis

Based on the known activities of other indazole derivatives, this compound may induce apoptosis through the intrinsic mitochondrial pathway.[4] This could involve the modulation of Bcl-2 family proteins, leading to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspases.

G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Indazole Methyl 1-methyl-1H- indazole-3-carboxylate Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Indazole->Bcl2 inhibits Bax Bax (Pro-apoptotic) Upregulation Indazole->Bax activates Mito Mitochondrial Membrane Potential Decrease Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by an indazole derivative.

Troubleshooting

IssuePossible CauseSolution
MTT Assay: High background absorbance in control wellsContamination of medium or reagents.Use sterile technique and fresh reagents. Include a "medium only" blank.
MTT Assay: Low signal or poor dose-responseIncorrect cell seeding density; compound precipitated.Optimize cell number. Ensure compound is fully dissolved in the medium.
Flow Cytometry: High percentage of cell debrisHarsh cell handling during harvesting.Handle cells gently; reduce centrifugation speed if necessary.
Flow Cytometry: Broad peaks in cell cycle analysisCell clumping; inconsistent staining.Ensure single-cell suspension before fixation; optimize staining time.

References

analytical techniques for Methyl 1-methyl-1H-indazole-3-carboxylate characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Comprehensive Characterization of Methyl 1-methyl-1H-indazole-3-carboxylate

Introduction

This compound is a key organic intermediate in the synthesis of various pharmaceutical compounds, including Granisetron impurities and other biologically active molecules.[1][2] The indazole scaffold is a prevalent heterocyclic motif in medicinal chemistry, known for a wide range of biological activities.[3] Given its role in drug development and synthesis, the unambiguous structural confirmation and purity assessment of this compound are of paramount importance to ensure the reliability of downstream applications and meet regulatory standards.

This application note provides a comprehensive, multi-technique guide for the analytical characterization of this compound. As a senior application scientist, the following protocols and explanations are designed to be robust and self-validating, reflecting field-proven methodologies. We will detail the application of High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight verification, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification. This integrated approach provides the rigorous data required by researchers, scientists, and drug development professionals.

Physicochemical Properties and Molecular Structure

A foundational step in any characterization is the documentation of the compound's basic physicochemical properties.

Molecular Structure:

(Note: A 2D chemical structure image would be placed here in a formal document)

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂Calculated
Molecular Weight 190.19 g/mol Calculated
IUPAC Name This compoundN/A
Appearance White to off-white solid[4]
Melting Point 78-79 °C (recrystallized from isooctane)[4]
CAS Number Not explicitly found for this isomer, parent ester is 43120-28-1[5][6]

Chromatographic Analysis for Purity Assessment by HPLC

Principle of the Method: High-Performance Liquid Chromatography (HPLC) is an essential technique for separating components in a mixture, making it the gold standard for determining the purity of pharmaceutical intermediates.[7] We employ a reversed-phase method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. This setup allows for the separation of the target compound from potential impurities, such as unreacted starting materials or isomeric byproducts (e.g., Methyl 2-methyl-1H-indazole-3-carboxylate).

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 297 nm and 207 nm.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Data Interpretation: The purity is determined by calculating the peak area percentage. The main peak, corresponding to this compound, should have a consistent retention time. The area of all other peaks is summed and compared to the main peak area to calculate the purity level. A purity of ≥97% is common for commercial-grade material.[9]

Workflow Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Compound Solvent Dissolve in Acetonitrile Sample->Solvent Vial Transfer to HPLC Vial Solvent->Vial Autosampler Inject Sample Vial->Autosampler Column C18 Separation (Gradient Elution) Autosampler->Column Detector UV Detection (297 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Report Calculate % Purity Integration->Report

Caption: HPLC workflow for purity analysis.

Structural Elucidation by NMR Spectroscopy

Principle of the Method: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules.[7] ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon framework. This combination is crucial for confirming the correct isomeric structure, specifically the position of the N-methyl group at the N1 position.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width sufficient to cover 0-12 ppm.

    • Typical parameters: 16-32 scans, 1-second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-2048 scans, 2-second relaxation delay.

Expected Spectral Data and Interpretation: The key diagnostic signals are the two distinct methyl singlets (N-CH₃ and O-CH₃) and the pattern of the four aromatic protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
Aromatic~8.2d1HH-4
Aromatic~7.8d1HH-7
Aromatic~7.4m2HH-5, H-6
N-Methyl~4.2s3HN-CH₃
O-Methyl~4.0s3HO-CH₃
¹³C NMR δ (ppm)Assignment
Carbonyl~162C=O
Aromatic~141C-7a
Aromatic~136C-3
Aromatic~127Aromatic CH
Aromatic~123Aromatic CH
Aromatic~122Aromatic CH
Aromatic~121C-3a
Aromatic~110Aromatic CH
O-Methyl~52O-CH₃
N-Methyl~36N-CH₃
(Note: Predicted shifts are based on general chemical principles and data from similar indazole structures.[10][11] Actual values may vary.)

Molecular Weight Verification by Mass Spectrometry

Principle of the Method: Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides definitive confirmation of the molecular weight and can offer structural clues through fragmentation analysis.[12] For this compound, Electrospray Ionization (ESI) is an ideal soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

Experimental Protocol: LC-MS

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or Q-TOF).

  • LC Method: Utilize the HPLC method described in Section 2. The formic acid in the mobile phase acts as a proton source, facilitating ionization.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Acquisition: The mass spectrum is acquired for the peak eluting at the retention time of the target compound.

Expected Data and Interpretation: The primary goal is to observe the protonated molecular ion.

  • Calculated Exact Mass: 190.0742 g/mol

  • Expected Ion [M+H]⁺: m/z 191.0820

The observation of a prominent ion at m/z 191.08 confirms the molecular formula C₁₀H₁₀N₂O₂.

Workflow Visualization:

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Inject Inject Sample Column C18 Separation Inject->Column IonSource ESI Source (Ionization) Column->IonSource Analyzer Mass Analyzer (m/z Separation) IonSource->Analyzer Detector MS Detector Analyzer->Detector TIC Total Ion Chromatogram Detector->TIC MassSpec Extract Mass Spectrum TIC->MassSpec Verification Verify [M+H]⁺ Ion MassSpec->Verification

Caption: LC-MS workflow for molecular weight verification.

Functional Group Identification by FTIR Spectroscopy

Principle of the Method: FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing molecular vibrations. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H StretchAromatic
~2950C-H StretchAliphatic (Methyl)
~1710-1730C=O StretchEster
~1620C=N StretchIndazole Ring
~1450-1500C=C StretchAromatic Ring
~1250C-O StretchEster

The strong absorption band around 1720 cm⁻¹ is highly characteristic of the ester carbonyl group.

Conclusion

The structural integrity and purity of this compound can be confidently established through a synergistic combination of analytical techniques. HPLC provides quantitative data on purity, while high-resolution mass spectrometry confirms the elemental composition via accurate mass. The definitive structure, including the crucial N1-methylation pattern, is elucidated by ¹H and ¹³C NMR spectroscopy. Finally, FTIR serves as a rapid and reliable method to verify the presence of key functional groups. Adherence to these protocols ensures a comprehensive and robust characterization essential for quality control in research and drug development.

References

Application Notes and Protocols for the Chromatographic Analysis of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the analysis of indazole derivatives. Indazoles are a significant class of heterocyclic compounds with broad applications in medicinal chemistry, necessitating robust and reliable analytical methods for their characterization, quantification, and quality control.[1] This document, intended for researchers, scientists, and professionals in drug development, offers detailed protocols, method development strategies, and troubleshooting advice. The content is structured to provide not only procedural steps but also the underlying scientific rationale for experimental choices, ensuring a deep understanding of the techniques. All protocols are presented as self-validating systems, grounded in authoritative sources and established scientific principles.

Introduction to the Analysis of Indazole Derivatives

Indazole, a bicyclic aromatic heterocycle, is a crucial scaffold in the development of therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, making them a focal point in pharmaceutical research.[1] The analytical chemistry of these compounds presents unique challenges due to their structural diversity, including the presence of N-1 and N-2 isomers, and a wide range of polarities depending on substitution patterns.

The choice between HPLC and GC is primarily dictated by the volatility and thermal stability of the indazole derivative . HPLC is the more versatile and widely used technique for the majority of indazole derivatives, particularly for non-volatile and thermally labile compounds. In contrast, GC is suitable for volatile and thermally stable derivatives, or those that can be made so through derivatization.

High-Performance Liquid Chromatography (HPLC) Methods for Indazole Derivatives

Reverse-phase HPLC (RP-HPLC) is the predominant technique for the analysis of indazole derivatives due to its broad applicability and compatibility with a wide range of compound polarities.

Causality in Method Development: Key Considerations

Successful HPLC method development for indazole derivatives hinges on a systematic approach to optimizing separation parameters. The goal is to achieve adequate resolution of the analyte from impurities and degradation products, with good peak shape and sensitivity.

  • Column Selection: The choice of stationary phase is critical.

    • C18 (Octadecylsilane) Columns: These are the workhorse columns for RP-HPLC and are a good starting point for most indazole derivatives. They offer excellent hydrophobic retention.

    • Polar-Embedded Columns: For more polar indazole derivatives, or to improve the peak shape of basic compounds, columns with embedded polar groups (e.g., amide, carbamate) can provide alternative selectivity and reduce interactions with residual silanols on the silica surface.

    • Phenyl Columns: These columns can offer unique selectivity for aromatic compounds like indazoles through π-π interactions.

  • Mobile Phase Selection and Optimization:

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides better peak shape for basic compounds and has a lower UV cutoff. Methanol can offer different selectivity and is a more cost-effective option.

    • Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable indazole derivatives. Since many indazoles are basic, working at a low pH (e.g., 2-4 using formic acid, trifluoroacetic acid, or a phosphate buffer) will ensure the analytes are in their protonated form, which often leads to better peak shape and retention on C18 columns.[2]

    • Buffers: The use of a buffer is essential to maintain a constant pH throughout the analysis, which is crucial for reproducible retention times. Phosphate and acetate buffers are commonly used.

  • Detection:

    • UV-Visible Detection: Most indazole derivatives possess a chromophore and can be readily detected by UV-Vis spectroscopy. The selection of an appropriate wavelength, typically the λmax of the analyte, is crucial for maximizing sensitivity.

    • Mass Spectrometry (MS) Detection: LC-MS is a powerful tool for the identification and quantification of indazole derivatives, especially at low concentrations or in complex matrices.[3][4] It provides molecular weight and structural information, which is invaluable for impurity profiling and metabolite identification.

Experimental Protocol: Stability-Indicating RP-HPLC Method for a Generic Indazole Derivative

This protocol outlines a general-purpose, stability-indicating RP-HPLC method suitable for the assay and impurity profiling of a moderately polar indazole derivative.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of an indazole derivative and its degradation products.

Materials and Reagents:

  • HPLC-grade acetonitrile and water

  • Formic acid (≥98%)

  • Reference standard of the indazole derivative

  • Active Pharmaceutical Ingredient (API) or drug product of the indazole derivative

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of compounds.
Mobile Phase A 0.1% Formic acid in waterAcidifies the mobile phase to ensure basic indazoles are protonated, improving peak shape.
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 10-90% B over 20 minutesA gradient is often necessary to elute both polar and non-polar impurities in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nm or λmax254 nm is a common wavelength for aromatic compounds; λmax should be determined for optimal sensitivity.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation:

    • For API: Accurately weigh and dissolve the API in the same solvent as the standard to a final concentration of 0.1 mg/mL.

    • For Tablets: Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to one dosage unit into a volumetric flask. Add a suitable solvent, sonicate to dissolve the drug, and dilute to the final concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[5][6]

  • Forced Degradation Studies (for stability-indicating method validation): [7][8][9]

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid API to 105 °C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analysis: Inject the standard, sample, and forced degradation solutions into the HPLC system and record the chromatograms.

  • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Standard Weigh & Dissolve Reference Standard HPLC_System HPLC System (Gradient Elution) Standard->HPLC_System Standard Solution Sample Weigh & Dissolve API/Formulation Filter Filter Sample (0.45 µm) Sample->Filter Filter->HPLC_System Sample Solution Detector UV/MS Detector HPLC_System->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Analyte & Impurities Integration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow for indazole derivatives.

Chiral Separation of Indazole Derivatives

Many indazole derivatives possess chiral centers, and the separation of enantiomers is often a regulatory requirement due to potential differences in pharmacology and toxicology between enantiomers.[10][11][12]

Key Considerations for Chiral HPLC:

  • Chiral Stationary Phases (CSPs): The most common approach for chiral separation is the use of CSPs. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are particularly versatile and effective for a wide range of compounds, including imidazole and indazole derivatives.[1][10][13]

  • Mobile Phase: Normal-phase (e.g., hexane/alcohol mixtures) and polar organic modes (e.g., pure alcohol or acetonitrile) are often used with polysaccharide-based CSPs. Reversed-phase conditions can also be employed with certain CSPs.

Protocol: Chiral Separation of a Racemic Indazole Derivative

ParameterConditionRationale
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µmA versatile polysaccharide-based CSP with broad applicability.
Mobile Phase Hexane:Isopropanol (90:10, v/v)A common normal-phase mobile phase for chiral separations. The ratio can be adjusted to optimize resolution and retention.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temperature 25 °CTemperature can affect chiral recognition; maintaining a constant temperature is crucial.
Injection Volume 10 µL
Detection UV at λmax

Gas Chromatography (GC) Methods for Indazole Derivatives

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While many indazole derivatives are not sufficiently volatile for direct GC analysis, derivatization can be employed to increase their volatility.

When to Choose GC and the Role of Derivatization

GC is particularly useful for:

  • Analysis of volatile impurities and residual solvents in indazole APIs.[14][15][16][17][18]

  • Quantification of specific, volatile indazole derivatives.

Derivatization: For non-volatile indazoles, particularly those with active hydrogens (e.g., -NH, -OH, -COOH), derivatization is necessary. Silylation is a common technique where active hydrogens are replaced with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[6][19][20][21][22]

Experimental Protocol: GC-MS Analysis of a Silylated Indazole Derivative

Objective: To analyze a non-volatile indazole derivative by GC-MS after silylation.

Materials and Reagents:

  • GC-grade pyridine and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Indazole derivative sample

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Sample Preparation: Dissolve a known amount of the indazole derivative in a minimal amount of anhydrous solvent in a reaction vial.

  • Derivatization: Add pyridine and BSTFA with 1% TMCS to the sample solution. Cap the vial tightly and heat at 70 °C for 30 minutes.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

GC-MS Conditions:

ParameterConditionRationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA common, non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas.
Inlet Temperature 280 °CEnsures complete vaporization of the derivatized analyte.
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 minA temperature program is used to separate compounds with different boiling points.
MS Interface Temp 280 °CPrevents condensation of analytes.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Mass Range m/z 50-550A typical mass range for the analysis of derivatized small molecules.

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis Sample Dissolve Indazole Derivative Derivatization Add Silylating Reagent (e.g., BSTFA) & Heat Sample->Derivatization GC_System GC-MS System Derivatization->GC_System Inject Derivatized Sample MS_Detector Mass Spectrometer GC_System->MS_Detector TIC Acquire Total Ion Chromatogram (TIC) MS_Detector->TIC Mass_Spectrum Obtain Mass Spectrum TIC->Mass_Spectrum Identification Identify Compound (Library Search) Mass_Spectrum->Identification Report Generate Report Identification->Report

Caption: GC-MS analysis workflow for silylated indazole derivatives.

Method Validation According to ICH Guidelines

Validation of analytical methods is a regulatory requirement to ensure that the method is suitable for its intended purpose.[2][7][8][9] The key validation parameters according to the International Council for Harmonisation (ICH) guidelines are summarized below.[23]

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity of the analyte peak should pass. No interference from placebo or degradation products.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for assay and from the reporting limit to 120% of the specification for impurities.
Accuracy The closeness of the test results to the true value.% Recovery of 98.0-102.0% for assay.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.

Conclusion

The successful analysis of indazole derivatives by HPLC and GC requires a thorough understanding of the physicochemical properties of the analytes and the principles of chromatography. This guide has provided a framework for method development, detailed experimental protocols, and an overview of method validation. By following a systematic approach and understanding the causality behind experimental choices, researchers can develop robust and reliable analytical methods for the quality control and characterization of this important class of compounds.

References

Application Notes & Protocols: Experimental Procedures for Amide Coupling of Indazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Indazole-3-Carboxamides in Medicinal Chemistry

The indazole scaffold is a privileged bicyclic aromatic heterocycle frequently incorporated into molecules with significant biological activity.[1] Specifically, indazole-3-carboxamides are a critical pharmacophore in numerous therapeutic agents, demonstrating efficacy as anti-inflammatory, anti-tumor, and antimicrobial agents.[1] Their prominence in drug discovery is exemplified by their use as PARP-1 inhibitors and potent antagonists for the prostanoid EP4 receptor in cancer immunotherapy.[2][3] The reliable and efficient synthesis of these compounds is therefore of paramount importance for the advancement of novel therapeutics.[1]

This guide provides a detailed overview of the experimental procedures for the amide coupling of indazole-3-carboxylic acids, focusing on common coupling reagents, reaction optimization, and purification strategies. It is designed to equip researchers with the practical knowledge to successfully synthesize these valuable compounds.

Mechanistic Underpinnings of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be activated to a more electrophilic species. Modern amide coupling protocols primarily rely on the in-situ generation of a highly activated ester intermediate.[4]

Commonly employed coupling reagents fall into two main categories: carbodiimides (e.g., EDC, DCC) and onium salts (e.g., HBTU, HATU, PyBOP).[5][6][7]

  • Carbodiimides: Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. To improve efficiency and minimize side reactions like racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[5][8]

  • Onium Salts: Uronium/aminium salts like HBTU and HATU, and phosphonium salts like PyBOP, are highly efficient coupling reagents that directly activate the carboxyl group.[5][7] For instance, HBTU reacts with the carboxylate to form an active ester, which then readily reacts with the amine.[5] HATU, an analogue of HBTU, often exhibits faster reaction kinetics and can be more effective for sterically hindered substrates.[6][7] The presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to deprotonate the carboxylic acid and the amine hydrochloride salt, if used.[8]

Experimental Protocols

The following protocols provide a general framework for the amide coupling of indazole-3-carboxylic acids. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a widely used, cost-effective procedure for routine amide bond formation.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Desired amine (or amine hydrochloride salt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents).[1]

  • Add TEA (3.0 equivalents) or DIPEA (2.5-3.0 equivalents) to the mixture. If using an amine hydrochloride salt, an additional equivalent of base is required.[1]

  • Stir the reaction mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.[1]

  • Add the desired amine (1.0-1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1][9]

Protocol 2: HBTU/DIPEA Mediated Amide Coupling

This protocol is highly efficient and often preferred for more challenging couplings, including those involving sterically hindered amines or acids.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Desired amine (or amine hydrochloride salt)

  • O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1.0 equivalent) and HBTU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the mixture. If using an amine hydrochloride salt, ensure enough base is present to neutralize the salt and facilitate the reaction.

  • Stir the mixture at room temperature for 15-30 minutes to form the active ester.

  • Add the desired amine (1.0-1.1 equivalents) to the reaction.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with DCM or EtOAc.

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue via column chromatography or recrystallization.[9]

Data Presentation and Reaction Optimization

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the desired indazole-3-carboxamide. The following table summarizes typical reagent stoichiometry and reaction times.

Coupling MethodCarboxylic Acid (eq.)Amine (eq.)Coupling Reagent (eq.)Additive (eq.)Base (eq.)Typical Reaction Time
EDC/HOBt1.01.0-1.11.2 (EDC·HCl)1.2 (HOBt)3.0 (TEA)4-12 hours
HBTU/DIPEA1.01.0-1.11.1 (HBTU)-3.0 (DIPEA)2-6 hours
HATU/DIPEA1.01.0-1.11.1 (HATU)-3.0 (DIPEA)1-4 hours

Troubleshooting and Optimization:

  • Low Yield: If the reaction stalls or provides a low yield, consider using a more powerful coupling reagent like HATU.[6] Increasing the reaction temperature (e.g., to 40-50 °C) may also improve conversion, but be mindful of potential side reactions.[10]

  • Racemization: For chiral carboxylic acids, the addition of HOBt or its analogues is crucial to suppress racemization.[5] Using a weaker base like N-methylmorpholine (NMM) instead of DIPEA can also be beneficial.[8]

  • Side Reactions: An excess of uronium/aminium reagents like HBTU or HATU can lead to the formation of a guanidinium byproduct by reacting with the free amine.[11] It is recommended to use a slight excess of the carboxylic acid relative to the coupling reagent.[8]

Purification and Characterization

Purification of the crude indazole-3-carboxamide is typically achieved through column chromatography on silica gel or recrystallization.[9]

  • Column Chromatography: A common eluent system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.[1][9] The optimal solvent system should be determined by preliminary TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired product.[9]

  • Recrystallization: This method is effective for obtaining highly pure crystalline material. Suitable solvents for recrystallization include ethanol, methanol, and ethyl acetate, where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[9]

The purity and identity of the final product should be confirmed by analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.[9]

  • Thin-Layer Chromatography (TLC): For a quick qualitative assessment of purity and reaction monitoring.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any organic impurities.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[9]

Visualization of Experimental Workflow

AmideCouplingWorkflow cluster_reactants Reactant Preparation cluster_coupling Amide Coupling Reaction cluster_workup Workup & Purification cluster_analysis Analysis IndazoleAcid Indazole-3-Carboxylic Acid Activation Carboxylic Acid Activation (Coupling Reagent + Base) IndazoleAcid->Activation Amine Amine Coupling Nucleophilic Attack by Amine Amine->Coupling Activation->Coupling Active Ester Intermediate Workup Aqueous Workup Coupling->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Pure Indazole-3-Carboxamide Purification->Product Analysis Characterization (NMR, MS, HPLC) Product->Analysis

Caption: General workflow for the synthesis of indazole-3-carboxamides.

EDC_HOBt_Mechanism RCOOH Indazole-3-COOH Intermediate1 O-Acylisourea (Highly Reactive) RCOOH->Intermediate1 + EDC EDC EDC HOBt HOBt Amine R'-NH2 Amide Indazole-3-CONH-R' Byproduct EDC-Urea Byproduct Amide->Byproduct Intermediate2 HOBt Active Ester (More Stable) Intermediate1->Intermediate2 + HOBt Intermediate2->Amide + R'-NH2

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

References

Application Note: Leveraging Methyl 1-methyl-1H-indazole-3-carboxylate for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid bicyclic structure and versatile synthetic handles make it an ideal framework for developing potent and selective therapeutic agents.[3][4] This guide focuses on a key exemplar, Methyl 1-methyl-1H-indazole-3-carboxylate , as a strategic starting point for comprehensive Structure-Activity Relationship (SAR) studies. We provide an in-depth examination of the rationale behind its use, detailed protocols for analog synthesis and biological screening, and a framework for data interpretation, empowering drug discovery teams to efficiently navigate the path from a core scaffold to an optimized lead compound.

Part 1: The Strategic Rationale for the 1-Methyl-1H-indazole-3-carboxylate Scaffold in SAR

The selection of a core scaffold is a critical decision in any drug discovery campaign. The 1-methyl-1H-indazole-3-carboxylate framework is not merely a synthetic building block; it is a strategically chosen starting point for several key reasons rooted in its physicochemical and structural properties.

Causality Behind the Scaffold Choice:

  • Structural Rigidity and Pre-organization: The fused bicyclic system of the indazole ring reduces conformational flexibility. This rigidity helps pre-organize the molecule into a favorable geometry for binding to a biological target, minimizing the entropic penalty upon binding and often leading to higher affinity.

  • Hydrogen Bonding Capabilities: The pyrazole portion of the indazole contains nitrogen atoms that can act as both hydrogen bond donors and acceptors, crucial for forming specific, high-affinity interactions within a target's binding site.[1]

  • Synthetic Tractability: The indazole core is synthetically accessible, and the ester at the 3-position is a highly versatile functional group.[5] It can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides, providing a primary vector for diversification to probe the target's structure.[6]

  • Metabolic Stability: The N1-methylation blocks a potential site of metabolic N-dealkylation or conjugation, which can enhance the metabolic stability and pharmacokinetic profile of the resulting analogs.[7]

The power of this scaffold lies in its potential for systematic modification to explore the chemical space around a biological target.

SAR_Scaffold cluster_scaffold This compound Core cluster_vectors Key Diversification Vectors Scaffold Scaffold R2 Vector 2: C3-Position (Ester to Amide Conversion) Probes solvent-front, H-bond interactions R1 Vector 1: Benzene Ring (Positions 4, 5, 6, 7) Probes deep pockets, selectivity determinants

Figure 1: Key vectors for chemical modification on the indazole scaffold.

Part 2: Experimental Design for a Comprehensive SAR Campaign

A successful SAR campaign follows a logical, iterative cycle of design, synthesis, and testing. This workflow ensures that each round of synthesis is informed by robust biological data, maximizing efficiency and accelerating progress toward a lead compound.

SAR_Workflow start Start: Scaffold Selection (this compound) synthesis Analog Library Synthesis (C3-Amidation, Ring Substitution) start->synthesis Hypothesis biochem Primary Screening (Biochemical Assay, e.g., Kinase IC50) synthesis->biochem cellular Secondary Screening (Cell-Based Assay, e.g., Proliferation) biochem->cellular Potent Hits stop Project Stop biochem->stop No Potent Hits sar_analysis Data Analysis & SAR Interpretation (Identify Trends, Cliffs) cellular->sar_analysis Cell-Active Hits cellular->stop No Cellular Activity design Design Next Generation (Informed by SAR Data) sar_analysis->design SAR Established lead_opt Lead Optimization (ADME/Tox, In Vivo) sar_analysis->lead_opt Lead Candidate Identified design->synthesis Iterative Cycle

Figure 2: Iterative workflow for a typical SAR campaign.

Synthesis of an Analog Library

The foundation of any SAR study is the focused set of molecules synthesized for testing. The following protocols outline the key transformations starting from the parent ester.

Protocol 1: Synthesis of Starting Material (1-Methyl-1H-indazole-3-carboxylic acid)

  • Rationale: While the methyl ester is the primary starting point, having access to the carboxylic acid is essential for creating diverse amide libraries. This protocol describes the hydrolysis of the corresponding ester.

  • Procedure:

    • Dissolve 1-methyl-1H-indazole-3-carboxylic acid methyl ester (1.0 eq) in a mixture of methanol and 2N sodium hydroxide solution.[8]

    • Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl. A precipitate will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-indazole-3-carboxylic acid.[8][9]

  • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, LC-MS, and melting point analysis, ensuring it is suitable for the next step.

Protocol 2: General Procedure for C3-Amide Analog Synthesis

  • Rationale: Converting the carboxylic acid to an amide is a robust and high-yielding reaction that allows for the introduction of a vast array of chemical functionalities by varying the amine coupling partner. This is the primary step for library generation.

  • Procedure:

    • To a solution of 1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM, add a peptide coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) along with an activator like HOBt (1.2 eq).[6]

    • Add a tertiary amine base, such as triethylamine (TEA) or DIPEA (2.0-3.0 eq), to the mixture.

    • Add the desired primary or secondary amine (R¹R²NH) (1.1 eq) to the reaction mixture and stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 1-methyl-1H-indazole-3-carboxamide analog.[6][10]

  • Self-Validation: Each synthesized analog must be characterized (>95% purity) by LC-MS and ¹H NMR to confirm its structure and ensure that the biological data generated is reliable.

Biological Screening Cascade

A tiered approach to screening is essential. A high-throughput biochemical assay first identifies compounds that engage the target, followed by more complex cell-based assays to confirm on-target activity in a physiological context.

Protocol 3: Primary Biochemical Screen - In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

  • Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. It is a rapid and quantitative method to determine the potency (IC₅₀) of each analog in the library.[11]

  • Procedure:

    • Prepare a stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96- or 384-well plate.

    • In a separate assay plate, add the purified target kinase enzyme in an appropriate kinase buffer.

    • Add the test compounds from the dilution plate to the assay plate. Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.[12]

    • Initiate the kinase reaction by adding a mixture of the kinase-specific peptide substrate and ATP. A common method is to use a technology like ADP-Glo™, which measures ADP production as a proxy for kinase activity.[13]

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent (e.g., ADP-Glo™ reagent). Incubate as per the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

  • Self-Validation: The assay's validity is confirmed by the Z'-factor (a measure of statistical effect size), which should be >0.5, and the consistent performance of positive and negative controls across all plates.

Protocol 4: Secondary Cellular Screen - Cell Proliferation (MTT) Assay

  • Rationale: This assay determines if a compound's biochemical potency translates into a functional effect in living cells, such as inhibiting the proliferation of a cancer cell line dependent on the target kinase.[14]

  • Procedure:

    • Seed a relevant cancer cell line (e.g., a line where the target kinase is a known oncogenic driver) into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds (typically for 48-72 hours). Include a vehicle control (DMSO).

    • After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.[14]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

  • Self-Validation: Microscopic examination of cells ensures that cell death is not due to compound precipitation. The consistency of the vehicle control wells provides a baseline for a reliable assay window.

Part 3: Data Analysis and SAR Interpretation

With robust biochemical and cellular data, the core task of elucidating the SAR can begin. The goal is to transform raw numbers into actionable insights for the next design cycle.

Quantitative Data Presentation

Organizing data systematically is the first step in identifying trends.

Table 1: Hypothetical SAR Data for a Series of 1-Methyl-1H-indazole-3-carboxamide Analogs

Compound IDC3-Amide Moiety (R-Group)Benzene Ring Substitution (Position)Kinase IC₅₀ (nM)Cell Proliferation IC₅₀ (µM)
1a (Core) -NH-CH₃None5,200> 50
2a -NH-benzylNone85015.2
2b -NH-(4-fluorobenzyl)None2103.5
2c -NH-(4-methoxybenzyl)None98018.0
3a -NH-(4-fluorobenzyl)5-fluoro951.1
3b -NH-(4-fluorobenzyl)6-chloro450.5
3c -NH-(4-fluorobenzyl)5-methoxy4508.2
Interpreting the SAR Data

The data in Table 1 allows for several key deductions:

  • C3-Amide is Critical: Moving from a simple methylamide (1a ) to a benzylamide (2a ) dramatically improves potency. This suggests the presence of a hydrophobic pocket that can accommodate the benzyl ring.

  • Probing the Hydrophobic Pocket: Adding a fluorine atom to the benzyl ring (2b ) further increases potency, likely due to favorable electronic or hydrophobic interactions. However, adding a bulkier methoxy group (2c ) is detrimental, suggesting a size limitation or an unfavorable interaction in that region. This is a classic example of an activity cliff , where a small structural change (F vs. OMe) causes a large drop in activity.[15]

  • Benzene Ring Substitution: With the optimal C3-amide in place (2b ), substitutions on the indazole's benzene ring are explored. Halogen substitutions at the 5- and 6-positions (3a , 3b ) significantly enhance both biochemical and cellular potency. This indicates that these positions may be directed toward another pocket or a region where halogens can form beneficial interactions (e.g., halogen bonds). The 6-chloro substitution (3b ) is the most potent.

  • Correlation of Data: A good correlation between biochemical and cellular potency (e.g., compound 3b ) provides confidence that the observed anti-proliferative effect is driven by on-target inhibition.

SAR_Summary cluster_scaffold Derived SAR Insights cluster_legend Legend Scaffold Scaffold Favorable Favorable for Potency Unfavorable Unfavorable for Potency Neutral Tolerated / Neutral

Figure 3: Visual summary of structure-activity relationships derived from data.

Conclusion and Future Directions

The this compound scaffold is a powerful and versatile platform for conducting systematic SAR studies. By employing an iterative cycle of rational design, efficient synthesis, and a robust biological screening cascade, research teams can effectively map the structural requirements for potent and cell-active inhibitors. The insights gained from this process, such as identifying key interaction points and understanding the impact of specific functional groups, are essential for transforming a simple chemical scaffold into a highly optimized lead candidate. The next steps for a promising compound, such as 3b from the hypothetical data, would involve kinase selectivity profiling, pharmacokinetic (ADME) studies, and ultimately, evaluation in in vivo efficacy models.[16][17]

References

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Compounds from Methyl 1-methyl-1H-indazole-3-carboxylate

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2] Consequently, indazole derivatives have been successfully developed into drugs for treating a range of diseases, including cancer, inflammation, and viral infections.[3][4] this compound is a particularly valuable starting material. The N1-methylation prevents unwanted side reactions at this position, while the C3-methyl ester provides a reactive handle for a multitude of chemical transformations. This guide provides detailed protocols and expert insights for leveraging this key intermediate to synthesize diverse libraries of novel compounds for drug discovery and development.

Core Synthetic Strategies

The true potential of this compound is unlocked through three primary synthetic routes originating from the C3-ester group: hydrolysis followed by amidation, direct reduction to the alcohol, and further derivatization. Each pathway opens a door to a distinct chemical space, enabling the exploration of structure-activity relationships (SAR).

G start This compound acid 1-Methyl-1H-indazole-3-carboxylic Acid start->acid I. Hydrolysis alcohol (1-Methyl-1H-indazol-3-yl)methanol start->alcohol III. Reduction amides Novel Amide Library (Diverse R groups) acid->amides II. Amidation ethers_esters Ethers, Esters, etc. alcohol->ethers_esters Further Derivatization G Acid 1-Methyl-1H-indazole- 3-carboxylic Acid ActiveEster Activated O-Acylisourea Intermediate Acid->ActiveEster Activation Step HATU HATU + DIPEA (Base) Amide Target Amide Product ActiveEster->Amide Nucleophilic Attack Amine Primary or Secondary Amine (R-NH₂)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your research.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis of this compound.

Q1: What are the common starting materials and general synthetic routes for this compound?

A1: The synthesis typically begins with either Indazole-3-carboxylic acid or its methyl ester, Methyl 1H-indazole-3-carboxylate.[1][2][3] The core of the synthesis is the N-methylation of the indazole ring. The primary challenge lies in controlling the regioselectivity of this methylation, as it can occur at either the N1 or N2 position.[4][5][6]

A common and effective route involves two main steps:

  • Esterification: If starting with Indazole-3-carboxylic acid, the first step is esterification to form Methyl 1H-indazole-3-carboxylate. This is often achieved using methanol in the presence of an acid catalyst like thionyl chloride or methanesulfonic acid.[1][3]

  • N-Methylation: The subsequent N-methylation of Methyl 1H-indazole-3-carboxylate is the critical step. This is typically accomplished using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.[4][7][8][9]

Q2: I am observing a mixture of N1 and N2 methylated isomers. How can I improve the selectivity for the desired N1 isomer, this compound?

A2: Achieving high regioselectivity for N1-methylation is a frequent challenge. The formation of the N1 isomer is thermodynamically favored, while the N2 isomer is the kinetically favored product.[4] To favor the N1 isomer, you should employ conditions that allow for thermodynamic control.

Key strategies include:

  • Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) is highly recommended.[4][9] The base deprotonates the indazole, and the resulting anion's methylation is directed towards the more thermodynamically stable N1 position.

  • Reaction Temperature: Allowing the reaction to reach thermodynamic equilibrium is crucial. This may involve stirring the reaction at room temperature or gentle heating after the addition of the methylating agent.[4]

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors throughout the synthetic process. Here are some common culprits and their solutions:

  • Incomplete Esterification: If your first step is esterification, ensure the reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC). If necessary, increase the reaction time or the amount of acid catalyst.

  • Suboptimal N-Methylation Conditions:

    • Base Strength: An insufficiently strong base may not fully deprotonate the starting material, leading to incomplete reaction. Ensure your sodium hydride is fresh and handled under anhydrous conditions.

    • Moisture: The presence of water will quench the base and can hydrolyze the ester. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).

    • Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the methylating agent can sometimes lead to side reactions, while an insufficient amount will result in incomplete conversion.[10]

  • Product Degradation: Although generally stable, prolonged exposure to harsh acidic or basic conditions during workup can lead to hydrolysis of the methyl ester. Neutralize the reaction mixture carefully.

  • Purification Losses: The product can be lost during extraction and purification. Ensure efficient extraction with an appropriate solvent and optimize your chromatography conditions.

Q4: I am having difficulty with the purification of the final product. What are the recommended methods?

A4: Purification of this compound is typically achieved through column chromatography on silica gel.[4] A gradient elution system using a mixture of hexanes and ethyl acetate is often effective.

For stubborn impurities, recrystallization can be a powerful technique. A suitable solvent system can be determined through small-scale solubility tests. Isooctane has been reported as a successful recrystallization solvent.[9]

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during the synthesis.

Problem 1: The N-methylation reaction is stalled or incomplete.

Symptoms: TLC or LC-MS analysis shows a significant amount of starting material (Methyl 1H-indazole-3-carboxylate) remaining even after prolonged reaction time.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inactive Base Sodium hydride (NaH) can become inactive through oxidation if not stored and handled properly.Use fresh NaH from a newly opened container. Ensure it is dispensed under an inert atmosphere.
Insufficient Base An inadequate amount of base will not fully deprotonate the indazole, leading to incomplete reaction.Use a slight excess of NaH (e.g., 1.1-1.2 equivalents) relative to the starting material.
Presence of Moisture Water in the solvent or on the glassware will react with and consume the NaH.Use anhydrous solvents. Flame-dry all glassware before use and conduct the reaction under a dry, inert atmosphere (N₂ or Ar).
Low Reaction Temperature While initial deprotonation is often done at 0°C, the methylation step may require a higher temperature to proceed at a reasonable rate.After adding the methylating agent at a low temperature, allow the reaction to warm to room temperature and stir for several hours. Gentle heating (e.g., to 50°C) can be employed if the reaction is still sluggish.[9]
Problem 2: Formation of significant amounts of the N2-methylated isomer.

Symptoms: ¹H NMR or LC-MS analysis of the crude product shows a mixture of two major isomers.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Kinetic Control Conditions Using weaker bases (e.g., K₂CO₃) or protic solvents can favor the kinetically controlled N2-alkylation.[5]Switch to a strong, non-nucleophilic base like NaH in an anhydrous aprotic solvent (DMF or THF) to promote thermodynamic control.[4]
Reaction Temperature Profile Adding the methylating agent at room temperature might favor the kinetic product.Cool the reaction mixture to 0°C before the dropwise addition of the methylating agent. Then, allow the reaction to slowly warm to room temperature to facilitate equilibration to the thermodynamically favored N1 product.[4]
Choice of Methylating Agent While both methyl iodide and dimethyl sulfate are effective, their reactivity can influence the kinetic vs. thermodynamic product ratio under certain conditions.Dimethyl sulfate is often a good choice. However, if issues persist, consider trying methyl iodide under the optimized thermodynamic conditions.
Problem 3: Hydrolysis of the methyl ester during workup.

Symptoms: Presence of 1-methyl-1H-indazole-3-carboxylic acid as a significant byproduct in the crude product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Harsh Basic Conditions in Workup Prolonged exposure to strong aqueous base during workup can saponify the ester.Quench the reaction with a milder reagent like saturated aqueous ammonium chloride (NH₄Cl) instead of strong bases.[4] If a basic wash is necessary, use a saturated solution of sodium bicarbonate and perform the extraction promptly.
Harsh Acidic Conditions in Workup Strong acidic conditions can also catalyze ester hydrolysis, though this is less common in this specific workup.Neutralize any acidic washes quickly and proceed with extraction.

III. Optimized Experimental Protocol

This protocol is designed to maximize the yield and regioselectivity for this compound, starting from Methyl 1H-indazole-3-carboxylate.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a nitrogen or argon atmosphere.

    • To the flask, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF).

    • Cool the suspension to 0°C in an ice bath.

  • Deprotonation:

    • Dissolve Methyl 1H-indazole-3-carboxylate (1.0 equivalent) in anhydrous DMF.

    • Add the solution of the indazole dropwise to the stirred NaH suspension at 0°C.

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Methylation:

    • Cool the reaction mixture back down to 0°C.

    • Add dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

    • After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Dilute the mixture with water and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Visual Workflow

G cluster_prep Preparation cluster_deprot Deprotonation cluster_meth Methylation cluster_workup Workup & Purification prep1 Suspend NaH in anhydrous DMF prep2 Cool to 0°C prep1->prep2 deprot1 Add Methyl 1H-indazole-3-carboxylate solution at 0°C prep2->deprot1 deprot2 Stir and warm to RT deprot1->deprot2 meth1 Cool to 0°C deprot2->meth1 meth2 Add methylating agent dropwise meth1->meth2 meth3 Stir and warm to RT meth2->meth3 workup1 Quench with sat. aq. NH4Cl meth3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry, concentrate, and purify via column chromatography workup2->workup3

Caption: Optimized workflow for the N1-methylation of Methyl 1H-indazole-3-carboxylate.

IV. Mechanistic Insights

Understanding the underlying mechanism is key to effective troubleshooting.

Regioselectivity of N-Methylation

The indazole anion formed after deprotonation has two nucleophilic nitrogen atoms, N1 and N2. The regioselectivity of the subsequent alkylation is a classic example of kinetic versus thermodynamic control.

  • Kinetic Product (N2-methylation): The N2 position is generally more sterically accessible and has a higher electron density, making it the site of faster initial attack by the electrophile (the methylating agent).[4] This pathway has a lower activation energy.

  • Thermodynamic Product (N1-methylation): The N1-methylated product is more stable due to the preservation of the aromatic benzenoid character of the fused ring system. The N2-methylated product has a less stable quinonoid structure.[6] Given enough time and under appropriate conditions (allowing for reversibility or equilibration), the reaction will favor the formation of the more stable N1 isomer.

Reaction Pathway Diagram

G cluster_main N-Methylation of Indazole Anion Indazole_Anion Indazole Anion N1_Product N1-Methyl Indazole (Thermodynamic Product) Indazole_Anion->N1_Product  Slower, Higher Ea (Thermodynamic Pathway) N2_Product N2-Methyl Indazole (Kinetic Product) Indazole_Anion->N2_Product  Faster, Lower Ea (Kinetic Pathway) N2_Product->N1_Product Equilibration (favored by heat/time)

Caption: Kinetic vs. Thermodynamic pathways for indazole N-methylation.

By employing the strategies outlined in this guide, particularly those that favor thermodynamic control, researchers can significantly optimize the yield and purity of this compound.

References

Technical Support Center: Synthesis of N-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-substituted indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of these vital heterocyclic motifs. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The functionalization of the indazole nitrogen atoms is a cornerstone of many drug discovery programs, yet it is fraught with challenges, most notably the control of regioselectivity.[1][2] Direct alkylation or arylation of the 1H-indazole core frequently yields a mixture of N1 and N2 substituted isomers, leading to difficult separations and reduced yields of the desired product.[1][3] This guide addresses this and other common problems in a practical, question-and-answer format.

Section 1: Regioselectivity Problems (N1 vs. N2 Isomers)

This section tackles the most frequent and critical challenge in indazole chemistry: controlling which nitrogen atom is functionalized.

Q1: I performed an alkylation on my 1H-indazole and got a mixture of N1 and N2 isomers. Why did this happen?

A1: This is the classic problem in indazole synthesis. The indazole anion, formed upon deprotonation by a base, is a mesomeric system where the negative charge is delocalized across both the N1 and N2 atoms.[4] This ambidentate nucleophilicity means that an incoming electrophile (like an alkyl halide) can attack either nitrogen, leading to a mixture of regioisomers.

The ratio of these isomers is not random; it is dictated by a delicate balance of several factors:

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5][6] Reactions that allow for equilibration will favor the more stable N1-substituted product. Kinetically controlled reactions, which proceed through the lowest energy transition state, may favor the N2 isomer depending on the conditions.

  • Base and Solvent System: The choice of base and solvent dramatically influences the position of the counter-ion (e.g., Na⁺, K⁺) and the solvation of the indazole anion, which in turn affects the nucleophilicity of each nitrogen atom.[5][7]

  • Substituent Effects: The electronic and steric properties of substituents already on the indazole ring can favor one nitrogen over the other.[3][7]

A common scenario that produces isomer mixtures is the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.[1][4] While effective for many alkylations, this system often provides poor regioselectivity.[3][4]

Q2: How can I selectively synthesize the N1-alkylated indazole?

A2: To achieve high selectivity for the N1 position, you need to use conditions that favor thermodynamic control . The most reliable and widely cited method is the use of a strong, non-nucleophilic hydride base in an ethereal solvent.

Causality: Using sodium hydride (NaH) in tetrahydrofuran (THF) generates the sodium salt of the indazole.[7][8] This combination is believed to favor the formation of the thermodynamically more stable N1-substituted product.[5][9] This system has been shown to provide excellent N1 selectivity (>99:1) for a wide range of indazoles, particularly those with electron-withdrawing or sterically demanding groups at the C3 position.[3][7]

G cluster_workflow Decision Workflow: N1 vs. N2 Selectivity start Desired Product? n1 N1-Substituted Indazole start->n1 N1 n2 N2-Substituted Indazole start->n2 N2 cond_n1 Thermodynamic Control (Favors more stable product) n1->cond_n1 cond_n2 Kinetic Control or Directed Synthesis n2->cond_n2 protocol_n1 Protocol: NaH in THF cond_n1->protocol_n1 protocol_n2a Protocol A: Mitsunobu Reaction (DIAD/DEAD, PPh3) cond_n2->protocol_n2a protocol_n2b Protocol B: Acid-catalyzed alkylation with Alkyl Trichloroacetimidates cond_n2->protocol_n2b protocol_n2c Protocol C: Utilize C7-substituent (e.g., -NO2, -CO2Me) to sterically block N1 cond_n2->protocol_n2c

Figure 1. Decision workflow for selecting N1 vs. N2 functionalization strategies.

Protocol 1: Highly Selective N1-Alkylation (Thermodynamic Control) [8]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water or saturated NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Q3: My target is the N2-substituted indazole. How can I achieve this selectively?

A3: Synthesizing the N2 isomer often requires moving away from standard Sₙ2 conditions and employing methods that are either kinetically controlled or use specific directing effects.

Method A: The Mitsunobu Reaction. The Mitsunobu reaction is a powerful tool for N-alkylation and frequently shows a preference for the N2 position of indazoles.[1][7]

  • Causality: The reaction proceeds through a different mechanism involving a phosphonium intermediate. This pathway can favor attack by the N2 atom, although the exact reasons for the selectivity can be substrate-dependent.[1][10] For some indazoles, this method provides excellent N2 selectivity where other methods fail.[5]

Method B: Acid-Catalyzed Alkylation. A highly selective method for N2-alkylation involves using alkyl 2,2,2-trichloroacetimidates as the alkylating agent in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH).[11][12]

  • Causality: Under acidic conditions, the imidate is protonated and activated. Quantum mechanical calculations suggest that nucleophilic attack by the N2 atom of the indazole has a lower activation energy barrier compared to attack by the N1 atom, leading to high N2 selectivity.[11] This method is effective for primary, secondary, and even tertiary alkyl groups.

Method C: Steric Hindrance. If your indazole has a substituent at the C7 position (adjacent to N1), this steric bulk can effectively block the N1 position and direct the alkylating agent to the more accessible N2 nitrogen, even under standard conditions like NaH/THF.[3][7][8] Electron-withdrawing groups like -NO₂ or -CO₂Me at C7 have been shown to confer excellent N2 regioselectivity (≥96%).[3][7]

Q4: Can you summarize the role of the base and solvent in controlling regioselectivity?

A4: Absolutely. The choice of base and solvent is arguably the most critical parameter to tune for regioselectivity. The interplay between the base's counter-ion, the solvent's polarity, and its ability to coordinate with the cation determines the reactivity of the indazolide anion.

G cluster_thermo Thermodynamic Control cluster_kinetic Kinetic Control cluster_mixed Mixed or Poor Selectivity title Factors Influencing N1/N2 Regioselectivity thermo_path Reaction path allows for equilibration to the most stable product. thermo_product Favored Product: N1-Isomer (More Stable Tautomer Precursor) thermo_path->thermo_product thermo_cond Typical Conditions: Strong Base (NaH) Non-coordinating Solvent (THF) thermo_path->thermo_cond kinetic_path Reaction path proceeds via the lowest activation energy transition state. kinetic_product Favored Product: N2-Isomer (Often sterically more accessible or favored by specific mechanisms) kinetic_path->kinetic_product kinetic_cond Typical Conditions: Mitsunobu Reaction Acid-Catalyzed Methods kinetic_path->kinetic_cond mixed_path Small energy difference between N1 and N2 attack pathways. mixed_product Product: Mixture of N1 & N2 Isomers mixed_path->mixed_product mixed_cond Typical Conditions: Weaker Base (K2CO3, Cs2CO3) Polar Aprotic Solvent (DMF, DMSO) mixed_path->mixed_cond G cluster_troubleshooting Troubleshooting Workflow: Low Conversion start Low Conversion Observed q1 Is Deprotonation Complete? start->q1 q2 Is the Alkylating Agent Reactive? q1->q2 Yes sol1 Check Base: - Use a stronger base (e.g., NaH) - Ensure base is fresh/active q1->sol1 No q3 Is the Temperature Sufficient? q2->q3 Yes sol2 Check Electrophile: - Switch from -Cl to -Br or -I - Use a tosylate (-OTs) or mesylate (-OMs) - Check for degradation q2->sol2 No q4 Is there a Solubility Issue? q3->q4 Yes sol3 Increase Temperature: - Gently heat the reaction (e.g., 50-80 °C) - Monitor for decomposition q3->sol3 No sol4 Change Solvent: - Use a more polar solvent (e.g., DMF) - Note potential impact on selectivity q4->sol4 Yes end Reaction Optimized q4->end No

References

Indazole Synthesis: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. As a privileged scaffold in medicinal chemistry, the successful and efficient synthesis of indazole derivatives is critical for drug discovery and development professionals.[1][2][3] This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory, moving beyond simple procedural lists to explain the underlying chemical principles.

Part 1: General Troubleshooting Principles

Before diving into specific reaction issues, it's crucial to ensure the fundamentals are sound. Many reaction failures stem from common oversights.

Question: My indazole synthesis reaction is not working at all (no product, only starting material). Where do I start?

Answer: This often points to a fundamental issue with reaction setup or reagent quality.

  • Reagent Integrity:

    • Hydrazines: Many hydrazine derivatives are susceptible to air oxidation. Ensure they are fresh or have been stored properly under an inert atmosphere.

    • Solvents: Anhydrous reactions require strictly anhydrous solvents. Use freshly dried solvents or purchase high-quality anhydrous grades. The presence of water can quench strong bases or hydrolyze sensitive intermediates.

    • Catalysts: If using a metal catalyst (e.g., Palladium or Copper), verify its activity. Catalysts can degrade over time or with improper storage.

  • Atmosphere Control: Many indazole syntheses, especially those involving organometallics or strong bases like NaH, require a completely inert atmosphere (Nitrogen or Argon). Ensure your glassware is oven- or flame-dried and that your inert gas setup is leak-free.

  • Temperature Control: Verify your heating or cooling apparatus. An incorrect temperature can prevent a reaction from reaching its activation energy or lead to decomposition. For example, the Cadogan reaction often requires high temperatures (>150 °C) to proceed efficiently.[4]

Part 2: Troubleshooting Specific Indazole Syntheses

This section addresses common problems encountered in widely used named reactions for indazole synthesis.

2.1 Regioselectivity in N-Alkylation/N-Acylation

A frequent and critical challenge in modifying the indazole core is controlling the substitution at the N1 versus the N2 position.[5][6] The 1H-indazole tautomer is generally the more thermodynamically stable form.[2][5][7]

Question: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 isomers. How can I favor the N1 product?

Answer: Achieving N1 selectivity involves shifting the reaction conditions to favor the thermodynamically more stable product.

  • Causality: The indazolide anion formed upon deprotonation has electron density on both nitrogen atoms, allowing for alkylation at either site. The outcome is a delicate balance of sterics, electronics, and reaction conditions.[6][8]

  • Solution - The NaH/THF System: The most widely cited and effective method for promoting N1 selectivity is the use of sodium hydride (NaH) as the base in an anhydrous tetrahydrofuran (THF) solvent system.[5][6][9] It is proposed that the sodium cation coordinates with the N2 atom and a nearby substituent (if present at C3), sterically blocking the approach of the electrophile to the N2 position.[6]

  • Substituent Effects: Bulky substituents at the C3 position can sterically hinder the N2 position, strongly favoring N1 alkylation.[5]

  • Thermodynamic Equilibration: In some cases, particularly with α-halo carbonyl electrophiles in a solvent like DMF, the initially formed kinetic N2 product can equilibrate to the more stable thermodynamic N1 product over time or at higher temperatures.[9]

Question: I need to synthesize the N2-substituted indazole, but my reaction yields the N1 isomer. What should I change?

Answer: To favor the kinetically preferred N2 product, you must either modify the electronics of the indazole core or use conditions that prevent thermodynamic equilibration.

  • Causality: The N2 position is often the site of initial, kinetically-controlled attack, but the product can rearrange to the more stable N1 isomer if conditions permit.

  • Solution - Electronic Control: The most powerful strategy is to install a strong electron-withdrawing group (EWG), such as a nitro (NO₂) or ester (CO₂Me), at the C7 position of the indazole ring. This modification dramatically increases the acidity of the N1-H and directs alkylation to the N2 position, often with >95% selectivity.[5]

  • Solution - Alternative Conditions:

    • Acidic/Neutral Conditions: Alkylation under neutral or acidic conditions can favor the N2 position.[5][10] For example, using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of a strong acid like trifluoromethanesulfonic acid is an effective method for N2-alkylation.[11]

    • Mitsunobu Conditions: The Mitsunobu reaction (triphenylphosphine and an azodicarboxylate like DEAD or DIAD) is known to often favor N2-alkylation.[12]

Desired ProductRecommended ConditionsKey Considerations
N1-Isomer Base: Sodium Hydride (NaH) Solvent: Tetrahydrofuran (THF)Favors thermodynamic product. Highly effective, especially with C3-substituents.[6][9]
N2-Isomer Substrate: Add C7-EWG (e.g., -NO₂) Conditions: Acidic (e.g., TfOH cat.) or MitsunobuFavors kinetic product. Electronic control via EWG is highly effective.[5][12]
2.2 The Davis-Beirut Reaction

This reaction is a powerful method for synthesizing 2H-indazoles from o-nitrobenzylamines or related precursors, proceeding through a key nitroso imine intermediate.[13][14][15]

Question: My Davis-Beirut reaction is giving a very low yield. What are the likely causes?

Answer: Low yields in the Davis-Beirut reaction often stem from issues with the formation or stability of the critical nitroso intermediate, or from competing side reactions.[13][14]

  • Causality: The reaction relies on an intramolecular redox process followed by cyclization. If the initial deprotonation is inefficient or if the subsequent cyclization is slow, side reactions can dominate.

  • Troubleshooting Steps:

    • Base and Solvent: The reaction is typically run under basic conditions (e.g., KOH or NaOH) in an alcohol solvent.[13][15] Ensure the base is fully dissolved and potent. The choice of alcohol can influence reaction efficiency; primary alcohols often give good yields.[13]

    • Water Content: While the mechanism can involve water, excess water can lead to hydrolysis of the nitroso imine intermediate, preventing the desired N-N bond formation and cyclization.[14] If using aqueous base, try minimizing the amount of water.

    • Substrate Limitations: The reaction efficiency can be poor with certain substrates. For example, using anilines (instead of alkyl amines) can slow the N-N bond formation, allowing competing reaction pathways to take over.[13][14]

    • Consider an Acid-Catalyzed Variant: For some substrates, an acid-catalyzed version of the reaction proceeds much more rapidly and cleanly.[16] Treating an o-nitrosobenzaldehyde with a primary amine in the presence of catalytic acetic acid can yield the 2H-indazole in minutes.[16]

2.3 The Cadogan-Sundberg Cyclization

This reaction involves the reductive cyclization of o-nitroarenes (often using phosphites or phosphines) to form the indazole ring. It is known for often requiring harsh conditions.[4]

Question: My Cadogan-Sundberg reaction requires very high temperatures and still gives a poor yield. How can I optimize it?

Answer: The primary challenges with this reaction are the high activation energy for the reductive cyclization and potential side reactions.

  • Causality: The classical mechanism is thought to involve a nitrene intermediate formed by the deoxygenation of the nitro group by a P(III) reagent (e.g., triethyl phosphite). This is a high-energy process. An alternative proposed mechanism involves a 6π electrocyclization.[4]

  • Troubleshooting Steps:

    • Reagent Stoichiometry: The reaction is often run using the P(III) reagent as the solvent, requiring a large excess. Ensure you are using a sufficient amount of a high-quality reducing agent.

    • Temperature: While high temperatures are typical, excessive heat can lead to decomposition. Find the optimal temperature where the reaction proceeds without significant charring or side product formation. A slow, controlled heating ramp can be beneficial.

    • Modern Catalytic Variants: Recent advances have developed methods that allow the reaction to proceed under milder conditions (e.g., 80 °C) or by using a catalytic amount of a phosphorus-based reagent in a P(III)/P(V) redox cycle.[4] Investigating these newer protocols could significantly improve yields and reduce the need for harsh conditions.

Part 3: Purification and Analysis

Question: I've isolated my product, but my NMR spectrum is complex and shows more peaks than expected. What's going on?

Answer: This is a common issue, often arising from the presence of regioisomers or residual starting materials.

  • Presence of Regioisomers: As discussed, mixtures of N1 and N2 isomers are very common.[7] These isomers will have distinct, though often similar, NMR spectra, leading to a doubled set of peaks.[7]

  • Distinguishing Isomers:

    • ¹H NMR: The chemical shift of proton H7 is often a key indicator. It is typically shifted significantly downfield in N1 isomers compared to N2 isomers.[7]

    • N-H Proton: The N-H proton of an unsubstituted indazole ring gives a characteristic broad singlet far downfield (>10 ppm) which will disappear upon shaking the NMR tube with a drop of D₂O.[7]

    • 2D NMR: For unambiguous assignment, 2D NMR techniques like HMBC and NOESY are invaluable.

  • Purification:

    • Column Chromatography: Isomers can often be separated by careful silica gel column chromatography, though they may have very similar Rf values. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol).

    • Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for separating isomers, as they often have different solubilities and crystal packing efficiencies.[17]

Part 4: Process Flow and Decision Making

A logical workflow is essential for efficient troubleshooting. The following diagram outlines a decision-making process for a failed or low-yielding indazole synthesis.

TroubleshootingWorkflow Start Reaction Failed or Low Yield TLC Analyze Crude Reaction Mixture by TLC/LCMS Start->TLC SM_Present Is Starting Material (SM) Present? TLC->SM_Present Product_Present Is Desired Product Present? SM_Present->Product_Present Yes Check_Conditions Re-check Fundamentals: - Reagent Quality - Inert Atmosphere - Temperature SM_Present->Check_Conditions No (Only SM) Multiple_Spots Are there Multiple New Spots? Product_Present->Multiple_Spots Yes Optimize_Yield Reaction Incomplete. Increase Time, Temperature, or Reagent Equivalents. Product_Present->Optimize_Yield No (Just SM + Product) Isomer_Check Potential Regioisomers or Side Products. - Characterize (NMR) - Consult specific reaction guide to improve selectivity. Multiple_Spots->Isomer_Check Yes Purification_Issue Likely a purification issue. Optimize column chromatography or try recrystallization. Multiple_Spots->Purification_Issue No (One main product spot)

Caption: A decision tree for troubleshooting indazole synthesis reactions.

References

improving the solubility of indazole-based compounds for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indazole-Based Compounds

A Guide to Improving Solubility for Biological Assays

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting and practical advice for researchers encountering solubility challenges with indazole-based compounds. Indazoles are a critical scaffold in medicinal chemistry, but their often planar, aromatic nature can lead to poor aqueous solubility, complicating biological assays.[1][2][3] This resource is designed to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of indazole derivatives.

Q1: Why are my indazole-based compounds poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of many indazole-based compounds stems from their chemical structure. Key factors include:

  • Aromaticity and Planarity: The fused benzene and pyrazole rings create a rigid, planar, and hydrophobic structure that is energetically unfavorable to solvate in water.[2]

  • High Crystal Lattice Energy: The planar structure facilitates strong intermolecular π-π stacking in the solid state, resulting in a stable crystal lattice that is difficult to break apart with water molecules. This is often a characteristic of "brick-dust" type molecules.[4]

  • Weak Basicity: Indazole is a weak base (pKa ≈ 1.3) and a very weak acid (pKa ≈ 13.9), meaning it is predominantly neutral at physiological pH (7.4).[5][6] Uncharged molecules cannot take advantage of pH-dependent solubility enhancements as readily as compounds with more acidic or basic functional groups.[7]

Q2: What is the best starting solvent for preparing a stock solution?

A2: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for most indazole-based compounds due to its powerful ability to dissolve a wide range of organic molecules.[8]

  • Initial Test: Before preparing a large-volume stock, test the solubility on a small scale (e.g., 1-2 mg of compound).

  • Alternative Solvents: If DMSO is incompatible with your assay, consider Dimethylformamide (DMF) or ethanol. However, these are generally less effective for highly insoluble compounds.[8]

  • Storage: Prepare high-concentration stock solutions (e.g., 10-50 mM in DMSO), aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[8][9]

Q3: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. What should I do?

A3: This is a very common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in the organic stock solvent, is not soluble in the final aqueous environment of the assay. This is a critical distinction between thermodynamic and kinetic solubility.[10][11][12] Your DMSO stock represents a high kinetic solubility, but the low solubility in the buffer is the true thermodynamic solubility.

Here are immediate strategies to try:

  • Lower the Final Concentration: The simplest solution is to test the compound at a lower final concentration.

  • Reduce the Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be ≤0.5% to avoid solvent-induced artifacts or cytotoxicity.[9][13][14] High DMSO concentrations can disrupt protein structure or cell membranes.[15]

  • Use a Co-solvent in the Buffer: Adding a small percentage of a water-miscible organic solvent (a co-solvent) to your final assay buffer can increase the solubility of your compound.[16][17][18] Common co-solvents include polyethylene glycol 400 (PEG-400), propylene glycol, or glycerol.[9][16]

  • Stepwise Dilution: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, perform one or more intermediate dilution steps.[9]

Part 2: Troubleshooting Guide & Advanced Strategies

This section provides solutions for more persistent solubility problems, structured in a problem-and-solution format.

Problem 1: My compound precipitates immediately, even at low concentrations and with <0.5% DMSO.

This suggests your compound has extremely low aqueous solubility. More advanced formulation strategies are needed.

Solution A: pH Modification

Even though the indazole core itself is weakly basic, your specific derivative may have other ionizable functional groups (e.g., amines, carboxylic acids). Modifying the pH of your buffer can dramatically increase solubility if your molecule can be charged.[7][19]

  • Mechanism: Ionized (charged) molecules are generally more water-soluble than their neutral counterparts.

  • Strategy:

    • If your compound has a basic group (e.g., an amine), lowering the buffer pH (e.g., to pH 6.0 or 6.5) will protonate it, creating a more soluble cation.

    • If your compound has an acidic group (e.g., a carboxylic acid or phenol), raising the buffer pH (e.g., to pH 8.0) will deprotonate it, creating a more soluble anion.

  • Caution: Ensure the pH change does not affect your assay target (e.g., enzyme activity or cell viability). Always run a pH-matched vehicle control.

Solution B: Use of Solubilizing Excipients

Excipients are additives that can help keep a compound in solution.[20]

  • Mechanism: These agents work by various mechanisms, such as creating micelles that encapsulate the hydrophobic compound or forming non-covalent complexes.

  • Recommended Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The indazole compound can become trapped inside the cavity, forming an inclusion complex that is water-soluble.[21][22] β-cyclodextrins are commonly used.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be effective. However, they must be used at very low concentrations (typically 0.01% - 0.05%) in cell-based assays to avoid toxicity.[23] They are more suitable for biochemical (protein-based) assays.

Strategy Mechanism Typical Starting Concentration Considerations
pH Modification Increases ionization of functional groupsAdjust buffer by 1-2 pH unitsMust not affect assay target; run vehicle controls
Co-solvents (PEG-400) Reduces solvent polarity1-5% (v/v) in final bufferCheck for assay interference and cell toxicity
Cyclodextrins (HP-β-CD) Forms water-soluble inclusion complexes1-10 mMCan sometimes extract cholesterol from cell membranes
Surfactants (Tween® 80) Micellar encapsulation0.01-0.05% (v/v)Primarily for biochemical assays; can be toxic to cells
Problem 2: My assay signal decreases over time, suggesting the compound is precipitating during the experiment.

This indicates a problem with kinetic solubility . The compound initially dissolves but is in a supersaturated, thermodynamically unstable state and crashes out of solution over the incubation period.[10][24]

Solution: Perform a Kinetic Solubility Assessment

Before running a lengthy assay, you need to know how long your compound will stay in solution under the exact assay conditions.

Protocol: Simplified Kinetic Solubility Turbidimetric Assay

  • Prepare Compound Plate: In a 96-well clear-bottom plate, add your compound from a high-concentration DMSO stock to achieve a range of final concentrations (e.g., from 1 µM to 100 µM) in your final assay buffer. Ensure the final DMSO concentration is constant in all wells.

  • Prepare Controls: Include wells with buffer + DMSO (negative control) and a compound known to precipitate (positive control, if available).

  • Measure Turbidity: Immediately after adding the compound, read the absorbance (optical density) of the plate at a wavelength of 620 nm or 650 nm using a plate reader. This is your T=0 reading.

  • Incubate and Read: Incubate the plate under your exact assay conditions (e.g., 37°C for 2 hours). Take readings at several time points (e.g., 30, 60, and 120 minutes).

  • Analyze Data: An increase in absorbance over time indicates precipitation. The highest concentration that shows no significant increase in absorbance over your assay duration is your maximum usable kinetic solubility.

Problem 3: I suspect my DMSO stock solution is not stable.

While DMSO is an excellent solvent, some compounds can be unstable in it, especially with repeated freeze-thaw cycles or long-term storage.[8]

Solution: Verify Stock Solution Integrity

  • Aliquot Stocks: Always aliquot stock solutions into small, single-use volumes to minimize freeze-thaw cycles.[8]

  • Fresh Stocks: If you suspect degradation, prepare a fresh stock solution from solid material and compare its activity in your assay to the old stock.

  • Analytical Check: For critical experiments, the integrity of the stock solution can be verified by analytical methods such as HPLC-UV to check for the appearance of degradation peaks.

Part 3: Visualized Workflows and Concepts

Diagram 1: Decision Workflow for Solubilization

This flowchart provides a logical path for troubleshooting solubility issues with indazole-based compounds.

G start Start: Poorly Soluble Indazole Compound prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock dilute Dilute to Final Concentration in Aqueous Buffer (<0.5% DMSO) prep_stock->dilute check_precip Precipitation? dilute->check_precip success Success! Proceed with Assay check_precip->success No troubleshoot Troubleshoot check_precip->troubleshoot Yes lower_conc Try Lower Final Concentration troubleshoot->lower_conc ph_mod Option 1: pH Modification (if ionizable group present) troubleshoot->ph_mod cosolvent Option 2: Add Co-solvent (e.g., 1-5% PEG-400) troubleshoot->cosolvent excipient Option 3: Add Excipient (e.g., HP-β-CD) troubleshoot->excipient kinetic_assay Is solubility time-dependent? Run Kinetic Solubility Assay troubleshoot->kinetic_assay lower_conc->dilute ph_mod->dilute cosolvent->dilute excipient->dilute

A decision-making workflow for selecting a solubilization strategy.

Diagram 2: Effect of pH on a Hypothetical Indazole Derivative

This diagram illustrates how pH influences the solubility of an indazole derivative containing a basic amine group.

G cluster_low_ph Low pH (e.g., pH 6.0) cluster_high_ph Neutral/High pH (e.g., pH 7.4) low_sol Indazole-R-NH3+ (Cationic Form) High Aqueous Solubility high_sol Indazole-R-NH2 (Neutral Form) Low Aqueous Solubility equilibrium H+ high_sol->equilibrium equilibrium->low_sol

Impact of pH on the ionization and solubility of an amine-containing indazole.

References

avoiding byproduct formation in the methylation of indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The regioselective N-alkylation of indazoles is a cornerstone of many synthetic campaigns in medicinal chemistry, yet it presents a persistent challenge.[1][2] The ambident nucleophilic nature of the indazole ring often leads to the formation of a mixture of N1 and N2 regioisomers, complicating synthesis and purification.[2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of methylating indazole-3-carboxylate and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: Why is the methylation of indazole-3-carboxylate often unselective?

The core of the issue lies in the electronic structure of the indazole ring. The indazole anion, formed upon deprotonation by a base, is a mesomeric system where the negative charge is delocalized over both the N1 and N2 nitrogen atoms.[1] This makes both nitrogens nucleophilic, leading to a competitive reaction where the methylating agent can attack either site. Furthermore, the parent 1H-indazole exists in tautomeric equilibrium with the less stable 2H-indazole, further complicating the reactive landscape.[4] The final ratio of N1 to N2 products is a delicate balance of steric effects, electronic factors, and the specific reaction conditions employed.[5][6]

Q2: What are the primary byproducts in this reaction?

The most common and problematic byproduct is the undesired regioisomer. If your target is the N1-methylated product, the N2-methyl-2H-indazole-3-carboxylate will be the main byproduct, and vice-versa. Other potential byproducts include unreacted starting material due to an incomplete reaction, or impurities arising from the decomposition of the methylating agent or the product under harsh conditions.

Q3: How can I definitively distinguish between the N1 and N2 methylated isomers?

Spectroscopic analysis is the most reliable method. Advanced 2D NMR techniques are particularly powerful for unambiguous structure elucidation.[7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): For the N1-isomer, a through-space correlation (NOE) is typically observed between the N1-methyl protons and the proton at the C7 position of the indazole ring. This interaction is absent in the N2-isomer.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For the N1-isomer, a key correlation exists between the N1-methyl protons and the C7a carbon.[8] Conversely, the N2-isomer will show a correlation from the N2-methyl protons to the C3 carbon.[8]

Q4: Which isomer is more thermodynamically stable, N1 or N2?

Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer.[4][9] Consequently, the N1-alkylated product is often the thermodynamically favored isomer.[8][9] This principle can be exploited; under conditions that allow for equilibration, the reaction may be driven towards the more stable N1 product.

Troubleshooting Guide: Optimizing for Regioselectivity

This section addresses the most common experimental challenge: poor control over the N1/N2 product ratio.

References

Technical Support Center: A Guide to the Synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate. It addresses common challenges and offers practical, field-proven solutions in a question-and-answer format.

Section 1: Synthesis Overview & Key Methodologies

This compound is a key intermediate in the synthesis of various pharmacologically active compounds, including the antiemetic drug Granisetron.[1] The synthesis typically involves two main transformations: the formation of the indazole core and the subsequent N-methylation and esterification. The order of these steps can vary, leading to different synthetic strategies, each with its own set of advantages and challenges.

Two primary synthetic routes are commonly employed:

  • Route A: Esterification followed by N-methylation. This pathway begins with the esterification of 1H-indazole-3-carboxylic acid to form methyl 1H-indazole-3-carboxylate, which is then methylated.

  • Route B: N-methylation followed by esterification. This approach involves the initial N-methylation of 1H-indazole-3-carboxylic acid to produce 1-methyl-1H-indazole-3-carboxylic acid, followed by esterification.

The choice between these routes often depends on the desired regioselectivity of the N-methylation step and the scalability of the process.

SynthesisRoutes cluster_0 Synthetic Pathways Indazole-3-carboxylic Acid Indazole-3-carboxylic Acid Methyl 1H-indazole-3-carboxylate Methyl 1H-indazole-3-carboxylate Indazole-3-carboxylic Acid->Methyl 1H-indazole-3-carboxylate Esterification (Route A) 1-Methyl-1H-indazole-3-carboxylic acid 1-Methyl-1H-indazole-3-carboxylic acid Indazole-3-carboxylic Acid->1-Methyl-1H-indazole-3-carboxylic acid N-methylation (Route B) This compound This compound Methyl 1H-indazole-3-carboxylate->this compound N-methylation 1-Methyl-1H-indazole-3-carboxylic acid->this compound Esterification

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Low Yields

Q1: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors, depending on the chosen synthetic route. Here’s a breakdown of potential issues and optimization strategies:

  • Incomplete Reactions: Both esterification and N-methylation reactions may not go to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Ensure you are using appropriate reaction times and temperatures. For esterification, using an excess of the alcohol or a dehydrating agent can drive the equilibrium towards the product.[3] For N-methylation, ensure the base is sufficiently strong to deprotonate the indazole nitrogen.

  • Side Reactions: The formation of byproducts is a common cause of reduced yields.

    • Solution: The most significant side reaction is the formation of the N2-methylated isomer, Methyl 2-methyl-2H-indazole-3-carboxylate.[4] The ratio of N1 to N2 isomers is highly dependent on reaction conditions.[4] To favor the desired N1-isomer, consider using a non-polar solvent and a bulkier methylating agent if possible. Thermodynamic control, often achieved at higher temperatures, can also favor the more stable N1-isomer.[5]

  • Purification Losses: Significant amounts of product can be lost during workup and purification.

    • Solution: Optimize your purification technique. If using column chromatography, select a solvent system that provides good separation between your desired product and impurities.[2] Recrystallization can be a highly effective method for purification if a suitable solvent is found.[6]

Regioselectivity Issues in N-Methylation

Q2: I am getting a mixture of N1 and N2 methylated isomers. How can I improve the selectivity for the N1 position?

A2: Achieving high N1-regioselectivity is a critical challenge in indazole chemistry. The N1-alkylated products are generally the thermodynamically more stable isomers.[7][8]

  • Solvent Effects: The choice of solvent plays a crucial role. Polar aprotic solvents like DMF can favor N1-alkylation, while polar protic solvents may lead to mixtures.[1]

  • Base Selection: The nature of the base can influence the site of methylation. Stronger bases that lead to a more "free" indazole anion may result in less selectivity. Some methods have found success with bases like cesium carbonate.[9]

  • Methylating Agent: While methyl iodide and dimethyl sulfate are common, their reactivity can sometimes lead to poor selectivity.[1][10] Exploring alternative methylating agents might be beneficial.

  • Temperature Control: Running the reaction at a higher temperature for a longer duration can allow the reaction to reach thermodynamic equilibrium, favoring the more stable N1-isomer.[5]

Table 1: Key Parameters for Optimizing N1-Regioselectivity

ParameterCondition Favoring N1-IsomerRationale
Solvent Polar Aprotic (e.g., DMF)Can stabilize the transition state leading to the N1 product.[1]
Base Cesium Carbonate (Cs₂CO₃)The large cation can influence the reaction pathway.[9]
Temperature Higher TemperaturesFavors the thermodynamically more stable N1 product.[5]

Section 3: Frequently Asked Questions (FAQs)

Q3: What is the best method for the esterification of 1-methyl-1H-indazole-3-carboxylic acid?

A3: A common and effective method is Fischer-Speier esterification, which involves refluxing the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.[3] This method is generally high-yielding. Alternatively, for more sensitive substrates, coupling agents like EDC with HOBT can be used to form the ester under milder conditions.[2]

Q4: How can I effectively purify the final product, this compound?

A4: The two primary methods for purification are column chromatography and recrystallization.[2]

  • Column Chromatography: Silica gel is a common stationary phase. The eluent system will depend on the impurity profile, but mixtures of hexane and ethyl acetate are often a good starting point.[11]

  • Recrystallization: This can be a very efficient method for obtaining high-purity material if a suitable solvent or solvent system is identified. Isopropanol or mixtures of ethanol and water have been used successfully.[1]

Q5: What are the safety precautions I should take when working with methylating agents like dimethyl sulfate or methyl iodide?

A5: Both dimethyl sulfate and methyl iodide are toxic and carcinogenic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a quench solution (e.g., aqueous ammonia) readily available to neutralize any spills.

TroubleshootingFlow cluster_1 Troubleshooting Workflow Start Low Yield CheckPurity Impure Product? Start->CheckPurity OptimizeReaction Optimize Reaction Conditions - Temperature - Time - Reagent Stoichiometry CheckPurity->OptimizeReaction No ImprovePurification Refine Purification - Column Chromatography - Recrystallization CheckPurity->ImprovePurification Yes CheckIsomers N1/N2 Isomers? OptimizeReaction->CheckIsomers Success Improved Yield ImprovePurification->Success AdjustSelectivity Modify N-Methylation - Solvent - Base - Temperature CheckIsomers->AdjustSelectivity Yes CheckIsomers->Success No AdjustSelectivity->Success

References

Technical Support Center: Purification of Indazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of indazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize column chromatography for the isolation and purification of these critical heterocyclic compounds. Indazoles are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their successful synthesis and subsequent purification are paramount for accurate biological evaluation and downstream applications.[2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. The information herein is curated from established protocols and field-proven insights to ensure scientific integrity and practical utility.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems that can arise during the column chromatography of indazole derivatives, offering step-by-step solutions and the rationale behind them.

Problem 1: Poor Separation of N-1 and N-2 Isomers

Q: My primary challenge is the co-elution of N-1 and N-2 substituted indazole isomers. How can I improve their separation on a silica gel column?

A: The separation of N-1 and N-2 isomers is a frequent challenge due to their often similar polarities.[4] Achieving baseline separation requires careful optimization of the chromatographic conditions.

  • Underlying Cause: The slight difference in the dipole moment and steric environment of the substituent on the indazole ring dictates the differential interaction with the stationary phase. The N-1 isomer is generally more thermodynamically stable than the N-2 isomer.[1]

  • Step-by-Step Solution:

    • Mobile Phase Optimization: This is the most critical parameter.[5]

      • Start with a less polar solvent system than what your initial TLC analysis might suggest. A common starting point for indazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[2][6]

      • Employ a shallow gradient. Instead of a steep increase in polarity, a gradual increase (e.g., from 10% to 40% ethyl acetate in hexanes over 15-20 column volumes) can effectively resolve closely eluting isomers.[2]

      • Introduce a third solvent. Sometimes, adding a small percentage of a more polar solvent like methanol or a chlorinated solvent like dichloromethane (DCM) can alter the selectivity of the separation. For example, a ternary system of Hexane/EtOAc/DCM can be effective.[7]

    • Stationary Phase Selection:

      • While silica gel is the most common choice, consider using a different stationary phase if mobile phase optimization fails.[8] Phenyl-functionalized silica can offer different selectivity for aromatic compounds like indazoles.[9]

    • Consider Alternative Techniques: For industrial-scale separations where chromatography is not ideal, recrystallization from a mixed solvent system can be a highly effective method for isolating single isomers with high purity.[4]

Problem 2: Significant Peak Tailing of the Target Indazole Derivative

Q: My purified indazole derivative shows significant tailing in the chromatogram. What is causing this and how can I obtain symmetrical peaks?

A: Peak tailing is often indicative of undesirable secondary interactions between your compound and the stationary phase. For nitrogen-containing heterocycles like indazoles, this is a common issue.

  • Underlying Cause: The basic nitrogen atoms of the indazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[10] This strong interaction leads to a slow desorption rate, resulting in a tailed peak.

  • Step-by-Step Solution:

    • Mobile Phase Modification:

      • Add a basic modifier. Incorporating a small amount (0.1-1%) of a base like triethylamine (TEA) or pyridine into your mobile phase is highly effective.[10][11] The modifier will neutralize the acidic silanol groups, preventing the strong interaction with your basic indazole derivative.

      • Introduce a polar protic solvent. A small percentage of an alcohol like methanol or isopropanol can also help to reduce tailing by competing with the analyte for binding to the active sites on the silica gel.

    • Adjusting pH: For reversed-phase chromatography, operating at a pH where the basic indazole is protonated can sometimes improve peak shape. However, for normal-phase silica gel chromatography, the addition of a basic modifier is the more common and effective strategy.[12][13]

    • Sample Overload: Ensure you are not overloading the column. Injecting too much sample can lead to peak fronting or tailing. A general guideline is to load 1-5% of the column's stationary phase weight.

Problem 3: Low Recovery of the Purified Indazole Derivative

Q: After column chromatography, the yield of my purified indazole derivative is significantly lower than expected. What are the potential reasons for this loss of product?

A: Low recovery is a frustrating issue that can stem from several factors, from irreversible adsorption to product degradation.[10]

  • Underlying Cause: Your compound may be irreversibly binding to the silica gel, or it could be unstable under the chromatographic conditions.

  • Step-by-Step Solution:

    • Assess Compound Stability: Indazole derivatives can be susceptible to degradation, particularly under acidic or photolytic conditions.[14]

      • Minimize exposure to silica: Use flash chromatography to reduce the time your compound spends on the column.[2]

      • Work in low light conditions if your compound is known to be light-sensitive. Some indazoles can undergo phototransposition to benzimidazoles upon UV exposure.[14]

    • Prevent Irreversible Adsorption:

      • Deactivate the silica gel: As mentioned for peak tailing, adding a basic modifier like triethylamine can also prevent irreversible adsorption to acidic sites.[10]

      • Consider an alternative stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds that show strong, irreversible binding to silica.

    • Optimize Elution: Ensure your mobile phase is strong enough to elute the compound completely. After collecting your main product, flush the column with a highly polar solvent (e.g., 10% methanol in ethyl acetate) and check the eluate by TLC to see if any product remained on the column.

Problem 4: Co-elution with a Structurally Similar Impurity

Q: I have an impurity that consistently co-elutes with my target indazole derivative. How can I resolve these two compounds?

A: Co-elution of structurally similar impurities is a common challenge in the purification of drug candidates.[15] Resolving these requires enhancing the selectivity of your chromatographic system.

  • Underlying Cause: The impurity and your target compound have very similar polarities and interactions with the stationary phase, making them difficult to separate.[16]

  • Step-by-Step Solution:

    • Fine-tune the Mobile Phase:

      • Change the solvent ratio: Even minor adjustments to the ratio of your mobile phase components can impact resolution.

      • Switch one of the mobile phase components: If you are using a hexane/ethyl acetate system, try replacing ethyl acetate with dichloromethane or a mixture of ethyl acetate and acetone. Different solvents can offer different selectivities.[17]

    • Change the Stationary Phase: This is often the most effective strategy when mobile phase optimization fails.[15]

      • If using silica, consider alumina or a bonded phase like a cyano or diol column for normal-phase chromatography.

      • For reversed-phase HPLC, switching from a C18 to a phenyl-hexyl or a polar-embedded column can provide the necessary change in selectivity to resolve the co-eluting peaks.[15]

    • Temperature Variation (for HPLC): Adjusting the column temperature can sometimes improve the separation of closely eluting compounds.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of purifying indazole derivatives by column chromatography.

Q1: How do I choose the initial solvent system for my indazole derivative purification?

A1: The best practice is to first perform Thin-Layer Chromatography (TLC) analysis.[18] The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) value between 0.2 and 0.4.[19] A good starting point for many indazole derivatives is a mixture of ethyl acetate and hexanes.[20] You can then adjust the polarity by varying the ratio of these two solvents. The solvent system that provides good separation on TLC is a strong starting point for your column chromatography mobile phase.[21]

Q2: What is "dry loading" and when should I use it for my indazole derivative?

A2: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel (or another inert support like Celite®) before loading it onto the column.[2][10] This is done by dissolving the crude product in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is highly recommended as it typically results in better separation and sharper bands compared to loading the sample dissolved in a liquid, especially if the compound has limited solubility in the mobile phase.[2]

Q3: Can I use a gradient elution for my indazole derivative purification?

A3: Yes, gradient elution is often very effective for purifying indazole derivatives, especially when the crude mixture contains impurities with a wide range of polarities.[2] A gradient elution, where the polarity of the mobile phase is gradually increased over time, can provide better resolution and faster elution of highly retained compounds compared to an isocratic (constant solvent composition) elution. A typical gradient for an indazole derivative might start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase to a higher polarity (e.g., 50% ethyl acetate in hexanes).[6]

Q4: My indazole derivative seems to be degrading on the silica gel column. What are the signs and how can I prevent this?

A4: Signs of on-column degradation include the appearance of new spots on TLC analysis of the collected fractions, streaking on the column, and low overall recovery. Indazoles can be sensitive to the acidic nature of silica gel.[14] To prevent degradation, you can:

  • Use deactivated silica gel: Add a small amount of a base like triethylamine to the mobile phase to neutralize the acidic sites.[10]

  • Minimize contact time: Use flash chromatography instead of gravity chromatography.[2]

  • Consider an alternative stationary phase: Neutral or basic alumina can be a good option for acid-sensitive compounds.

Q5: How can I confirm the purity of my collected fractions?

A5: The purity of each collected fraction should be assessed by TLC.[22] Spot each fraction on a TLC plate and elute with the same or a slightly more polar solvent system used for the column. Fractions that show a single spot with the same Rf value as your target compound can be combined. For a more rigorous purity assessment, especially in a drug development setting, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[8]

Experimental Protocol: A General Guideline

This protocol outlines a typical workflow for the purification of a moderately polar indazole derivative using flash column chromatography.

Method Development with Thin-Layer Chromatography (TLC)
  • Dissolve a small amount of your crude indazole derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 40% ethyl acetate in hexanes).

  • Identify the solvent system that provides an Rf value of approximately 0.2-0.4 for the target compound and good separation from impurities.

Column Packing (for manual flash chromatography)
  • Select a column of appropriate size (a general rule is a 40-80 g column for 1 g of crude material).[2]

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

Sample Loading (Dry Loading Recommended)
  • Dissolve the crude indazole derivative (e.g., 1.0 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.

  • Concentrate the mixture under reduced pressure until a free-flowing powder is obtained.[2]

  • Carefully add the dry-loaded sample to the top of the packed column.

Elution and Fraction Collection
  • Begin eluting with the initial, low-polarity mobile phase.

  • If using a gradient, gradually increase the proportion of the more polar solvent.

  • Collect fractions of a consistent volume.

  • Monitor the elution process by TLC analysis of the collected fractions.

Product Recovery
  • Combine the fractions that contain the pure indazole derivative.

  • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Visualizing the Workflow

Column_Chromatography_Workflow cluster_Prep Preparation cluster_Execution Execution cluster_Analysis Analysis & Recovery Crude_Sample Crude Indazole Derivative TLC_Analysis TLC Method Development (Rf = 0.2-0.4) Crude_Sample->TLC_Analysis Column_Packing Pack Column with Silica Gel TLC_Analysis->Column_Packing Sample_Loading Dry Load Sample Column_Packing->Sample_Loading Elution Elute with Gradient (e.g., Hex/EtOAc) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Purified Indazole Evaporation->Pure_Product

Caption: A typical workflow for the purification of indazole derivatives.

Summary of Key Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for a wide range of polarities.[2]
Mobile Phase Hexanes/Ethyl Acetate (Gradient)Good balance of polarity and selectivity for many indazoles.[6]
Rf Target (TLC) 0.2 - 0.4Ensures good separation on the column.[19]
Sample Loading Dry LoadingProvides sharper bands and better resolution.[2]
Tailing Issue Add 0.1-1% TriethylamineNeutralizes acidic silanol groups, improving peak shape.[10]
Isomer Separation Shallow Gradient / Alternative SolventsEnhances resolution of closely eluting compounds.[2][4]
Low Recovery Use Flash ChromatographyMinimizes on-column degradation and irreversible adsorption.[10]

References

Validation & Comparative

A Senior Application Scientist's Guide to the In Vitro Validation of Novel Anti-Cancer Compounds: A Comparative Analysis of Methyl 1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Precision in Oncology

The landscape of cancer therapy is continually evolving, moving away from broadly cytotoxic agents towards targeted molecules that exploit specific vulnerabilities of cancer cells. Within this paradigm, heterocyclic compounds, particularly those built upon an indazole scaffold, have emerged as a "privileged structure" in medicinal chemistry.[1] This is evidenced by several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, which feature this core motif.[1][2]

This guide focuses on a methodological framework for the preclinical validation of a novel indazole derivative, Methyl 1-methyl-1H-indazole-3-carboxylate (hereafter referred to as M1MI3C). As a Senior Application Scientist, my objective is not merely to provide protocols, but to illuminate the scientific rationale behind each experimental choice. We will validate the anti-cancer effects of M1MI3C by systematically comparing its performance against Doxorubicin , a well-characterized anthracycline antibiotic that serves as a gold-standard chemotherapeutic agent.[3][] This comparative approach ensures that our findings are contextualized against decades of established cancer biology, providing a robust assessment of our novel compound's potential.

This document will guide you through a logical, three-stage validation workflow:

  • Determining Cytotoxic Potency: Establishing the dose-dependent effect of M1MI3C on cancer cell viability.

  • Elucidating the Mechanism of Cell Death: Investigating whether M1MI3C induces a controlled, apoptotic cell death.

  • Analyzing Cell Cycle Perturbations: Assessing the compound's impact on the cellular machinery of proliferation.

Stage 1: Establishing the Cytotoxicity Profile via MTT Assay

Expertise & Rationale

The foundational step in evaluating any potential anti-cancer agent is to determine its cytotoxicity—its ability to kill cancer cells.[5] We must establish a dose-response relationship to calculate the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[6]

For this, we employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and high-throughput method to measure cellular metabolic activity, which serves as a proxy for cell viability.[7][8] The core principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes, present in the mitochondria of living cells, to reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[7][9] The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of viable cells.[8]

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed for a 96-well plate format, suitable for screening multiple concentrations.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, and K562 chronic myeloid leukemia) in the appropriate medium (e.g., RPMI-1640 or DMEM with 10% FBS).[6]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.[10]

    • Incubate for 24 hours at 37°C and 5% CO2 to allow cells to adhere and enter a logarithmic growth phase.

  • Compound Treatment:

    • Prepare a series of dilutions for M1MI3C and Doxorubicin (e.g., from 0.01 µM to 100 µM) in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective drug concentrations.

    • Incubate for 72 hours. This duration is typically sufficient to observe significant anti-proliferative effects.

  • MTT Incubation & Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[7] Visually inspect for the formation of purple precipitate in the wells.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

Data Presentation: Comparative Cytotoxicity

The following table presents hypothetical, yet realistic, IC50 values derived from our described methodology.

CompoundMCF-7 (Breast) IC50 [µM]A549 (Lung) IC50 [µM]K562 (Leukemia) IC50 [µM]
M1MI3C 1.15 ± 0.468.77 ± 1.415.15 ± 0.55
Doxorubicin 0.98 ± 0.160.62 ± 0.030.75 ± 0.26
Data are presented as mean ± SD from three independent experiments. Values for M1MI3C are modeled after published data for novel indazole derivatives[12][13]. Doxorubicin values are representative of its known potent activity[14].

Stage 2: Mechanism of Action - Apoptosis vs. Necrosis

Expertise & Rationale

An ideal chemotherapeutic agent induces apoptosis, a highly regulated form of programmed cell death, which avoids triggering an inflammatory response. This contrasts with necrosis, a traumatic cell death that releases cellular contents and can cause inflammation.[15] To differentiate these fates, we use a dual-staining flow cytometry assay with Annexin V and Propidium Iodide (PI).

The principle is based on a key event in early apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC).[16] It will bind to and label early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with an intact membrane. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost. This combination allows us to precisely quantify four distinct cell populations:

  • Annexin V- / PI- : Healthy, viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Primarily necrotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment & Harvesting:

    • Seed cells (e.g., K562) in 6-well plates and treat with M1MI3C and Doxorubicin at their respective IC50 concentrations for 24 hours.

    • Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells once with cold 1X PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2) at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL working solution).[6] Gently vortex.

  • Incubation & Analysis:

    • Incubate the tubes for 15 minutes at room temperature in the dark.[15]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

Data Presentation: Mode of Cell Death
Treatment (at IC50)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic (%) (Annexin V+ / PI+)
Vehicle Control 94.5 ± 2.13.1 ± 0.82.4 ± 0.5
M1MI3C 35.2 ± 4.540.8 ± 3.924.0 ± 3.1
Doxorubicin 40.1 ± 5.225.5 ± 3.334.4 ± 4.7
Hypothetical data representing the distribution of K562 cells after 24h treatment.

Stage 3: Impact on Cell Cycle Progression

Expertise & Rationale

Uncontrolled proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. Many anti-cancer drugs exert their effect by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing cells from dividing and providing time for apoptotic pathways to engage.[17]

We can analyze the cell cycle distribution by staining DNA with Propidium Iodide (PI) and measuring the fluorescence intensity via flow cytometry.[17][18] Because PI binds to DNA stoichiometrically, the amount of fluorescence is directly proportional to the amount of DNA in a cell.[18] This allows us to distinguish between:

  • G0/G1 phase: Cells with a normal (2N) DNA content.

  • S phase: Cells actively synthesizing DNA, with DNA content between 2N and 4N.

  • G2/M phase: Cells that have completed DNA replication and have a doubled (4N) DNA content, preparing for or in mitosis.

A critical step in this protocol is treating the cells with RNase, as PI can also bind to double-stranded RNA, which would otherwise confound the DNA content measurement.[18][19]

Experimental Protocol: Cell Cycle Analysis via PI Staining
  • Cell Treatment & Harvesting:

    • Treat cells with M1MI3C and Doxorubicin at their IC50 concentrations for 24 hours.

    • Harvest approximately 1 x 10^6 cells per sample. Wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 400 µL of PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membranes.[19]

    • Incubate on ice for at least 30 minutes (or store at 4°C for later analysis).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol. Wash twice with PBS.

    • Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate for 5-10 minutes at room temperature to degrade RNA.[19][20]

    • Add 400 µL of PI staining solution (50 µg/mL) and mix well.[19][20]

    • Incubate for 10 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

    • Use software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Data Presentation: Cell Cycle Distribution
Treatment (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 55.4 ± 3.130.2 ± 2.514.4 ± 1.8
M1MI3C 20.1 ± 2.815.5 ± 2.164.4 ± 4.5
Doxorubicin 38.7 ± 4.018.9 ± 3.342.4 ± 3.9
Hypothetical data representing the cell cycle distribution of K562 cells after 24h treatment.

Visualizing the Scientific Process & Pathways

To provide a clear overview, the following diagrams illustrate the experimental workflow and a key biological pathway implicated in the action of many indazole derivatives.

G cluster_0 Stage 1: Cytotoxicity cluster_1 Stage 2: Apoptosis cluster_2 Stage 3: Cell Cycle a Cell Seeding (96-well plate) b Drug Treatment (72h incubation) a->b c MTT Assay b->c d Absorbance Reading (570 nm) c->d e IC50 Calculation d->e f Cell Treatment (24h incubation) g Harvest & Wash f->g h Annexin V / PI Staining g->h i Flow Cytometry Analysis h->i j Quantify Apoptotic Cells i->j k Cell Treatment (24h incubation) l Harvest & Fixation k->l m RNase & PI Staining l->m n Flow Cytometry Analysis m->n o Quantify Cell Cycle Phases n->o start Cancer Cell Culture start->a start->f start->k

Caption: Experimental workflow for the in vitro validation of M1MI3C.

G M1MI3C M1MI3C (Indazole Derivative) ROS ↑ Reactive Oxygen Species (ROS) M1MI3C->ROS Mito Mitochondrial Stress ROS->Mito Bcl2 Bcl-2 (Anti-apoptotic) Inhibited Mito->Bcl2 Bax Bax (Pro-apoptotic) Activated Mito->Bax CytoC Cytochrome c Release Bcl2->CytoC inhibits Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic apoptosis pathway activated by M1MI3C.

Comparative Analysis and Conclusion

This comprehensive validation framework allows for a multi-faceted comparison between our novel compound, M1MI3C, and the standard-of-care agent, Doxorubicin.

  • Potency and Selectivity: Based on our hypothetical data, Doxorubicin exhibits broad and potent cytotoxicity across all tested cell lines, consistent with its clinical profile.[14] M1MI3C, while less potent overall, shows a potentially more favorable profile against the K562 leukemia cell line compared to the A549 lung cancer line. This suggests a degree of selectivity that warrants further investigation, a desirable trait for targeted therapies.

  • Mechanism of Action: The Annexin V assay results indicate that M1MI3C is a potent inducer of early apoptosis (40.8%) in K562 cells. This is a highly favorable characteristic, suggesting it triggers programmed cell death effectively. Doxorubicin also induces apoptosis but results in a higher percentage of late apoptotic/necrotic cells, which may be related to its powerful DNA-damaging effects.[21][22]

  • Effect on Proliferation: The cell cycle analysis reveals a clear distinction in the mechanisms of these two compounds. M1MI3C induces a profound G2/M arrest (64.4%), strongly suggesting it interferes with the mitotic machinery. This is a known mechanism for some indazole derivatives that target kinases involved in mitosis. Doxorubicin also causes a G2/M block, consistent with its role in activating the DNA damage checkpoint, but to a lesser extent than M1MI3C in this model.[23]

References

A Comparative Guide to Synthetic Cannabinoid Receptor Agonists: Profiling Indazole-3-Carboxylates and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Cannabinoid Receptor Agonists

Synthetic cannabinoid receptor agonists (SCRAs) represent a vast and structurally diverse class of psychoactive substances that interact with the endogenous cannabinoid receptors, primarily the CB1 and CB2 receptors.[1] Initially developed for therapeutic exploration, these compounds have become a focal point in clinical toxicology and forensic science due to their high potency and association with severe adverse health effects, which often surpass those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[2][3]

Unlike Δ⁹-THC, which is a partial agonist at the CB1 receptor, many SCRAs are full agonists with significantly higher binding affinity and efficacy.[2] This enhanced pharmacological activity is believed to contribute to their increased toxicity.[2] The SCRA landscape is characterized by rapid structural evolution, with clandestine labs creating novel compounds to circumvent legal controls. This guide focuses on compounds built around the indazole-3-carboxylate and related scaffolds, a prominent feature in many potent, third- and fourth-generation SCRAs.[4][5]

This guide provides a comparative analysis of the pharmacological properties of several key SCRAs. It is important to note that while Methyl 1-methyl-1H-indazole-3-carboxylate is a relevant chemical structure, it is primarily documented in the scientific literature as a precursor or intermediate in the synthesis of more complex indazole-3-carboxamide SCRAs.[6][7] Publicly available pharmacological data regarding its direct activity at cannabinoid receptors is not available. Therefore, this guide will analyze its structure in the context of structure-activity relationships (SAR) and compare it against well-characterized, potent analogs such as 5F-ADB (5F-MDMB-PINACA) and MDMB-CHMICA, using the first-generation SCRA, JWH-018, as a key benchmark.

I. Structural Comparison: The Foundation of Pharmacological Activity

The potency and efficacy of an SCRA are intrinsically linked to its chemical structure. Three key regions of the molecule dictate its interaction with the cannabinoid receptors: the core (e.g., indazole, indole), the linked side chain (N-alkyl group), and the head group (e.g., carboxamide, naphthoyl).

CompoundChemical StructureKey Features
This compound this compound StructureIndazole core, N1-methyl group, Methyl ester head group. Primarily a synthetic precursor.[6]
5F-ADB (5F-MDMB-PINACA) 5F-ADB StructureIndazole-3-carboxamide core, N1-(5-fluoropentyl) side chain, tert-leucinate methyl ester head group.[8][9]
MDMB-CHMICA MDMB-CHMICA StructureIndole-3-carboxamide core, N1-(cyclohexylmethyl) side chain, tert-leucinate methyl ester head group.[10]
JWH-018 JWH-018 StructureNaphthoylindole core, N1-pentyl side chain, Naphthoyl head group. A first-generation benchmark.

Structure-Activity Relationship Insights: The structure of this compound is significantly simpler than that of highly potent SCRAs. Potent activity is typically conferred by a bulky, lipophilic head group connected via a carboxamide linker, such as the tert-leucinate group found in 5F-ADB and MDMB-CHMICA.[9][10] The simple methyl ester of the precursor compound lacks the necessary structural complexity to form the high-affinity interactions with the CB1 receptor that characterize its more potent derivatives.

II. Pharmacodynamics: A Quantitative Comparison of Receptor Interaction

The pharmacological profile of an SCRA is defined by its interaction with CB1 and CB2 receptors. This is primarily assessed through two key parameters: binding affinity (how strongly it binds) and functional activity (how effectively it activates the receptor).

A. Receptor Binding Affinity (Kᵢ)

Binding affinity is measured by the inhibition constant (Kᵢ), where a lower Kᵢ value signifies a tighter, more potent binding interaction with the receptor.

CompoundCB1 Receptor Kᵢ (nM)CB2 Receptor Kᵢ (nM)Source(s)
5F-ADB (5F-MDMB-PINACA) 0.330.88[11]
MDMB-CHMICA 0.0944Data not consistently available
JWH-018 9.00 ± 5.002.94 ± 2.65
Δ⁹-THC (for reference) ~40~3-12[2]

Note: Kᵢ values can vary between studies based on assay conditions.

As the data illustrates, newer generation SCRAs like MDMB-CHMICA and 5F-ADB exhibit sub-nanomolar to low nanomolar affinity for the CB1 receptor, indicating binding that is orders of magnitude more potent than the first-generation compound JWH-018 and the natural cannabinoid Δ⁹-THC.

B. Functional Activity (EC₅₀ & Efficacy)

Functional activity measures a compound's ability to elicit a biological response upon binding. It is quantified by the half-maximal effective concentration (EC₅₀)—the concentration required to produce 50% of the maximum possible effect—and the maximum effect (Eₘₐₓ) or efficacy. A lower EC₅₀ indicates greater potency. Most SCRAs are full agonists at the CB1 receptor (approaching 100% efficacy relative to standard compounds), whereas Δ⁹-THC is a partial agonist with lower efficacy.

CompoundCB1 Receptor EC₅₀ (nM)Efficacy (vs. Full Agonist)Source(s)
5F-ADB (5F-MDMB-PINACA) 0.45Full Agonist[11]
MDMB-CHMICA 0.330Full Agonist
JWH-018 102Full Agonist
Δ⁹-THC (for reference) ~30-100Partial Agonist[2]

Note: EC₅₀ values are assay-dependent (e.g., GTPγS, cAMP, membrane potential).

The sub-nanomolar EC₅₀ values for 5F-ADB and MDMB-CHMICA underscore their extreme potency in activating the CB1 receptor. This high potency and full agonist activity likely contribute to the severe clinical outcomes observed with these compounds, as they can saturate and maximally activate the CB1 receptor system at very low doses.[2]

C. Cannabinoid Receptor Signaling Pathway

Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the inhibitory G-protein, Gᵢ/ₒ. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and modulation of ion channels.

CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gαi/βγ CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist SCRA Agonist Agonist->CB1 Binds & Activates ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation, Neurotransmitter Release Inhibition) cAMP->Downstream

Caption: Canonical CB1 Receptor Gᵢ-protein signaling pathway.

III. Metabolism: The Role of Active Metabolites

SCRAs undergo rapid and extensive phase I and phase II metabolism in the liver.[10] Unlike Δ⁹-THC, which produces a limited number of active metabolites, many SCRAs are metabolized into multiple compounds that retain high affinity and activity at the CB1 receptor.[10] This contributes to a prolonged and unpredictable toxicological profile.

Common metabolic pathways include:

  • Phase I: Oxidation (e.g., hydroxylation) of the N-alkyl side chain and hydrolysis of the ester or amide linkage.[10]

  • Phase II: Glucuronidation of the hydroxylated metabolites to facilitate excretion.

SCRA_Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism Parent Parent SCRA Hydroxylated Hydroxylated Metabolites (Often Active) Parent->Hydroxylated Carboxylated Carboxylated Metabolites (Ester/Amide Hydrolysis) Parent->Carboxylated Glucuronide Glucuronide Conjugates (Inactive, Water-Soluble) Hydroxylated->Glucuronide Carboxylated->Glucuronide Excretion Urinary Excretion Glucuronide->Excretion GTPgS_Workflow A 1. Prepare Reaction Mix (Membranes, GDP, Assay Buffer) B 2. Add Test Compound (Varying Concentrations of SCRA) A->B C 3. Add [³⁵S]GTPγS to initiate reaction B->C D 4. Incubate (e.g., 30°C for 60 min) C->D E 5. Terminate & Filter (Separate bound from unbound) D->E F 6. Scintillation Counting (Quantify bound [³⁵S]GTPγS) E->F G 7. Data Analysis (Calculate EC₅₀ and Eₘₐₓ) F->G

References

A Strategic Guide to Alternatives for Methyl 1-methyl-1H-indazole-3-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 1-methyl-1H-indazole-3-carboxylate is a cornerstone building block in medicinal chemistry, prized for its role in constructing complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics.[1][2] The indazole scaffold itself is a privileged structure, frequently employed as a bioisostere for the native indole moiety found in many biological ligands.[3][4] This guide provides an in-depth comparison of strategic alternatives to this specific reagent. We move beyond a simple list of substitutes, instead offering a framework for decision-making based on synthetic goals, desired physicochemical properties, and intellectual property considerations. We will explore scaffold modifications, bioisosteric replacements, and provide validated experimental protocols to empower researchers to select the optimal building block for their specific application.

The Foundational Role of this compound

The utility of this compound stems from its unique structural features. The bicyclic indazole core provides a rigid, aromatic scaffold that can engage in critical hydrogen bonding and hydrophobic interactions within protein active sites.[5] The methyl ester at the C3 position serves as a versatile synthetic handle, readily converted into a carboxylic acid, amide, or alcohol.[1] The N1-methyl group is crucial; it resolves the tautomeric ambiguity of the indazole ring, preventing unwanted isomerism in downstream products and often enhancing metabolic stability or modulating receptor affinity. Its established use in the synthesis of high-profile drugs like Granisetron and as a key fragment in numerous kinase inhibitors underscores its importance.[2][6][7]

G cluster_0 This compound cluster_1 Key Reactive Sites mol ester C3-Ester Handle (Hydrolysis, Amidation, Reduction) mol->ester n1_methyl N1-Methyl Group (Blocks tautomerism, influences SAR) ring Benzene Ring (Halogenation, Cross-Coupling)

Caption: Core structure and key functional sites of the title compound.

Comparative Analysis of Strategic Alternatives

The choice of an alternative is driven by the specific synthetic objective. We have categorized these alternatives into two primary strategies: Scaffold Modification and Bioisosteric Replacement .

Category 1: Scaffold Modification - Manipulating the Indazole Core

This strategy involves using indazole derivatives that offer greater synthetic flexibility or explore different regions of the pharmacophore space.

The most direct alternative is the parent compound lacking the N1-methyl group, such as Methyl 1H-indazole-3-carboxylate or the corresponding carboxylic acid.[8][9]

  • Expert Rationale: The primary advantage is synthetic flexibility. It allows for the late-stage introduction of diverse substituents at the N1 position, which is invaluable for rapidly building a library of analogs for Structure-Activity Relationship (SAR) studies. This approach is superior when the optimal N1-substituent is unknown or when a group larger or more complex than methyl is desired.

  • Trustworthiness Caveat: The key challenge is controlling the regioselectivity of N-alkylation. The reaction of 1H-indazole with an electrophile often yields a mixture of N1 and N2 isomers, which can be difficult to separate.[10][11] The ratio is highly dependent on the substrate, base, and solvent, requiring careful optimization.

The 2H-indazole isomer, while often the minor product in N-alkylation reactions, represents a distinct chemical entity with different biological and physical properties.[10]

  • Expert Rationale: Pursuing the N2-isomer is a deliberate strategy to alter the vector and presentation of the C3-substituent in 3D space. This can lead to novel interactions with a biological target that are inaccessible to the N1-isomer. In a recent study, 2H-indazole-3-carboxamide derivatives were identified as potent prostanoid EP4 receptor antagonists.[10]

  • Synthetic Consideration: Isolating or selectively synthesizing the N2-isomer is a significant hurdle. Chromatographic separation from the more abundant N1-isomer is the most common method.[10]

Introducing substituents onto the benzo portion of the indazole ring is a classic medicinal chemistry strategy to fine-tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Expert Rationale: A substituent, such as the methyl group in 7-Methyl-1H-indazole-3-carboxamide, can serve multiple purposes.[12] It can act as a "selectivity element" by creating steric hindrance that disfavors binding to off-target proteins, or it can block a site of metabolic oxidation, thereby increasing the compound's half-life.

  • Synthetic Workflow: These analogs are typically prepared not by functionalizing the parent indazole, but by starting with an appropriately substituted precursor, for example, a substituted o-toluidine.[13][14]

FeatureThis compound1H-Indazole-3-carboxylate2-Methyl-2H-indazole-3-carboxylateRing-Substituted Analogs
Primary Use Case Direct incorporation of N1-methylated scaffoldLate-stage N1 diversificationExploring alternative pharmacophore spaceFine-tuning SAR and ADME properties
Key Advantage Regiochemically defined; one less stepHigh synthetic flexibilityNovel biological activityImproved target selectivity and PK
Key Disadvantage N1-substituent is fixedN1/N2 isomer mixture upon alkylationOften difficult to synthesize/isolateRequires custom synthesis from precursors
Typical Yields N/AAlkylation yields vary (50-90%), ratio dependentDependent on separation efficiencyMulti-step synthesis, overall yields vary
Category 2: Bioisosteric Replacement - The Art of Scaffold Hopping

Scaffold hopping involves replacing the core indazole ring with a different heterocyclic system that mimics its key electronic and steric properties. This is a powerful strategy for generating novel intellectual property and overcoming liabilities of the original scaffold.[4][15]

G Indazole Indazole (H-bond donor/acceptor) Indole Indole (H-bond donor) Indazole->Indole Bioisostere Benzimidazole Benzimidazole (H-bond donor/acceptor) Indazole->Benzimidazole Bioisostere Pyrazolopyrimidine Pyrazolopyrimidine (H-bond acceptors) Indazole->Pyrazolopyrimidine Kinase Scaffold

Caption: Bioisosteric relationships for the indazole scaffold.

Indazole is widely considered a bioisostere of indole.[3] The key difference is the replacement of the indole N-H with a pyrazole-like ring system, which alters the hydrogen bonding capabilities.

  • Expert Rationale: Switching to an indole scaffold can fundamentally change the interaction with a target. While the indole N-H is a hydrogen bond donor, the indazole ring possesses both a donor (N1-H) and an acceptor (N2). This swap is particularly relevant where the N2 lone pair of the indazole is not forming a critical interaction. Fesik's work on MCL-1 inhibitors demonstrated that indole-2-carboxylic acids are a benchmark scaffold, which was successfully "hopped" to an indazole core.[4]

Benzimidazole is another excellent bioisostere for indazole, preserving the 1,3-relationship of the two nitrogen atoms found in the purine core of ATP, making it highly relevant for kinase inhibitor design.[4][5]

  • Expert Rationale: The benzimidazole scaffold offers a different pKa profile and dipole moment compared to indazole, which can influence cell permeability and target engagement. It maintains the crucial hydrogen bond donor/acceptor pattern, making it a functional mimic in many contexts.[4]

ScaffoldKey FeaturesRepresentative Application
1H-Indazole H-bond donor (N1) and acceptor (N2). Considered an indole bioisostere.Kinase Inhibitors (Axitinib, Pazopanib)[2][16][17]
Indole H-bond donor (N1). Core of natural ligands (e.g., Tryptophan).MCL-1/BCL-2 Inhibitors[4]
Benzimidazole H-bond donor (N1) and acceptor (N3). Purine bioisostere.Proton Pump Inhibitors, Anthelmintics

Validated Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. The following methodologies are synthesized from established literature procedures.

Protocol 1: Hydrolysis of Methyl Ester to Carboxylic Acid

This protocol describes the conversion of the title compound to 1-Methyl-1H-indazole-3-carboxylic acid, a necessary precursor for many amide couplings.

G Start Methyl 1-methyl-1H- indazole-3-carboxylate Step1 Dissolve in MeOH/ 2N NaOH Solution Start->Step1 Step2 Reflux for 2 hours Step1->Step2 Step3 Cool and Acidify (e.g., with HCl) Step2->Step3 Step4 Filter Precipitate Step3->Step4 End 1-Methyl-1H-indazole- 3-carboxylic acid Step4->End

Caption: Workflow for the basic hydrolysis of the methyl ester.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and 2N aqueous sodium hydroxide solution.[18]

  • Heating: Heat the mixture to reflux and maintain for 2 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify the solution with 1N HCl until a precipitate forms (typically pH ~2-3).

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-Methyl-1H-indazole-3-carboxylic acid.[18]

Protocol 2: Direct Amide Bond Formation from Carboxylic Acid

This protocol outlines a standard procedure for coupling the resulting carboxylic acid with an amine using a peptide coupling agent.

Methodology:

  • Activation: To a solution of 1-Methyl-1H-indazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM, add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).[13] Stir at room temperature for 10-15 minutes.

  • Amine Addition: Add the desired amine (or its hydrochloride salt, in which case an extra equivalent of base is needed) (1.0-1.2 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS, typically 2-12 hours).

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[13]

Conclusion and Future Perspectives

While this compound remains a highly valuable and commercially available building block, a forward-thinking synthetic strategy requires a nuanced understanding of its alternatives. For rapid SAR exploration, the unprotected 1H-indazole-3-carboxylic acid offers unparalleled flexibility for N1-derivatization, provided that the challenge of N1/N2 regioselectivity can be managed. For breaking new ground in intellectual property or overcoming ADME limitations, scaffold hopping to bioisosteres like indoles and benzimidazoles is an essential tool in the medicinal chemist's arsenal.

The future will likely see the development of more sophisticated alternatives, driven by advances in synthetic methodology. The emergence of late-stage C-H activation and functionalization techniques may one day allow for the direct and selective modification of the indazole core, bypassing the need for multi-step sequences starting from pre-functionalized building blocks and further expanding the accessible chemical space.[19][20]

References

A Senior Application Scientist's Guide to Indazole Synthesis: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its derivatives have shown significant therapeutic potential, acting as potent agents in areas such as oncology, inflammation, and neurodegenerative diseases.[1][2] The strategic synthesis of functionalized indazoles is, therefore, a critical endeavor in the drug discovery and development pipeline.

This guide provides an in-depth comparative analysis of the most prominent and field-proven synthetic routes to the indazole nucleus. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each transformation, offering insights into the causality behind experimental choices. This document is designed to empower researchers to make informed decisions when selecting a synthetic strategy, balancing the trade-offs between yield, substrate scope, reaction conditions, and overall efficiency.

The Strategic Decision: Key Approaches to Indazole Ring Construction

The synthesis of the indazole ring system can be broadly categorized into two main strategies: those that form the N-N bond during the cyclization process and those that start with a precursor already containing this linkage. The choice between these pathways is often dictated by the desired substitution pattern and the commercial availability of starting materials. In this guide, we will explore and compare the following key synthetic methodologies:

  • The Jacobson Indazole Synthesis: A classic method relying on the cyclization of N-nitroso-o-alkylanilines.

  • The Davis-Beirut Reaction: A versatile and robust metal-free approach for the synthesis of 2H-indazoles.

  • The Cadogan-Sundberg Synthesis: A reductive cyclization strategy, often employed for its reliability despite sometimes harsh conditions.

  • Intramolecular Aza-Wittig Reaction: A powerful tool for the formation of the indazole core via an intramolecular imination.

  • [3+2] Cycloaddition Reactions: A modern and efficient approach utilizing arynes and 1,3-dipoles to construct the indazole ring system.

The Jacobson Indazole Synthesis: A Classic Route Revisited

First discovered by Jacobson and Huber, this method involves the intramolecular cyclization of an N-nitroso derivative of an o-alkylaniline.[3] A significant modification by Huisgen and Nakaten, which utilizes the more convenient N-acetyl derivative, has become a standard procedure.[3]

Mechanism and Rationale

The reaction proceeds via an intramolecular azo coupling. The initial and rate-determining step is believed to be an acyl shift in the N-nitroso-o-acetotoluidide intermediate.[3] This is followed by cyclization and subsequent aromatization to furnish the indazole ring. The use of the N-acetyl derivative is advantageous as it circumvents the low solubility issues associated with the free o-alkylaniline, making the reaction more practical for larger-scale synthesis.[3]

Diagram 1: Jacobson Indazole Synthesis Mechanism

Jacobson_Mechanism A N-Acetyl-o-toluidine B Nitrosation (NaNO2, Ac2O/AcOH) A->B C N-Nitroso Intermediate B->C D Acyl Shift C->D E Cyclization Intermediate D->E F Aromatization E->F G 1H-Indazole F->G

A simplified representation of the Jacobson indazole synthesis pathway.

Experimental Protocol: Synthesis of 1H-Indazole

The following protocol is adapted from the procedure of Huisgen and Nakaten.[3]

  • Acetylation: To a mixture of glacial acetic acid and acetic anhydride, slowly add o-toluidine. The reaction is exothermic.

  • Nitrosation: Cool the mixture in an ice bath and introduce nitrous gases (generated from sodium nitrite and a strong acid) while maintaining a low temperature.

  • Cyclization: The resulting solution containing the N-nitroso-o-acetotoluidide is carefully heated in a water bath. The cyclization is exothermic and should be controlled.

  • Workup and Isolation: After the reaction is complete, the mixture is cooled and extracted with hydrochloric acid. The combined acidic extracts are then basified with ammonia to precipitate the indazole product.

  • Purification: The crude indazole can be purified by vacuum distillation.

Performance Analysis

The Jacobson synthesis is a reliable method for the preparation of unsubstituted and some substituted 1H-indazoles. However, its scope can be limited by the availability of the corresponding o-alkylanilines. The use of nitrous gases requires careful handling due to their toxicity.

FeatureAssessment
Typical Yields 36-47% (crude)[3]
Substrate Scope Primarily for 1H-indazoles from o-alkylanilines.
Key Advantages Utilizes readily available starting materials; scalable.
Key Limitations Use of toxic nitrous gases; can have moderate yields.

The Davis-Beirut Reaction: A Robust and Metal-Free Alternative

The Davis-Beirut reaction provides an efficient and versatile route to 2H-indazoles and their derivatives. A key advantage of this method is that it is metal-free and utilizes inexpensive starting materials.[1] The reaction can be performed under both acidic and basic conditions.[4]

Mechanism and Rationale

The reaction proceeds through the formation of a key o-nitrosobenzylidine imine intermediate. Under basic conditions, an o-nitrobenzylamine undergoes deprotonation and subsequent intramolecular redox reaction to form the nitroso imine, which then undergoes an N-N bond-forming heterocyclization.[4] The reaction is sensitive to the solvent, with alcoholic solvents often being employed.

Diagram 2: Davis-Beirut Reaction Mechanism (Base-Catalyzed)

Davis_Beirut_Mechanism A o-Nitrobenzylamine B Base (e.g., KOH) A->B C Nitroso Imine Intermediate B->C D N-N Bond Formation (Heterocyclization) C->D E 2H-Indazole D->E

The base-catalyzed pathway of the Davis-Beirut reaction.

Experimental Protocol: Synthesis of a 2H-Indazole Derivative

The following is a general procedure based on reported methods.[1]

  • Starting Material Preparation: Synthesize the required o-nitrobenzylamine by reacting an appropriate nitrobenzyl bromide with a primary amine in a solvent like THF.

  • Cyclization: Dissolve the o-nitrobenzylamine in an alcoholic solvent (e.g., ethanol) containing a base such as potassium hydroxide (e.g., 5% KOH solution).

  • Reaction: Heat the mixture at a moderate temperature (e.g., 60 °C) for several hours.

  • Workup and Isolation: After cooling, the reaction mixture is typically subjected to an aqueous workup and extraction with an organic solvent.

  • Purification: The crude product is purified by column chromatography.

Performance Analysis

The Davis-Beirut reaction is highly valued for its operational simplicity and the use of non-toxic reagents. It offers a good scope for the synthesis of various 2H-indazoles.

FeatureAssessment
Typical Yields Good (typically 60-90%)[5]
Substrate Scope Tolerates a range of alkyl and some aryl amines.[5]
Key Advantages Metal-free, uses inexpensive starting materials, versatile for 2H-indazoles.[1][5]
Key Limitations Can be low-yielding with certain substrates like secondary alcohols and anilines.[5]

The Cadogan-Sundberg Synthesis: A Reductive Cyclization Approach

This classical method involves the reductive cyclization of o-nitrostyrenes or related compounds using trivalent phosphorus reagents, such as triethyl phosphite.[6] While the reaction conditions can be harsh, it remains a reliable and widely used method.

Mechanism and Rationale

The reaction is believed to proceed through the deoxygenation of the nitro group to a nitroso intermediate by the phosphite reagent. This is followed by an intramolecular cyclization and further deoxygenation to yield the indazole ring. While a nitrene intermediate is often proposed, evidence for N-oxide intermediates suggests that non-nitrene pathways may also be operative.[7]

Diagram 3: Cadogan-Sundberg Synthesis Workflow

Cadogan_Sundberg_Workflow A o-Nitrostyrene Derivative B Trialkyl Phosphite (e.g., P(OEt)3) A->B Reactant C Reductive Cyclization (High Temperature) B->C Reagent D Indazole Product C->D Product

A general workflow for the Cadogan-Sundberg indazole synthesis.

Experimental Protocol: General Procedure

A general procedure involves heating the o-nitro compound with an excess of a trialkyl phosphite, often at temperatures exceeding 150 °C.[7]

  • Reaction Setup: A mixture of the o-nitro starting material and a trialkyl phosphite is heated under an inert atmosphere.

  • Reaction: The reaction is typically carried out at reflux for several hours.

  • Workup and Isolation: The excess phosphite is removed under reduced pressure, and the residue is purified, often by chromatography or crystallization.

Performance Analysis

The Cadogan-Sundberg synthesis is a powerful tool, particularly for the synthesis of carbazoles from o-arylnitroarenes.[8] However, the high reaction temperatures can limit its applicability to sensitive substrates.

FeatureAssessment
Typical Yields Moderate to good.
Substrate Scope Broad, including the synthesis of indoles and carbazoles.
Key Advantages Reliable and well-established method.
Key Limitations Harsh reaction conditions (high temperatures); potential for side reactions.[7]

Intramolecular Aza-Wittig Reaction: A Versatile Cyclization Strategy

The aza-Wittig reaction, the nitrogen analog of the Wittig reaction, is a powerful method for the formation of imines from carbonyl compounds and iminophosphoranes.[9][10] Its intramolecular variant provides an elegant route to a wide range of N-heterocycles, including indazoles.[11]

Mechanism and Rationale

The key intermediate is an iminophosphorane, which is typically generated in situ from an organic azide and a phosphine (Staudinger reaction).[12] In the context of indazole synthesis, a suitably functionalized azide undergoes reaction with a phosphine to form an iminophosphorane, which then reacts with a proximate carbonyl group in an intramolecular fashion to form the indazole ring, with the expulsion of a phosphine oxide.[11]

Diagram 4: Intramolecular Aza-Wittig Reaction for Indazole Synthesis

Aza_Wittig_Indazole A o-Azidoaryl Ketone/Aldehyde B Phosphine (e.g., PPh3) A->B C Iminophosphorane Intermediate B->C Staudinger Reaction D Intramolecular Aza-Wittig Cyclization C->D E Indazole D->E

The tandem Staudinger/intramolecular aza-Wittig approach to indazoles.

Performance Analysis

The intramolecular aza-Wittig reaction offers a mild and efficient route to indazoles, often with high yields. The reaction conditions are generally neutral, making it compatible with a wide range of functional groups.

FeatureAssessment
Typical Yields Good to excellent.
Substrate Scope Versatile, depending on the availability of the azido-carbonyl precursors.
Key Advantages Mild reaction conditions; high functional group tolerance; high yields.[11]
Key Limitations Requires the synthesis of potentially thermally sensitive azide precursors.

[3+2] Cycloaddition Reactions: A Modern and Efficient Approach

[3+2] cycloaddition reactions, particularly those involving arynes as dienophiles, have emerged as a powerful and modern strategy for the synthesis of a variety of heterocyclic compounds, including indazoles.[13][14] This approach offers high efficiency and excellent regioselectivity under mild reaction conditions.

Mechanism and Rationale

In this methodology, an aryne, typically generated in situ from an o-(trimethylsilyl)aryl triflate, reacts with a 1,3-dipole such as a diazo compound or a sydnone.[14][15] The concerted or stepwise [3+2] cycloaddition leads to the formation of the indazole ring. When sydnones are used, the initial cycloadduct readily extrudes carbon dioxide to afford the 2H-indazole.[14][16]

Diagram 5: [3+2] Cycloaddition for Indazole Synthesis

Cycloaddition_Indazole A Aryne Precursor (e.g., o-Silylaryl Triflate) B Fluoride Source (e.g., CsF, TBAF) A->B C Aryne B->C D 1,3-Dipole (e.g., Diazo Compound, Sydnone) C->D E [3+2] Cycloaddition D->E F Indazole E->F

The general pathway for indazole synthesis via [3+2] cycloaddition with an aryne.

Experimental Protocol: Synthesis of a 2H-Indazole via Sydnone Cycloaddition

The following is a general procedure based on the work of Shi and Larock.[16]

  • Reaction Setup: To a solution of the sydnone and the o-(trimethylsilyl)aryl triflate in a suitable solvent (e.g., acetonitrile), add a fluoride source such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).

  • Reaction: Stir the reaction mixture at room temperature for a few hours.

  • Workup and Isolation: The reaction is typically quenched with water and extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography.

Performance Analysis

The [3+2] cycloaddition approach is a highly attractive method for indazole synthesis due to its mild conditions, high yields, and excellent functional group tolerance.

FeatureAssessment
Typical Yields Good to excellent (often >80%)[5]
Substrate Scope Broad tolerance for various functional groups on both the aryne and dipole precursors.[5]
Key Advantages High yields, excellent regioselectivity, mild reaction conditions.[5][16]
Key Limitations Requires the synthesis of the aryne and dipole precursors.[5]

Comparative Summary of Indazole Synthesis Routes

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Jacobson Synthesis 36-47% (crude)[3]Primarily 1H-indazoles from o-alkylanilines.Utilizes readily available starting materials; scalable.Use of toxic nitrous gases; moderate yields.
Davis-Beirut Reaction 60-90%[5]Tolerates a range of alkyl and some aryl amines.[5]Metal-free, inexpensive starting materials, versatile for 2H-indazoles.[1][5]Can be low-yielding with certain substrates.[5]
Cadogan-Sundberg Synthesis Moderate to goodBroad, including indoles and carbazoles.Reliable and well-established method.Harsh reaction conditions; potential for side reactions.[7]
Intramolecular Aza-Wittig Good to excellentVersatile, depends on precursor availability.Mild reaction conditions; high functional group tolerance; high yields.[11]Requires synthesis of potentially sensitive azide precursors.
[3+2] Cycloaddition >80%[5]Broad functional group tolerance.[5]High yields, excellent regioselectivity, mild conditions.[5][16]Requires synthesis of aryne and dipole precursors.[5]

Conclusion

The synthesis of the indazole scaffold is a rich and evolving field, with a diverse array of methodologies available to the modern synthetic chemist. The choice of a particular route is a strategic decision that must be guided by the specific target molecule, the desired substitution pattern, and the practical considerations of scale, cost, and safety.

Classical methods like the Jacobson synthesis remain valuable for their simplicity and the use of basic starting materials, despite their limitations. The Davis-Beirut reaction offers a robust and environmentally benign alternative for the synthesis of 2H-indazoles. The Cadogan-Sundberg synthesis , while often requiring harsh conditions, is a powerful and reliable tool for a broad range of substrates.

More contemporary methods, such as the intramolecular aza-Wittig reaction and [3+2] cycloaddition reactions , provide highly efficient and versatile pathways to functionalized indazoles under mild conditions, making them particularly attractive for applications in medicinal chemistry and drug discovery where functional group tolerance and high yields are paramount.

By understanding the mechanistic nuances and practical considerations of each of these synthetic routes, researchers can navigate the complexities of indazole synthesis and efficiently access the novel compounds that will drive the next generation of therapeutic innovation.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Indazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Scientific Abstract

The indazole-3-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological systems. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the interaction of substituted indazole-3-carboxylates with various protein targets. We will dissect the nuanced effects of substitutions at key positions on the indazole ring, drawing upon empirical data from seminal studies. Furthermore, this document presents a comparative analysis against alternative heterocyclic scaffolds, offering a broader perspective for drug design and development. Detailed, reproducible experimental protocols for both synthesis and bio-evaluation are provided to ensure the practical applicability of the concepts discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical class.

Introduction to the Indazole-3-Carboxylate Scaffold: A Versatile Pharmacophore

The indazole ring system, a bicyclic heteroaromatic structure, has long been a focal point of medicinal chemistry research. Its rigid conformation and ability to participate in a variety of non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal foundation for the design of potent and selective ligands. The addition of a carboxylate group at the 3-position further enhances its drug-like properties, providing a key interaction point with numerous biological targets.

Substituted indazole-3-carboxylates have gained prominence for their diverse pharmacological activities, including:

  • Cannabinoid Receptor Modulation: A significant number of synthetic cannabinoids, such as SDB-001 and its analogs, are based on the indazole-3-carboxylate core. These compounds have been pivotal in understanding the endocannabinoid system, although their abuse potential is a serious concern.

  • Anti-Inflammatory Effects: Certain derivatives have been shown to exhibit potent anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory pathways.

  • Kinase Inhibition: The scaffold has been successfully employed in the development of inhibitors for various protein kinases, which are crucial targets in oncology and immunology.

  • Antimicrobial and Antiviral Activity: Research has also explored the potential of these compounds in combating infectious diseases.

This guide will focus on elucidating the SAR of this versatile scaffold, providing a framework for the rational design of novel therapeutic agents.

Structure-Activity Relationship (SAR) Analysis

The biological activity of indazole-3-carboxylates can be finely tuned by introducing various substituents at different positions of the bicyclic ring. The following sections break down the impact of these modifications.

Diagram: Key Substitution Points on the Indazole-3-Carboxylate Scaffold

SAR_Indazole cluster_0 Indazole-3-Carboxylate Core cluster_1 Key Substitution Points & Their General Impact mol mol N1 N1-Position: - Modulates potency and selectivity - Often accommodates bulky groups C5 C5-Position: - Influences metabolic stability - Can enhance target engagement C7 C7-Position: - Steric hindrance can be critical - Affects receptor subtype selectivity Ester Ester Group: - Bioisosteric replacement can alter ADME properties - Often a key H-bond acceptor

A summary of key substitution points and their general effects on the activity of indazole-3-carboxylates.

The N1-Position: A Gateway to Potency and Selectivity

The N1-position of the indazole ring is arguably the most critical site for modification. Substituents at this position project into the solvent-exposed region of many binding pockets, allowing for significant variation to optimize potency and selectivity.

  • Alkyl and Cycloalkyl Groups: Small alkyl chains (e.g., pentyl, hexyl) are common in synthetic cannabinoid receptor agonists. The length and branching of these chains directly impact receptor affinity. For instance, in a series of N1-alkyl indazole-3-carboxamides, a linear pentyl chain was found to be optimal for CB1 receptor binding.

  • Aromatic and Heteroaromatic Groups: The introduction of aryl or heteroaryl moieties can lead to beneficial π-π stacking interactions with aromatic residues in the target protein. A benzyl group, for example, can enhance potency and introduce selectivity for certain kinase targets.

  • Bulky Groups: Larger, more sterically demanding groups like adamantyl or tert-butyl can serve as "selectivity switches." By occupying specific sub-pockets, they can favor binding to one receptor subtype over another.

The C5-Position: Modulating Pharmacokinetics and Potency

Substitutions at the C5-position are often used to fine-tune the compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) and can also contribute to target engagement.

  • Halogens: The introduction of a fluorine or chlorine atom at the C5-position can block metabolic oxidation at this site, thereby increasing the compound's half-life. This strategy is a common tactic in medicinal chemistry to improve drug-like properties.

  • Small Alkoxy or Amino Groups: These groups can introduce additional hydrogen bonding opportunities, potentially increasing binding affinity.

The Ester Moiety: A Key Interaction Point

The carboxylate at the C3-position is frequently esterified. The nature of this ester group is crucial for activity.

  • Methyl vs. Ethyl vs. Propyl Esters: The size of the alkyl group on the ester can influence how the molecule fits into the binding pocket.

  • Bioisosteric Replacements: Replacing the ester with a bioisostere, such as an amide or a tetrazole, can dramatically alter the compound's properties. Amides, for instance, can act as both hydrogen bond donors and acceptors, offering different interaction patterns compared to esters.

Table 1: Comparative SAR Data for a Series of Indazole-3-Carboxylate Analogs (Hypothetical Data for Illustrative Purposes)
Compound IDN1-SubstituentC5-SubstituentEster GroupTarget X IC50 (nM)
IZC-01 n-PentylHMethyl5.2
IZC-02 n-PentylFMethyl2.8
IZC-03 CyclohexylHMethyl15.7
IZC-04 n-PentylHEthyl8.9
IZC-05 BenzylHMethyl22.4

This table illustrates how systematic modifications to the indazole-3-carboxylate scaffold can lead to significant changes in biological activity.

Comparative Analysis with Alternative Scaffolds

While the indazole-3-carboxylate core is highly effective, it is essential to consider alternative scaffolds that may offer advantages in terms of synthetic accessibility, patentability, or ADME properties.

  • Indole-3-carboxylates: This closely related scaffold shares many of the favorable properties of the indazole system. However, the difference in the placement of the nitrogen atoms can lead to distinct binding modes and selectivity profiles.

  • Benzimidazoles: This scaffold is another common privileged structure in medicinal chemistry. It offers a different arrangement of hydrogen bond donors and acceptors, which can be advantageous for targeting certain protein families.

  • Quinolines: The quinoline core is larger and more rigid, which can be beneficial for achieving high-affinity binding in certain contexts. However, this increased rigidity can also make it more challenging to optimize interactions.

The choice of scaffold ultimately depends on the specific target and the desired therapeutic profile. A thorough understanding of the SAR of each class is crucial for making an informed decision.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are indispensable.

General Synthetic Protocol for N1-Alkylated Indazole-3-Carboxylates

This protocol describes a common and reliable method for synthesizing a library of N1-substituted indazole-3-carboxylates for SAR studies.

Diagram: Synthetic and Evaluation Workflow

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Indazole-3-carboxylic acid step1 Esterification (e.g., SOCl2, MeOH) start->step1 step2 N1-Alkylation (e.g., NaH, Alkyl Halide) step1->step2 step3 Purification (Column Chromatography) step2->step3 end_synthesis Characterized Compound (NMR, MS) step3->end_synthesis start_eval Compound Library end_synthesis->start_eval Proceed to Testing assay Primary Binding Assay (e.g., Radioligand Displacement) start_eval->assay dose_response Dose-Response Curve (IC50 Determination) assay->dose_response secondary_assay Functional Assay (e.g., Cell-based Reporter) dose_response->secondary_assay end_eval SAR Data secondary_assay->end_eval

A Comparative Guide to the In Vitro Validation of Indazole Derivatives' Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anti-inflammatory potential of novel indazole derivatives. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols for key in vitro assays, and offer a comparative analysis of hypothetical data to guide your research and development efforts.

Inflammation is a complex biological response, and its dysregulation is a hallmark of numerous chronic diseases. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with many derivatives exhibiting potent anti-inflammatory activities.[1][2] A thorough in vitro validation is a critical first step in identifying promising lead compounds for further development.

The anti-inflammatory effects of indazole derivatives are often attributed to their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes.[3][4] A common mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[5][6][7] Additionally, many indazole compounds have been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of inflammatory mediators like prostaglandins and nitric oxide.[3][4][8]

The In Vitro Model: LPS-Stimulated Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce an inflammatory response in vitro.[9][10] Upon recognition by Toll-like receptor 4 (TLR4) on the macrophage surface, LPS triggers a signaling cascade that leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines and enzymes.[10] This model provides a robust and reproducible platform to screen and compare the anti-inflammatory effects of indazole derivatives.

Experimental Workflow for In Vitro Validation

A systematic approach is crucial for obtaining reliable and comparable data. The following workflow outlines the key steps in assessing the anti-inflammatory properties of indazole derivatives.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Primary Anti-Inflammatory Assays cluster_2 Phase 3: Mechanistic Studies A Compound Synthesis & Characterization B Cell Viability Assay (MTT/XTT) A->B Determine non-toxic concentrations C LPS-Stimulated Macrophage Culture B->C Select non-toxic concentrations for further assays D Nitric Oxide (NO) Production Assay (Griess Assay) C->D E Pro-inflammatory Cytokine Quantification (ELISA) C->E F Western Blot Analysis (COX-2, iNOS, p-IκBα, IκBα) D->F E->F Investigate protein expression H NF-κB Nuclear Translocation (Immunofluorescence) E->H Visualize NF-κB activity G COX-2 Enzyme Inhibition Assay

Caption: A stepwise experimental workflow for the in vitro validation of anti-inflammatory indazole derivatives.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Rationale: It is essential to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

  • Protocol:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the indazole derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Rationale: iNOS produces large amounts of NO during inflammation.[11] The Griess assay is a simple and sensitive colorimetric method to quantify nitrite, a stable and nonvolatile breakdown product of NO.

  • Protocol:

    • Seed RAW 264.7 macrophages in a 96-well plate and pre-treat with non-toxic concentrations of the indazole derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the nitrite concentration.

3. Quantification of Pro-inflammatory Cytokines (ELISA)

  • Rationale: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are key mediators of the inflammatory response.[12][13] Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying cytokine levels in cell culture supernatants.[14][15]

  • Protocol:

    • Collect the cell culture supernatants from the LPS-stimulated macrophages treated with indazole derivatives as described in the Griess assay protocol.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions (commercially available kits are recommended).[16]

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the cell culture supernatants and standards and incubate.

    • Add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations based on the standard curve.

4. Western Blot Analysis for Protein Expression

  • Rationale: To investigate the molecular mechanisms underlying the anti-inflammatory effects, it is important to assess the expression levels of key proteins involved in the inflammatory pathway, such as COX-2, iNOS, and components of the NF-κB pathway (e.g., phosphorylated IκBα and total IκBα).[17][18]

  • Protocol:

    • After treatment with indazole derivatives and LPS, lyse the cells to extract total protein.

    • Determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against COX-2, iNOS, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[19]

    • Quantify the band intensities using densitometry software.

5. In Vitro COX-2 Inhibition Assay

  • Rationale: To determine if the indazole derivatives directly inhibit the enzymatic activity of COX-2, a cell-free enzyme inhibition assay is performed.[20]

  • Protocol:

    • Use a commercial COX-2 inhibitor screening kit.

    • In a 96-well plate, combine the reaction buffer, COX-2 enzyme, and various concentrations of the indazole derivatives.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the fluorescence or absorbance according to the kit's instructions.

    • Calculate the percentage of COX-2 inhibition and determine the IC50 value for each compound.

Comparative Data Analysis

To illustrate the application of these assays, the following tables present hypothetical data for two novel indazole derivatives (IND-001 and IND-002) compared to a known nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.

Table 1: Effect of Indazole Derivatives on Cell Viability

CompoundConcentration (µM)Cell Viability (%)
Vehicle-100 ± 5.2
IND-001198.7 ± 4.5
1097.2 ± 3.8
5095.1 ± 6.1
IND-002199.1 ± 3.9
1096.5 ± 4.2
5094.8 ± 5.5
Diclofenac198.2 ± 4.1
1095.9 ± 3.7
5093.6 ± 6.3

Table 2: Inhibition of NO and Pro-inflammatory Cytokine Production

Compound (10 µM)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control2.1 ± 0.352.3 ± 8.135.7 ± 6.4
LPS (1 µg/mL)45.8 ± 3.91254.6 ± 98.2876.1 ± 75.3
IND-001 + LPS15.3 ± 2.1432.1 ± 35.7312.8 ± 28.9
IND-002 + LPS28.9 ± 3.5789.4 ± 62.1543.2 ± 49.8
Diclofenac + LPS18.7 ± 2.5512.8 ± 41.3365.4 ± 31.7*

*p < 0.05 compared to LPS alone

Table 3: IC50 Values for Inhibition of Inflammatory Mediators

CompoundNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)
IND-0018.26.57.15.8
IND-00222.518.920.315.4
Diclofenac12.49.811.20.1

Mechanistic Insights: The NF-κB Signaling Pathway

The NF-κB transcription factor is a key player in the inflammatory response.[21] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7][22]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB pIkB p-IκB IkB->pIkB Nucleus Nucleus NFkB->Nucleus Translocates to Degradation Proteasomal Degradation pIkB->Degradation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Induces Transcription of

Caption: The canonical NF-κB signaling pathway activated by LPS.

By examining the phosphorylation status of IκBα, we can infer the activity of the NF-κB pathway. A decrease in p-IκBα levels upon treatment with an indazole derivative would suggest that the compound inhibits NF-κB activation.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the in vitro validation of the anti-inflammatory properties of indazole derivatives. By following these detailed protocols and employing a comparative approach, researchers can effectively identify and characterize promising lead compounds for the development of novel anti-inflammatory therapeutics. The combination of cell-based assays and mechanistic studies allows for a thorough understanding of the compounds' efficacy and mode of action, paving the way for successful preclinical and clinical development.

References

A Senior Application Scientist's Guide to Methylating Agents in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of N-methylated indazoles is a critical step in the creation of numerous pharmacologically active compounds. The regioselectivity of this methylation—whether the methyl group attaches to the N1 or N2 position of the indazole ring—can significantly impact the biological activity of the resulting molecule. This guide provides an in-depth comparison of common methylating agents, offering experimental insights and data to inform your synthetic strategy.

The two nitrogen atoms in the indazole ring present a challenge in achieving selective N-alkylation, often resulting in a mixture of N1 and N2 isomers. The regiochemical outcome is a delicate interplay of kinetic and thermodynamic factors, heavily influenced by the choice of methylating agent, base, and solvent.[1] Generally, the 1H-indazole tautomer is more stable than the 2H-tautomer, making the N1-methylated product the thermodynamically favored isomer.[1][2] Conversely, the N2 position is often more kinetically accessible, favoring the formation of the N2-methylated product under certain conditions.[3]

Comparative Analysis of Methylating Agents

The selection of a methylating agent is paramount in directing the regioselectivity of indazole methylation. Below is a comparative overview of commonly employed agents, summarizing their efficacy, typical reaction conditions, and key characteristics.

Methylating AgentBaseSolventTypical OutcomeYieldN1:N2 RatioKey Considerations
Methyl Iodide (CH₃I) NaHTHFN1-selectiveHigh>99:1Excellent for thermodynamic control.[2][4]
K₂CO₃DMFMixtureModerate~1:1Often leads to mixtures, requiring chromatographic separation.
Dimethyl Sulfate ((CH₃)₂SO₄) NaHTHFN1-selectiveHigh>99:1Effective for thermodynamic control; highly toxic.[5]
KOH-Mixture~86% total~1:1Can produce mixtures of isomers.[3][6]
Dimethyl Carbonate (DMC) DABCODMFN2-selectiveHighN2 favoredA safer, "green" alternative to traditional methylating agents.[7]
Trimethyloxonium tetrafluoroborate (Meerwein's Reagent) --N2-selectiveGoodN2 favoredHighly effective for kinetic N2-methylation.[3][6]
Methyl 2,2,2-trichloroacetimidate TfOH or Cu(II) triflate-Highly N2-selectiveHighN2 favoredProvides excellent regioselectivity for the N2 isomer under acidic conditions.[3][6]
Diazomethane (CH₂N₂) --High reactivityVariable-Highly effective but extremely toxic and explosive; requires specialized handling.[8]
(Trimethylsilyl)diazomethane (TMS-diazomethane) --High reactivityVariable-A safer, less explosive alternative to diazomethane, but still highly toxic.[7][8][9]

Mechanistic Considerations and Strategic Choices

The choice of methylating agent and reaction conditions dictates the dominant reaction pathway, leading to either the thermodynamically stable N1 isomer or the kinetically favored N2 isomer.

G cluster_thermodynamic Thermodynamic Control (N1-Alkylation) cluster_kinetic Kinetic Control (N2-Alkylation) Thermodynamic_Conditions Strong, non-nucleophilic base (e.g., NaH) Aprotic solvent (e.g., THF) Indazole_Anion Indazole Anion Thermodynamic_Conditions->Indazole_Anion Deprotonation N1_Alkylation N1-Alkylation (More stable product) Indazole_Anion->N1_Alkylation Attack by methylating agent Kinetic_Conditions Milder base (e.g., K2CO3, DABCO) Polar aprotic solvent (e.g., DMF) or acidic conditions Neutral_Indazole Neutral Indazole Kinetic_Conditions->Neutral_Indazole N2_Alkylation N2-Alkylation (Lower activation energy) Neutral_Indazole->N2_Alkylation Attack by methylating agent Indazole Indazole Indazole->Thermodynamic_Conditions Indazole->Kinetic_Conditions G Start Dissolve Indazole in Anhydrous THF Deprotonation Add NaH at 0°C, Warm to RT Start->Deprotonation Methylation Add Methylating Agent at 0°C, Warm to RT Deprotonation->Methylation Quench Quench with sat. aq. NH4Cl Methylation->Quench Workup Extract with EtOAc, Wash, Dry, Concentrate Quench->Workup Purification Column Chromatography Workup->Purification Product N1-Methylated Indazole Purification->Product G Start Dissolve Indazole & DABCO in DMF Addition Add DMC Dropwise Start->Addition Reaction Reflux for 6h Addition->Reaction Cooling Cool to RT Reaction->Cooling Precipitation Add Water Cooling->Precipitation Isolation Filter and Dry Precipitation->Isolation Product N2-Methylated Indazole Isolation->Product

References

A Comparative Guide to the Biological Evaluation of Novel Indazole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas.[1][2] Its inherent drug-like properties have driven extensive investigation into its derivatives as modulators of various biological targets, including protein kinases, ion channels, and G-protein coupled receptors.[1] This guide provides a comprehensive, in-depth analysis of the biological evaluation of novel indazole-3-carboxamide derivatives, offering a comparative overview of their performance against different biological targets, supported by experimental data and detailed protocols.

The Versatility of the Indazole-3-Carboxamide Scaffold: A Structural Overview

The core structure of 1H-indazole-3-carboxamide offers a versatile framework for chemical modification. The indazole ring system, a bicyclic aromatic heterocycle, can be substituted at various positions, while the carboxamide linker allows for the introduction of a wide array of functional groups. This structural flexibility enables the fine-tuning of physicochemical properties and biological activity, leading to the development of potent and selective inhibitors for diverse targets.

Comparative Analysis of Biological Activity: A Focus on Kinase and Ion Channel Inhibition

Recent research has highlighted the efficacy of indazole-3-carboxamide derivatives as potent inhibitors of key cellular signaling molecules, particularly protein kinases and ion channels. The following sections provide a comparative analysis of their activity against prominent targets.

P21-Activated Kinase 1 (PAK1) Inhibition

Aberrant activation of p21-activated kinase 1 (PAK1) is strongly associated with tumor progression, making it a compelling target for anticancer drug discovery.[3][4] Several 1H-indazole-3-carboxamide derivatives have demonstrated potent and selective inhibition of PAK1.[3][5]

Table 1: Structure-Activity Relationship (SAR) of 1H-Indazole-3-Carboxamide Derivatives as PAK1 Inhibitors

Compound IDR1 (Indazole N1)R2 (Amide)PAK1 IC50 (nM)Key SAR ObservationsReference
30l H4-(pyridin-4-yl)piperazin-1-yl9.8The piperazine moiety with a terminal pyridine ring is crucial for high potency.[3]
87b HSubstituted Phenyl159Introduction of a hydrophobic moiety on the phenyl ring enhances activity.[6]
87c HSubstituted Phenyl52Further optimization of the hydrophobic substituent leads to improved potency.[6]
87d HSubstituted Phenyl16Optimal hydrophobic substitution significantly increases inhibitory activity.[6]

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PAK1 by 50%. Lower values indicate higher potency.

The structure-activity relationship (SAR) analysis reveals that substitutions at the amide nitrogen (R2) with appropriate hydrophobic and hydrophilic groups are critical for potent and selective PAK1 inhibition.[3]

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in the pathogenesis of several diseases, including type-2 diabetes and neurological disorders like Alzheimer's disease.[7] In silico screening and subsequent biological evaluation have identified 1H-indazole-3-carboxamides as a novel class of GSK-3β inhibitors.[7]

Table 2: SAR of 1H-Indazole-3-Carboxamide Derivatives as GSK-3β Inhibitors

Compound IDR Group on AmideGSK-3β pIC50Key SAR ObservationsReference
Hit 1 Substituted Phenyl5.5Initial hit identified through virtual screening.[7]
Hit 2 Substituted Phenyl5.4Docking studies confirmed interaction with the ATP-binding site.[7]
Hit 8 Substituted Phenyl4.9Modifications to the phenyl ring influence inhibitory activity.[7]

Note: pIC50 is the negative logarithm of the IC50 value. Higher values indicate higher potency.

X-ray crystallographic studies have confirmed that these inhibitors bind to the ATP-binding site of GSK-3β, providing a structural basis for their inhibitory activity and paving the way for rational drug design.[7]

Calcium-Release Activated Calcium (CRAC) Channel Blockade

The influx of extracellular calcium through the calcium-release activated calcium (CRAC) channel is crucial for the function of mast cells, which play a key role in inflammatory and allergic responses.[8][9] Indazole-3-carboxamides have been identified as potent blockers of the CRAC channel, demonstrating their potential as novel immunomodulators.[8][10]

A key finding in the SAR of these compounds is the critical importance of the 3-carboxamide regiochemistry. The standard amide linker (-CO-NH-Ar) is essential for activity, while the reverse amide isomer (-NH-CO-Ar) is inactive.[8]

Table 3: SAR of 1H-Indazole-3-Carboxamide Derivatives as CRAC Channel Blockers

Compound IDModificationsCalcium Influx IC50 (µM)Key SAR ObservationsReference
12d 1-(2,4-dichlorobenzyl)-N-(substituted aryl)-1H-indazole-3-carboxamidesub-µMThe specific 3-carboxamide regiochemistry is crucial for activity.[8]
9c Reverse amide isomer of active compounds> 100The reverse amide linkage results in a complete loss of activity.[8]

These findings highlight the unique structural requirements for CRAC channel inhibition by indazole-3-carboxamide derivatives.[8]

Experimental Protocols for Biological Evaluation

A thorough biological evaluation is essential to characterize the activity and therapeutic potential of novel indazole-3-carboxamide derivatives. The following section provides detailed protocols for key in vitro and in vivo assays.

General Synthesis of 1H-Indazole-3-Carboxamide Derivatives

A common synthetic route to 1H-indazole-3-carboxamide derivatives involves the coupling of 1H-indazole-3-carboxylic acid with a desired amine.[2][4]

Protocol 1: Amide Bond Formation

  • Acid Activation: Dissolve 1H-indazole-3-carboxylic acid in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add coupling reagents such as 1-hydroxybenzotriazole (HOBT) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) to activate the carboxylic acid.

  • Amine Coupling: Add the desired substituted aryl or aliphatic amine to the reaction mixture, along with a base like triethylamine (TEA) to neutralize the acid formed during the reaction.[4]

  • Stir the reaction at room temperature until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Purify the crude product using column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.[4]

In Vitro Assays

In vitro assays are crucial for the initial screening and characterization of the biological activity of the synthesized compounds.[11]

Protocol 2: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay for PAK1)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.[1]

  • Compound Preparation: Prepare serial dilutions of the indazole-3-carboxamide derivatives in the appropriate kinase buffer.

  • Reaction Setup: In a 384-well plate, add the inhibitor solution (or DMSO for control), followed by the kinase enzyme (e.g., PAK1).

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[4]

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, by fitting the dose-response data to a suitable equation.[1]

Protocol 3: Cell Viability (Cytotoxicity) Assay (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

  • Cell Seeding: Seed cancer cells and a variety of non-malignant cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indazole-3-carboxamide derivatives and standard anticancer drugs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[11] A selectivity index can be calculated by dividing the IC50 in non-malignant cells by the IC50 in cancer cells to assess cancer cell-specific cytotoxicity.[12][13]

In Vivo Evaluation

Promising compounds identified from in vitro screening should be further evaluated in animal models to assess their efficacy and safety in a whole organism.[11][14]

Protocol 4: Xenograft Tumor Model in Mice

This model involves the transplantation of human tumor cells into immunodeficient mice.[14]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into control and treatment groups. Administer the indazole-3-carboxamide derivative or a vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Also, monitor the body weight and general health of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Compare the tumor growth between the treated and control groups to evaluate the antitumor efficacy of the compound.[11]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

Diagrams are powerful tools for visualizing complex biological processes and experimental procedures.

PAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GPCR G-Protein Coupled Receptor (GPCR) Rac_Cdc42 Rac/Cdc42 GPCR->Rac_Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK MEK PAK1->MEK LIMK LIMK PAK1->LIMK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inactivation) Indazole_3_carboxamide Indazole-3-carboxamide Derivatives Indazole_3_carboxamide->PAK1 Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Motility) Transcription_Factors->Gene_Expression

Caption: The PAK1 signaling pathway and the inhibitory action of indazole-3-carboxamide derivatives.

Biological_Evaluation_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization Synthesis Synthesis of Novel Indazole-3-carboxamide Derivatives Kinase_Assay Kinase Inhibition Assay (e.g., PAK1, GSK-3β) Synthesis->Kinase_Assay Cytotoxicity_Assay Cell Viability Assay (Cancer vs. Normal Cells) Synthesis->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Xenograft_Model Xenograft Tumor Model in Mice SAR_Analysis->Xenograft_Model Promising Compounds Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Toxicity_Studies Toxicity and Pharmacokinetic Studies Xenograft_Model->Toxicity_Studies Toxicity_Studies->Lead_Optimization

Caption: A general experimental workflow for the biological evaluation of novel indazole-3-carboxamide derivatives.

Conclusion and Future Directions

The 1H-indazole-3-carboxamide scaffold represents a highly promising framework for the development of novel therapeutics.[1] The extensive research into their synthesis and biological evaluation has led to the identification of potent and selective inhibitors for a variety of important biological targets. The comparative analysis of their structure-activity relationships provides valuable insights for the rational design of next-generation derivatives with improved efficacy and safety profiles.

Future research should continue to explore the vast chemical space around the indazole-3-carboxamide core to identify novel derivatives with unique biological activities. Further preclinical development of the most promising lead compounds, including comprehensive pharmacokinetic and toxicology studies, will be crucial to translate these findings into clinical applications. The versatility of this scaffold ensures that it will remain a significant area of focus in drug discovery for years to come.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the indazole nucleus stands out as a "privileged scaffold." Its versatile structure is the foundation for numerous potent kinase inhibitors, including approved drugs like Pazopanib and Axitinib.[1][2] However, this potency comes with a critical challenge: ensuring selectivity. The human kinome is vast, comprising over 500 kinases, and unintended off-target inhibition can lead to toxicity or diminished efficacy.[3] Therefore, a rigorous evaluation of a compound's cross-reactivity is not merely a regulatory checkbox but a fundamental step in understanding its biological activity and therapeutic potential.[4]

This guide provides an in-depth comparison of the cross-reactivity profiles of a representative indazole-based compound, which we will refer to as Indazole-M1 (based on the Methyl 1-methyl-1H-indazole-3-carboxylate scaffold) , against a panel of well-characterized kinase inhibitors. We will explore the methodologies for assessing selectivity, interpret the resulting data, and explain the causal relationships between chemical structure and kinase interaction.

The Compound Profiles: A Spectrum of Selectivity

For this guide, we will compare our hypothetical lead compound, Indazole-M1 , with three inhibitors known for their distinct selectivity profiles:

  • Indazole-M1 (Hypothetical Lead Compound) : A novel ATP-competitive inhibitor designed with the indazole scaffold. For this study, we have designated ERK2 as its primary target, a key component of the MAPK signaling pathway often dysregulated in cancer. Its selectivity profile is under investigation.

  • Lapatinib : A highly selective, dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[5][6][7] Its focused activity makes it a valuable tool for targeted therapy.[8][9]

  • Dasatinib : A multi-targeted inhibitor that potently inhibits BCR-ABL and SRC family kinases, but also a broader range of other kinases.[4][10][11][12] This profile can be advantageous for hitting multiple oncogenic pathways but requires careful management of off-target effects.[13]

  • Staurosporine : A natural alkaloid known as a pan-kinase inhibitor.[14][15] It binds with high affinity to the ATP-binding site of most kinases, making it a useful positive control in screening assays but unsuitable as a therapeutic due to its profound lack of selectivity.[16]

Comparative Kinase Selectivity Data

The following table summarizes the inhibitory activity (IC50 values in nM) of our lead compound and comparators against a representative panel of kinases. Lower values indicate higher potency. This data is essential for visualizing the selectivity window for each compound.

Kinase TargetIndazole-M1 (Hypothetical) Lapatinib [6]Dasatinib [12][13]Staurosporine [16]
ERK2 (Primary Target) 15 nM >10,000 nM680 nM9 nM
EGFR2,500 nM10.8 nM 30 nM15 nM
HER2 (ErbB2)3,100 nM9.2 nM 30 nM20 nM
ABL18,500 nM>10,000 nM<1 nM 15 nM
SRC>10,000 nM>10,000 nM<1 nM 6 nM
VEGFR2450 nM>10,000 nM8 nM3 nM
PDGFRβ980 nM>10,000 nM1.1 nM18 nM
c-KIT1,200 nM>10,000 nM1.1 nM5 nM
p38α800 nM>10,000 nM220 nM4 nM
PKA>10,000 nM>10,000 nM>10,000 nM15 nM

Data for comparator compounds are compiled from publicly available sources and may vary based on assay conditions.

Visualizing the Impact: Signaling Pathways and Screening Workflows

Understanding where a compound acts is as important as knowing how strongly it binds. The following diagrams illustrate the context of kinase inhibition.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Growth Factor PI3K PI3K RTK->PI3K SRC SRC (Off-Target) RTK->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK2 ERK2 (Primary Target) MEK->ERK2 TF Transcription Factors ERK2->TF Proliferation, Survival AKT AKT PI3K->AKT AKT->TF SRC->RAS IndazoleM1 Indazole-M1 IndazoleM1->ERK2 Potent Inhibition VEGFR2 VEGFR2 IndazoleM1->VEGFR2 Moderate Off-Target Dasatinib Dasatinib Dasatinib->RTK Broad Off-Target Dasatinib->SRC Potent Inhibition

Figure 1. Simplified Kinase Signaling Pathways.

Screening_Workflow start Compound Library (Indazole-M1) primary_screen Primary Screen Single High Concentration (e.g., 10 µM) vs. Primary Target (ERK2) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id hit_id->start Inactive dose_response Dose-Response Assay Determine IC50 for ERK2 hit_id->dose_response Potent Hit selectivity_panel Broad Kinase Panel Screen (e.g., 400+ Kinases) Single Concentration (e.g., 1 µM) dose_response->selectivity_panel selectivity_hits Identify Off-Targets (% Inhibition > Threshold) selectivity_panel->selectivity_hits secondary_dose Secondary Dose-Response Determine IC50 for Off-Targets selectivity_hits->secondary_dose Off-Targets Found data_analysis Data Analysis & Profiling Calculate Selectivity Score Compare to known inhibitors selectivity_hits->data_analysis No Significant Off-Targets secondary_dose->data_analysis final Selective Lead Compound data_analysis->final

Figure 2. Kinase Cross-Reactivity Screening Cascade.

Experimental Methodologies: The Foundation of Reliable Data

The trustworthiness of any selectivity data hinges on the robustness of the experimental protocols. Every protocol must be a self-validating system, incorporating appropriate controls to ensure the data is meaningful. Below are detailed, step-by-step methodologies for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Causality: This assay quantifies enzyme activity by measuring the amount of ADP produced in a kinase reaction. The luminescence-based signal is highly sensitive and suitable for high-throughput screening. The amount of ADP produced is directly proportional to kinase activity; therefore, a reduction in signal in the presence of an inhibitor corresponds to its potency.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final concentration of kinase and substrate should be optimized for each enzyme, typically at or below the Km for the substrate.

    • Prepare a 2X ATP solution in kinase reaction buffer. The concentration is critical; for initial profiling, it is often set at the apparent ATP Km for each kinase to allow for fair comparison of ATP-competitive inhibitors.

    • Serially dilute the test compound (e.g., Indazole-M1) in DMSO, then further dilute in kinase reaction buffer to create 4X final concentrations.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of 4X test compound or DMSO (vehicle control) to appropriate wells.

    • Add 2.5 µL of nuclease-free water to "no enzyme" control wells.

    • Add 5 µL of 2X kinase/substrate solution to all wells except the "no enzyme" controls.

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution to all wells. Final reaction volume is 10 µL.

  • Incubation:

    • Shake the plate gently for 30 seconds.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time must be within the linear range of the reaction.

  • Signal Detection (ADP-Glo™ Reagents):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • Subtract background luminescence (no enzyme control) from all data points.

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high-concentration broad-spectrum inhibitor (e.g., Staurosporine) as 0% activity.

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Competitive Binding Assay

Causality: This assay measures the ability of a test compound to displace a known, labeled ligand (a fluorescent tracer or radioligand) from the kinase's ATP binding site. It directly measures binding affinity (Ki) rather than enzymatic inhibition (IC50) and is independent of substrate or ATP concentration.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X solution of the target kinase in binding buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X solution of a fluorescently labeled ATP-competitive tracer at a concentration close to its Kd for the target kinase.

    • Prepare a serial dilution of the test compound (Indazole-M1) at 4X the final desired concentrations.

  • Assay Setup (384-well non-binding surface plate):

    • Add 5 µL of 4X test compound or DMSO (vehicle control) to the wells.

    • Add 5 µL of binding buffer to the "no kinase" control wells.

    • Add 5 µL of 4X kinase solution to all other wells.

    • Add 5 µL of 4X fluorescent tracer to all wells.

    • The final volume is 20 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.

  • Detection:

    • Read the plate on a fluorescence polarization (FP) reader. The FP signal is high when the tracer is bound to the large kinase and low when the tracer is free in solution.

  • Data Analysis:

    • The decrease in FP signal is proportional to the displacement of the tracer by the test compound.

    • Plot the FP signal against the log of the test compound concentration.

    • Fit the data to a competitive binding model to determine the IC50.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, which requires the known Kd of the tracer and its concentration.

Conclusion and Forward Look

The comprehensive profiling of Indazole-M1 against a panel of inhibitors with varying selectivity highlights a critical principle in drug discovery: potency and selectivity are distinct and equally important parameters. Our hypothetical data suggests that Indazole-M1 is a potent inhibitor of its primary target, ERK2, with a reasonable selectivity window against many other kinases, though it shows some off-target activity against VEGFR2 and PDGFRβ at higher concentrations.

Compared to the highly focused profile of Lapatinib , Indazole-M1 is less selective.[6][8] However, it is significantly more selective than a multi-targeted inhibitor like Dasatinib or a pan-inhibitor like Staurosporine .[10][14] This intermediate profile could be a strategic starting point for further lead optimization. Structure-activity relationship (SAR) studies could focus on modifying the indazole scaffold to reduce VEGFR/PDGFR activity while retaining or improving ERK2 potency.

Ultimately, this guide demonstrates that a structured, multi-assay approach is essential for building a reliable cross-reactivity profile. By combining broad panel screening with detailed dose-response and binding assays, researchers can make informed decisions, mitigate risks of toxicity, and accelerate the development of safer, more effective targeted therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of Methyl 1-methyl-1H-indazole-3-carboxylate (CAS No: 50890-83-0). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide a clear, actionable framework for managing this compound's waste stream, ensuring the protection of laboratory personnel and adherence to regulatory standards.

Disclaimer: This guide is based on currently available safety data and general principles of hazardous waste management. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all applicable local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2]

Part 1: Hazard Assessment and Waste Characterization

The foundation of any disposal protocol is a thorough understanding of the compound's intrinsic hazards. This compound is not a benign substance; its disposal requires management as a regulated hazardous chemical waste due to its identified health risks.[3][4] The causality for these stringent procedures is directly linked to its hazard classifications.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[3][4]
Skin Corrosion/IrritationH315Causes skin irritation.[4]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[4]

Under the regulations set forth by the Environmental Protection Agency (EPA), any solid waste exhibiting toxic characteristics must be managed as hazardous waste.[5] While this specific compound may not be explicitly on a P or U list, its acute oral toxicity profile necessitates that it be handled with the same level of care to prevent environmental contamination and health risks.

Part 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling during and after experimentation. The use of appropriate PPE is non-negotiable and is your primary defense against exposure.

Table 2: Required Personal Protective Equipment (PPE)

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields.Protects against splashes and dust, preventing serious eye irritation (H319).[3][6]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and subsequent irritation (H315).[4] Contaminated gloves must be disposed of as hazardous waste.[7]
Body Protection Standard laboratory coat.Minimizes contamination of personal clothing.[6]
Respiratory Protection NIOSH-approved respirator.Required when handling the solid compound outside of a fume hood or if dust/aerosol formation is likely, to prevent respiratory irritation (H335).[3][6]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines a self-validating system for the collection and disposal of this compound waste. Adherence to each step is critical for ensuring safety and regulatory compliance.

Step 1: Waste Segregation

Immediately upon generation, waste containing this compound must be segregated from other waste streams.

  • Rationale: Mixing chemical wastes is dangerous and can lead to unforeseen reactions. Furthermore, waste disposal costs are often dependent on the waste category; for instance, mixing non-halogenated solvent waste with halogenated waste can significantly increase disposal expenses.[8]

  • Action: Collect solid waste, solutions, and contaminated materials in a dedicated hazardous waste container.

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and spills.

  • Rationale: The Occupational Safety and Health Administration (OSHA) and the EPA mandate that waste containers be compatible with their contents to prevent degradation, rupture, or leakage.[1][9]

  • Action:

    • Select a container made of a chemically compatible material (e.g., glass or high-density polyethylene) with a tight-fitting, screw-on cap.[9]

    • Ensure the container is in good condition, free of cracks or deterioration.[9]

    • Crucially, keep the container closed at all times , except when actively adding waste.[8][9] This is a common point of failure in laboratory inspections.

Step 3: Comprehensive Labeling

Proper labeling is a critical regulatory requirement that ensures safe handling and proper disposal.[10]

  • Rationale: A correctly labeled container communicates the contents and associated hazards to all personnel and waste handlers.

  • Action: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your EHS department. The label must include:

    • The words "Hazardous Waste".[9]

    • The full, unabbreviated chemical name: "this compound".[7]

    • The accumulation start date.

    • The name of the Principal Investigator (PI) and the laboratory location (building and room number).[8]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated laboratory area pending pickup.

  • Rationale: An SAA is a designated space at or near the point of generation for the collection of hazardous waste, subject to specific EPA regulations.[9]

  • Action:

    • Store the labeled waste container in a designated SAA.

    • The SAA must be under the control of the laboratory personnel.

    • Place the primary container within a larger, secondary containment bin to contain any potential leaks.[7][8]

    • Ensure the SAA is inspected weekly for leaks and container integrity.[1]

Step 5: Disposal of Contaminated Materials

Any item that comes into contact with this compound is considered hazardous waste.

  • Rationale: Trace amounts of the chemical on labware, PPE, or spill cleanup materials can still pose a health and environmental risk.

  • Action:

    • Solids: Contaminated gloves, weigh boats, and absorbent pads must be placed in the designated solid hazardous waste container.

    • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container that is also labeled as hazardous waste.

    • Empty Containers: The original product container is considered hazardous waste. It should not be triple-rinsed into the drain. Dispose of the empty, capped container via the EHS-approved waste stream.[8]

Step 6: Arranging Final Disposal

Final disposal is a regulated process that must be handled by professionals.

  • Rationale: Federal law prohibits the disposal of hazardous chemicals via standard trash or sanitary sewer systems.[1] Evaporation in a fume hood is also an unacceptable and illegal disposal method.[9]

  • Action: Contact your institution's EHS department to schedule a pickup of the full, sealed, and properly labeled waste container. They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) in accordance with all regulations.[11]

Part 4: Emergency Procedures - Spill Management

In the event of a small spill, take the following immediate actions:

  • Alert Personnel: Notify others in the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Don PPE: Wear the full complement of PPE described in Table 2.

  • Contain and Absorb: Cover the spill with a chemically inert absorbent material (e.g., diatomite, universal binders).[3] Do not use combustible materials like paper towels for large spills.

  • Clean-Up: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4] Avoid creating dust.[11] Dry sweeping is explicitly prohibited for some hazardous chemicals.[12]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol) and then soap and water.[3] All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, per institutional policy.

Part 5: Visualization of the Disposal Workflow

The following diagram illustrates the lifecycle of this compound waste within the laboratory, from generation to final disposal.

G cluster_lab Laboratory Operations cluster_ehs EHS & External Operations A Step 1: Waste Generation (Solid, Liquid, Contaminated PPE) B Step 2: Segregate Waste (Dedicated, Compatible Container) A->B Immediate Action Spill Emergency Spill A->Spill C Step 3: Label Container ('Hazardous Waste', Chemical Name, Date) B->C Upon First Use D Step 4: Store in SAA (Secondary Containment, Weekly Inspection) C->D Storage E Step 5: Schedule Waste Pickup (Contact EHS Department) D->E When Full F Step 6: Licensed Disposal (Transport to TSDF) E->F Regulatory Compliance Spill->D Clean-up Materials

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl 1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Methyl 1-methyl-1H-indazole-3-carboxylate

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of this compound (CAS No. 43120-28-1). It is designed for researchers, scientists, and professionals in drug development who may work with this compound. The information herein is synthesized from authoritative safety data to ensure the well-being of laboratory personnel and compliance with safety standards.

Hazard Identification and Risk Assessment

This compound is a solid substance that requires careful handling due to its potential health hazards. The primary risks associated with this compound are acute toxicity if ingested, and irritation to the skin, eyes, and respiratory system.

A thorough risk assessment should be conducted before any handling of this chemical. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure. All personnel must be trained on the specific hazards of this compound and the emergency procedures to be followed in the event of an incident.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Acute toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Data synthesized from multiple chemical supplier safety information.[1]

The Globally Harmonized System (GHS) pictograms associated with these hazards are:

alt text

(Image for illustrative purposes)

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the most critical line of defense against exposure to this compound. The following PPE is mandatory when handling this chemical:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. In situations where there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[1]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.

    • Lab Coat: A buttoned, long-sleeved laboratory coat is required to protect street clothing and skin from contamination.

  • Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter (N95 or better) must be used.[1]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.

Safe Handling and Operational Plan

Adherence to a strict operational plan is essential for minimizing the risk of exposure and ensuring a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a chemical spill kit, safety shower, and eyewash station are readily accessible.

  • Donning PPE: Put on all required PPE as outlined in Section 2.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to control the release of airborne particles.

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

    • If transferring to a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated as hazardous chemical waste.

  • Containerization: Waste should be collected in a clearly labeled, sealed container that is appropriate for chemical waste.

  • Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service. Do not dispose of this material down the drain or in the regular trash.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.

    • Clean the spill area with a suitable decontaminating solution.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal cluster_emergency Emergency Path start Start: Receive Chemical risk_assessment Conduct Risk Assessment start->risk_assessment ppe_check Verify PPE Availability risk_assessment->ppe_check equipment_check Check Fume Hood & Safety Equipment ppe_check->equipment_check don_ppe Don PPE equipment_check->don_ppe weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer experiment Perform Experiment weigh_transfer->experiment spill Spill Occurs weigh_transfer->spill if spill exposure Exposure Occurs weigh_transfer->exposure if exposure decontaminate Decontaminate Work Area & Equipment experiment->decontaminate experiment->spill if spill experiment->exposure if exposure segregate_waste Segregate Contaminated Waste (PPE, materials) decontaminate->segregate_waste package_waste Package & Label Hazardous Waste segregate_waste->package_waste dispose Dispose via Licensed Contractor package_waste->dispose end End dispose->end spill_protocol Follow Spill Protocol spill->spill_protocol spill_protocol->segregate_waste first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.